Propargyl-PEG8-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFLYBWAOVXONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131588 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182601-74-5 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propargyl-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, applications, and handling of Propargyl-PEG8-NHS ester, a heterobifunctional linker critical for advancements in bioconjugation, drug delivery, and proteomics.
This compound is a versatile chemical tool extensively utilized in the fields of bioconjugation and drug development. This heterobifunctional linker incorporates three key chemical features: a propargyl group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent attachment of a terminal alkyne to proteins, antibodies, and other amine-containing biomolecules, paving the way for subsequent modification through highly efficient click chemistry reactions. Its role as a cleavable ADC (Antibody-Drug Conjugate) linker further underscores its importance in the development of targeted therapeutics.[1][2]
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are consistently reported across various chemical suppliers.
| Property | Value | References |
| Chemical Formula | C24H39NO12 | [3] |
| Molecular Weight | 533.57 g/mol | [3] |
| CAS Number | 2182601-74-5 | [3] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DCM (Dichloromethane), DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide). The hydrophilic PEG spacer enhances solubility in aqueous media. | [3][5] |
Reactivity and Functional Group Chemistry
The utility of this compound lies in the distinct reactivity of its two terminal functional groups.
1. N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary and secondary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction, which proceeds efficiently at a pH range of 7-9, results in the formation of a stable and irreversible amide bond.[6] It is crucial to perform this reaction in amine-free buffers, such as phosphate-buffered saline (PBS), to avoid competing reactions. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided.[7][8]
2. Propargyl Group: The terminal alkyne of the propargyl group is poised for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with an azide-functionalized molecule.[9] This highly efficient and bioorthogonal reaction allows for the specific attachment of a wide array of molecules, including fluorophores, biotin, or cytotoxic drugs for ADC applications.
The overall workflow for utilizing this compound in a two-step bioconjugation process is depicted in the diagram below.
Stability and Storage
Proper handling and storage of this compound are critical to maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, a competing reaction that becomes more pronounced with increasing pH and in aqueous environments. Therefore, the compound should be stored at -20°C in a desiccated environment.[3][7] When preparing for an experiment, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately, as the NHS ester's stability is significantly reduced in solution.[7]
The half-life of NHS esters is highly dependent on pH. At pH 7 and 4°C, the half-life is several hours, but it can decrease to mere minutes at pH 8.6.
Experimental Protocols
While specific protocols should be optimized for individual applications, the following provides a general framework for the use of this compound in protein labeling.
General Protocol for Protein Labeling with this compound
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS at pH 7.2-8.0).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Purification: Remove excess reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.
The logical flow of this experimental procedure is outlined below.
Safety and Handling
This compound is intended for research use only. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling.[10] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coat, and eye protection. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combining a stable amine-reactive group with a click-ready alkyne, facilitates the straightforward and efficient labeling of biomolecules. The inclusion of a hydrophilic PEG spacer enhances solubility and can reduce non-specific interactions, making it an ideal linker for a wide range of applications, from fundamental research in proteomics to the development of next-generation antibody-drug conjugates. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to its successful implementation in the laboratory.
References
- 1. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG8-alcohol(1422023-54-8) 1H NMR [m.chemicalbook.com]
- 3. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. PEG NHS ester | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Propargyl-PEG8-NHS Ester: Structure, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, mechanism of action, and provide detailed protocols for its application, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool that features two distinct reactive moieties connected by a polyethylene (B3416737) glycol (PEG) spacer.[1] The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2] The terminal propargyl group enables covalent modification with azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] The eight-unit PEG linker enhances aqueous solubility and can reduce aggregation of the resulting conjugate.[2][4]
Physicochemical Properties and Structure
The structure of this compound consists of a terminal alkyne, a hydrophilic 8-unit polyethylene glycol chain, and an amine-reactive N-hydroxysuccinimide ester. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy.
Quantitative Data
| Property | Value | Reference(s) |
| Chemical Formula | C24H39NO12 | [3][4] |
| Molecular Weight | 533.57 g/mol | [4] |
| Purity | Typically >95% | [3] |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in DCM, DMSO, DMF | [3] |
| Storage Conditions | -20°C, desiccated | [3][4] |
Chemical Structure
The structure of this compound is depicted below.
References
Propargyl-PEG8-NHS Ester: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
An introductory guide to the structure, function, and application of Propargyl-PEG8-NHS ester, a versatile heterobifunctional linker critical in the advancement of bioconjugation, drug delivery, and targeted therapeutics.
Introduction
This compound is a chemical tool of significant interest in the fields of bioconjugation and drug development. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with other molecules. This dual functionality allows for the precise and stable connection of different molecular entities, a cornerstone of modern therapeutic and diagnostic strategies.
This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in cutting-edge areas such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: Structure and Reactivity
This compound is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2] The reaction between an NHS ester and an amine forms a stable and irreversible amide bond.[1] This reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[] However, the NHS ester is susceptible to hydrolysis, a competing reaction that is also favored at higher pH.[]
-
Polyethylene Glycol (PEG) Spacer: The PEG portion of the linker consists of eight repeating ethylene (B1197577) glycol units. This hydrophilic spacer offers several advantages in bioconjugation.[4][5] It increases the overall water solubility of the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[5] The PEG chain also provides flexibility and can help to reduce steric hindrance between the conjugated molecules.[4] Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.[4][6]
-
Propargyl Group: This terminal alkyne is one of the key components for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[7] The propargyl group reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related reactions. It is important to note that optimal reaction conditions can vary depending on the specific biomolecules and reagents used.
| Parameter | Value | Conditions | Reference(s) |
| This compound Properties | |||
| Molecular Weight | 533.57 g/mol | - | [8] |
| Purity | >90% | As shipped, may degrade over time. | [8] |
| Storage | -20°C, desiccated | Protect from moisture. | [9] |
| Solubility | DMSO, DMF, DCM | - | [] |
| NHS Ester Reaction | |||
| Optimal pH | 7.2 - 8.5 | Aqueous buffer | [] |
| Hydrolysis Half-life | ~1-2 hours | Neutral pH, aqueous solution | [] |
| Aminolysis vs. Hydrolysis Rate | Aminolysis is significantly slower | On NHS-activated monolayers | [10] |
| Click Chemistry (CuAAC) | |||
| Reaction Time | 30 - 60 minutes | Room temperature | [11] |
| Catalyst | Copper(I) | Typically from CuSO₄ and a reducing agent like sodium ascorbate (B8700270). | |
| Ligand (optional) | THPTA, TBTA | Can improve reaction efficiency and reduce cytotoxicity. | [11] |
Experimental Protocols
Protocol for Protein Labeling with this compound
This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody, via its primary amines.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified first. This can be achieved by dialysis or using a desalting column, exchanging the buffer to an amine-free buffer like PBS.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh and any unused portion discarded.[9]
-
-
Reaction Setup:
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Calculate the required amount of this compound. A molar excess of the NHS ester to the protein is typically used. The optimal ratio needs to be determined empirically but can range from 5- to 20-fold molar excess.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. The reaction should be protected from light if any of the components are light-sensitive.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.
-
-
Characterization:
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for performing a click chemistry reaction between a propargyl-functionalized biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-functionalized biomolecule (from section 4.1)
-
Azide-containing molecule (e.g., a drug, a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand (optional, but recommended)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer. A slight molar excess of the azide (B81097) molecule is often used.
-
-
Catalyst Preparation (if using a ligand):
-
In a separate tube, mix the CuSO₄ solution with the THPTA or TBTA ligand solution. This pre-complexation can improve the reaction efficiency.
-
-
Click Reaction:
-
Add the CuSO₄ (or the pre-complexed catalyst) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by techniques such as LC-MS.
-
-
Purification:
-
Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
-
Applications and Workflows
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells.[9] this compound is a valuable tool in the construction of ADCs. The NHS ester allows for the conjugation of the linker to the antibody, while the propargyl group provides a handle for the subsequent attachment of an azide-modified drug via click chemistry.[9] The PEG spacer in the linker can improve the solubility and pharmacokinetic profile of the final ADC.[4][5]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][14] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[14] this compound can be used as a component of the linker in PROTAC synthesis. For example, the NHS ester can be used to attach the linker to one of the ligands, and the propargyl group can then be used to click the other ligand into place.[15]
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Surface Functionalization of Nanoparticles
This compound can be used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery and imaging.[16][17] The NHS ester can react with amine groups on the nanoparticle surface, while the propargyl group can be used to attach targeting ligands, imaging agents, or therapeutic molecules via click chemistry.[18] The PEG spacer helps to improve the stability and biocompatibility of the nanoparticles in biological fluids.[19][20]
Caption: Experimental workflow for the surface functionalization of nanoparticles.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of an amine-reactive NHS ester, a biocompatible PEG spacer, and a click-ready propargyl group enables the precise and efficient construction of complex bioconjugates. From the development of next-generation antibody-drug conjugates and PROTACs to the functionalization of nanoparticles, this compound is playing a crucial role in advancing the frontiers of medicine and biotechnology. This guide has provided a foundational understanding of its properties and applications, along with detailed protocols to facilitate its use in the laboratory. As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile linkers like this compound will undoubtedly increase.
References
- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. adcreview.com [adcreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abmole.com [abmole.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 19. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Propargyl-PEG8-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, a versatile heterobifunctional linker, and its application in bioconjugation. We will delve into its chemical properties, reaction mechanisms, and practical applications, with a focus on providing actionable data and protocols for laboratory use.
Introduction to this compound
This compound is a chemical tool that facilitates the covalent linkage of molecules to biomolecules such as proteins, antibodies, and peptides.[1][2][3] It is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a spacer molecule.[4] In this case, a propargyl group and an N-hydroxysuccinimide (NHS) ester are connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain.[5]
The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins in the form of lysine (B10760008) residues and the N-terminus.[4] The propargyl group, containing a terminal alkyne, is poised for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest that has been functionalized with an azide (B81097) group.[6] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, a critical feature for biological applications.[4]
This dual functionality makes this compound a valuable reagent in the development of complex biomolecular constructs, most notably in the field of Antibody-Drug Conjugates (ADCs).[1][2][3]
Core Bioconjugation Chemistry
The utility of this compound lies in its two distinct chemical reactivities, which can be employed in a sequential manner.
Amine-Reactive NHS Ester Conjugation
The first step in a typical workflow involves the reaction of the NHS ester with primary amines on a biomolecule. This reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.0-9.0.[7] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[8][9][10]
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the target biomolecule.[7]
-
Temperature and Time: The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.[11]
Quantitative Data on NHS Ester Stability and Reactivity:
The following tables provide illustrative data on the general behavior of NHS esters, which is critical for optimizing conjugation reactions.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
Table 1: Effect of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active reagent available for conjugation.[8][9][10]
| Molar Ratio of NHS Ester to Protein | Expected Degree of Labeling (DOL) |
| 5:1 | Low |
| 10:1 | Moderate |
| 20:1 | High |
Table 2: General relationship between the molar excess of the NHS ester and the resulting Degree of Labeling (DOL) on a typical protein. The optimal ratio is protein-dependent and should be determined empirically.[12]
Bioorthogonal Click Chemistry
Once the biomolecule is functionalized with the propargyl group, a second molecule of interest, bearing an azide functional group, can be attached using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, forming a stable triazole linkage.
Key Reaction Components:
-
Copper(I) Catalyst: Cu(I) is the active catalyst. It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[13]
-
Ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[13][14]
-
Solvent: The reaction is typically performed in aqueous buffers.[14]
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for the labeling of a protein with this compound. The optimal conditions may vary depending on the specific protein and should be optimized.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by using a dye-labeled azide in a subsequent click reaction and measuring the absorbance.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction between a propargyl-labeled protein and an azide-containing molecule.
Materials:
-
Propargyl-labeled protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule of interest.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).
-
Ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO or water).
-
Purification equipment (e.g., desalting column, HPLC).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-labeled protein and a 2- to 10-fold molar excess of the azide-containing molecule.
-
Add Ligand and Copper: Add the ligand to the reaction mixture to a final concentration of 100-500 µM. Then, add the CuSO₄ solution to a final concentration of 50-100 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate using a desalting column, dialysis, or chromatography to remove the copper catalyst, excess reagents, and byproducts.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Reaction scheme of NHS ester conjugation.
Caption: The CuAAC "click" reaction mechanism.
Caption: A typical experimental workflow.
Applications in Drug Development
The unique properties of this compound make it a powerful tool in drug development, particularly for the construction of:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug, functionalized with an azide, is conjugated to an antibody that has been modified with this compound.[1] This approach allows for the targeted delivery of potent drugs to cancer cells, minimizing off-target toxicity.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius, which can reduce renal clearance and extend their circulating half-life.[4]
-
Biomolecule Immobilization: The propargyl group can be used to immobilize proteins onto azide-functionalized surfaces for applications in diagnostics and biocatalysis.
Conclusion
This compound is a versatile and powerful reagent for the bioconjugation of proteins and other biomolecules. Its dual functionality, combining robust amine-reactive chemistry with highly specific click chemistry, provides a reliable method for the construction of complex and well-defined bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this tool to advance their work in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Aqueous Applications with Propargyl-PEG8-NHS Ester: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Propargyl-PEG8-NHS ester in aqueous buffers, a critical factor for researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry. While the polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its hydrophilicity, the inherent properties of the N-hydroxysuccinimide (NHS) ester group present significant challenges to its direct dissolution and stability in aqueous media. This document offers a comprehensive overview of these challenges and provides detailed protocols for the effective use of this versatile crosslinker.
Core Concepts: Understanding Solubility and Stability
This compound is a heterobifunctional crosslinker featuring a terminal alkyne group for click chemistry and an amine-reactive NHS ester. The eight-unit PEG spacer is designed to improve the water solubility of molecules to which it is conjugated. However, the NHS ester itself is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines.
The rate of this hydrolysis is highly dependent on the pH of the aqueous buffer. Higher pH levels significantly accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation reaction. This interplay between solubility and stability is a pivotal consideration in experimental design.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published by manufacturers, the general behavior of NHS esters provides a strong indication of its characteristics. Non-sulfonated NHS esters are known to have low direct solubility in aqueous solutions.
To address the critical issue of stability, the following table summarizes the hydrolysis half-life of NHS esters at different pH values, providing a crucial reference for planning conjugation reactions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Not Specified | >120 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not Specified | <9 minutes |
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Buffers. Data compiled from various sources on the stability of N-hydroxysuccinimide esters. The rate of hydrolysis is significantly accelerated at higher pH.
Due to the limited direct aqueous solubility, this compound is typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction buffer.
| Buffer Type | Recommendation |
| Phosphate-Buffered Saline (PBS) | Recommended (pH 7.2-7.4) |
| HEPES | Recommended (pH 7-8) |
| MES | Can be used (pH 5.5-6.7), but less optimal for NHS ester reaction with amines |
| Borate | Recommended (pH 8-9), be mindful of accelerated hydrolysis |
| Tris | Not Recommended (contains primary amines that compete with the reaction) |
| Glycine | Not Recommended (contains primary amines that compete with the reaction) |
Table 2: Recommended Aqueous Buffers for this compound Reactions. The choice of buffer is critical to avoid competition with the NHS ester reaction.
Experimental Protocols
General Protocol for Bioconjugation in an Aqueous Buffer
This protocol outlines the standard procedure for labeling a protein with this compound.
-
Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation : Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL. Do not store the stock solution, as the NHS ester will degrade over time, even in an organic solvent if moisture is present.
-
Protein Preparation : Dissolve the protein to be labeled in a suitable amine-free aqueous buffer (e.g., PBS at pH 7.4) at a concentration of 1-10 mg/mL.
-
Reaction Initiation : Add a calculated molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to minimize potential protein denaturation.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each specific application.
-
Quenching : Stop the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. This will quench any unreacted NHS ester.
-
Purification : Remove the excess, unreacted this compound and the quenched byproducts from the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
Protocol for Determining the Aqueous Solubility of this compound
-
Materials :
-
This compound
-
Anhydrous DMSO or DMF
-
Selected amine-free aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure :
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).
-
Add small, incremental amounts of the stock solution to a known volume of the aqueous buffer at a controlled temperature. Vortex after each addition.
-
Observe the solution for the formation of a persistent precipitate. The point at which the precipitate no longer dissolves with vigorous mixing represents the approximate saturation point.
-
To quantify, prepare a series of dilutions of the stock solution in the aqueous buffer, starting from a concentration expected to be soluble and increasing to the point of precipitation.
-
For each dilution, immediately after mixing, transfer a sample to a quartz cuvette and measure the absorbance at 260 nm. The released N-hydroxysuccinimide has a characteristic absorbance at this wavelength.
-
A non-linear increase in absorbance with increasing concentration, or a plateau, will indicate the limit of solubility. Due to the rapid hydrolysis, this measurement provides an estimation rather than a precise value.
-
Visualizing Key Processes
To further clarify the chemical reactions and experimental procedures, the following diagrams are provided.
An In-depth Technical Guide to the Reactivity of Propargyl-PEG8-NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Propargyl-PEG8-N-hydroxysuccinimidyl (NHS) ester with primary amines. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group to proteins, antibodies, and other biomolecules. The propargyl group serves as a handle for subsequent "click chemistry" reactions, offering a versatile platform for drug development, proteomics, and diagnostic applications.
Introduction to Propargyl-PEG8-NHS Ester Technology
This compound is a chemical tool that combines three key functional elements:
-
N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[][2]
-
Polyethylene Glycol (PEG) Spacer (8 units): A hydrophilic and flexible linker that enhances the solubility and biocompatibility of the resulting conjugate.[3][4] The PEG spacer can also influence the pharmacokinetic properties of therapeutic molecules and provide spatial separation between the conjugated molecules.[4][5]
-
Propargyl Group: A terminal alkyne that enables covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[6][7]
This combination of features makes this compound a versatile reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the labeling of biomolecules for imaging and diagnostics.[4][7][8]
Reaction Mechanism and Kinetics
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
dot graph ReactionMechanism { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
// Reactants PropargylPEG [label="Propargyl-PEG8-O-CO-NHS", fillcolor="#F1F3F4"]; PrimaryAmine [label="R-NH₂ (Primary Amine)", fillcolor="#F1F3F4"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Conjugate [label="Propargyl-PEG8-CO-NH-R (Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-hydroxysuccinimide (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Logical flow {rank=same; PropargylPEG; PrimaryAmine;} PropargylPEG -> Intermediate [label="Nucleophilic Attack"]; PrimaryAmine -> Intermediate; Intermediate -> Conjugate [label="Collapse & NHS release"]; Intermediate -> NHS; } caption: "Reaction mechanism of this compound with a primary amine."
The reaction rate is influenced by several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly alkaline buffer.[2][9]
Quantitative Data on Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often cited as optimal.[2][9][10] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and for labile proteins.[2] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C.[2][11] |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling.[10][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[13] |
Hydrolysis: A Competing Reaction
A critical competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis is significantly accelerated at a higher pH.[2] The half-life of NHS esters can vary depending on the specific chemical structure and buffer conditions. For example, the half-life of NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, but this decreases to 10 minutes at pH 8.6 and 4°C.[2]
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data from Thermo Fisher Scientific for general NHS-ester compounds.[2]
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing biomolecule and the subsequent determination of the degree of labeling.
General Protocol for Protein Labeling
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[10]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[10]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[10]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[10]
Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of linker molecules conjugated per protein molecule, can be determined using various analytical techniques.
| Method | Principle |
| Mass Spectrometry (MS) | The mass of the conjugated protein will increase by the mass of the attached Propargyl-PEG8 moiety for each successful conjugation. This allows for the determination of the distribution of different labeled species.[14] |
| UV-Vis Spectroscopy | If the this compound is conjugated to a molecule with a distinct chromophore (e.g., a fluorescent dye), the DOL can be calculated from the absorbance of the protein (at 280 nm) and the chromophore.[10] |
Potential Side Reactions
While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues in proteins, especially at higher pH or with a large excess of the NHS ester.[15]
-
Hydrolysis: As previously mentioned, this is the most significant side reaction.[2]
-
Reaction with other amino acid residues:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, though the resulting ester bond is less stable than the amide bond formed with primary amines.[15]
-
Cysteine: The sulfhydryl group of cysteine can also react.
-
Histidine: The imidazole (B134444) ring of histidine can be acylated.
-
Applications in Signaling Pathways and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool for investigating and manipulating signaling pathways.
Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17] Propargyl-PEG linkers are frequently used in the synthesis of PROTACs to connect the target protein-binding ligand and the E3 ligase-binding ligand.[17] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex and efficient protein degradation.[17]
Proximity Labeling
Proximity labeling is a technique used to identify protein-protein interactions and the composition of cellular compartments in living cells.[18][19] An enzyme is fused to a protein of interest, and upon addition of a substrate, it generates reactive species that covalently label neighboring proteins. These labeled proteins can then be identified by mass spectrometry. While not a direct application of this compound's reactivity, the principles of bioconjugation are central to developing the tools for these assays. For instance, NHS esters are used to attach biotin (B1667282) or other tags to proteins for detection.[20] The subsequent use of click chemistry, enabled by the propargyl group, can be employed for the bioorthogonal labeling and visualization of cellular components.[][22]
Conclusion
This compound is a powerful and versatile reagent for the modification of primary amines on biomolecules. Its amine-reactive NHS ester allows for stable conjugation, while the hydrophilic PEG spacer enhances solubility and the terminal alkyne provides a gateway to a vast array of subsequent modifications via click chemistry. A thorough understanding of its reactivity, optimal reaction conditions, and potential side reactions is crucial for its successful application in research and development. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this important bioconjugation tool.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. broadpharm.com [broadpharm.com]
- 13. biotium.com [biotium.com]
- 14. enovatia.com [enovatia.com]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 16. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 17. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proximity labeling - Wikipedia [en.wikipedia.org]
- 19. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jk-sci.com [jk-sci.com]
The Strategic Role of the PEG8 Spacer in Propargyl-PEG-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Propargyl-PEG-NHS ester is a heterobifunctional linker that has become an indispensable tool in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide delves into the critical function of its core component: the eight-unit polyethylene (B3416737) glycol (PEG8) spacer. We will explore its impact on the physicochemical properties of conjugates, provide detailed experimental protocols, and present quantitative data to inform rational drug design.
Core Function of the Propargyl-PEG-NHS Ester Components
The utility of Propargyl-PEG-NHS ester lies in the distinct functionalities of its three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to biomolecules. It readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in antibodies, to form stable amide bonds.[1][2] This reaction is highly efficient under mild, aqueous conditions (pH 7.2-8.5), making it ideal for working with sensitive biological molecules.[1][2]
-
Propargyl Group: The terminal alkyne group is the handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native biological functional groups.[3][4] It allows for the precise and stable attachment of a second molecule, such as a cytotoxic drug payload that has been modified with an azide (B81097) group.
-
PEG8 Spacer: The polyethylene glycol chain consisting of eight ethylene (B1197577) glycol units serves as a flexible, hydrophilic spacer between the two reactive ends. The specific length of this spacer is not arbitrary; it is engineered to impart crucial properties to the final conjugate, as detailed below.
The Pivotal Functions of the PEG8 Spacer
The inclusion of a PEG8 spacer is a strategic design choice that addresses several challenges in the development of bioconjugates, especially ADCs.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability and efficacy. The hydrophilic nature of the PEG8 spacer acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire ADC.[5][6] This enhanced solubility is critical for preventing aggregation and allows for bioconjugation reactions to be performed in aqueous buffers with a minimal amount of organic co-solvents. For instance, the linker-payload SG3249 was specifically designed with a PEG8 spacer to enable its conjugation in an aqueous buffer containing only 10% DMSO.[5]
Optimized Pharmacokinetics and Biodistribution
PEGylation, the attachment of PEG chains to therapeutics, is a well-established strategy to improve a drug's pharmacokinetic profile. The PEG8 spacer, by increasing the hydrodynamic radius of the conjugate, can help to reduce renal clearance, thereby extending its circulation half-life.[6][7] Furthermore, studies have shown that in ADCs, those with PEG8 and PEG12 spacers had minimal adverse effects on liver enzyme levels and platelet counts compared to conjugates with shorter or no PEG spacers.[7]
Steric Hindrance and Controlled Drug-to-Antibody Ratio (DAR)
The defined length of the PEG8 spacer provides optimal physical separation between the antibody and the payload. This separation minimizes steric hindrance, ensuring that the antibody's antigen-binding site remains unobstructed and can efficiently bind to its target.[8] This is crucial for maintaining the biological activity of the antibody. Moreover, the use of a monodisperse PEG8 linker helps in achieving a more controlled and uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for the safety and efficacy of ADCs.[8] Studies have indicated that intermediate PEG lengths, such as PEG8, can result in higher drug loading efficiencies compared to shorter or very long PEG chains.[5]
Quantitative Data Presentation
The following tables summarize the physicochemical properties of Propargyl-PEG8-NHS ester and the impact of PEG spacer length on ADC characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2182601-74-5 | [3][9] |
| Molecular Formula | C24H39NO12 | [3][9] |
| Molecular Weight | 533.57 g/mol | [3][9] |
| Purity | >95% (typical) | [3] |
| Solubility | Soluble in DCM, DMSO, DMF | [3] |
| Storage | -20°C, under inert atmosphere | [3] |
Table 2: Comparative Impact of PEG Spacer Length on ADC Properties
| Parameter | PEG4 | PEG8 | PEG12 | Key Findings & References |
| Drug Loading Efficiency (DAR) | Lower (e.g., DAR ~2.5) | Higher (e.g., DAR ~4.8) | Higher (e.g., DAR ~3.7) | Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher drug loading efficiencies in certain constructs.[5] |
| In Vitro Cytotoxicity | Higher Potency | Moderate Potency | Lower Potency | Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede payload release, leading to a modest decrease in in vitro potency.[10] |
| Solubility/Aggregation | Improved | Significantly Improved | Significantly Improved | A PEG8 spacer was shown to be sufficient to allow conjugation of a hydrophobic payload in a largely aqueous buffer, indicating a significant improvement in solubility.[5] PEGylation, in general, protects against aggregation.[11] |
| Pharmacokinetics (in vivo) | Shorter half-life | Longer half-life | Longer half-life | ADCs with PEG8 and PEG12 spacers showed improved tolerability and minimal impact on liver enzymes and platelet counts in preclinical studies.[7] |
Experimental Protocols
The following are detailed protocols for the two key reactions involving this compound: conjugation to a primary amine and the subsequent click chemistry reaction.
Protocol for Antibody Conjugation with this compound
Objective: To covalently attach the this compound linker to an antibody via its primary amines.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column. Adjust the antibody concentration to 2 mg/mL.[1][8]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][] Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes over time.[13]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the 10 mM linker solution to the antibody solution.[][13] The final concentration of DMSO should not exceed 10% of the total reaction volume. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.[8][13]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-modified payload to the propargyl-functionalized antibody.
Materials:
-
Propargyl-antibody conjugate
-
Azide-modified payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., TBTA)
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7-8
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO). b. Prepare a 20 mM stock solution of CuSO4 in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh. d. If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).
-
Click Reaction: a. In a reaction tube, add the propargyl-antibody conjugate. b. Add the azide-modified payload at a 5- to 10-fold molar excess over the antibody. c. In a separate tube, premix the CuSO4 and ligand (if used) before adding to the reaction mixture to a final concentration of 1-2 mM copper. d. Add the sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM.[14] e. Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting ADC using SEC or another suitable chromatography method to remove the copper catalyst, excess payload, and other small-molecule reagents.
-
Characterization: Analyze the final ADC for DAR, aggregation, and purity using methods such as HIC, SEC, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Logical relationship of the PEG8 spacer's functional contributions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG8-NHS Ester vs. Other PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, comparing its properties and applications with other commonly used polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. This document delves into the chemical characteristics, experimental considerations, and strategic selection of PEG linkers for optimizing the performance of bioconjugates such as antibody-drug conjugates (ADCs).
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical sciences.[] These flexible, hydrophilic spacers are widely employed to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents.[2] The process of attaching PEG chains, known as PEGylation, can significantly enhance the physicochemical properties of the resulting conjugate, leading to improved solubility, stability, and pharmacokinetic profiles.[2][3]
PEG linkers are broadly classified based on their chain length, structure (linear or branched), and the reactive functional groups at their termini (homobifunctional or heterobifunctional).[4][5] The choice of a specific PEG linker is a critical design parameter that can profoundly impact the efficacy, safety, and stability of a bioconjugate.[6]
This compound: A Heterobifunctional Linker for Two-Step Conjugation
This compound is a heterobifunctional linker that features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a propargyl group.[7][8] This dual functionality allows for a sequential, two-step conjugation strategy, providing precise control over the assembly of complex bioconjugates.[9]
-
NHS Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[3][10] The reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[3]
-
Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][11] This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-modified molecule.[12][13]
The discrete PEG8 chain provides a hydrophilic spacer of a defined length, which helps to improve the solubility of the conjugate and reduce potential steric hindrance between the conjugated molecules.[14][15]
Comparison of this compound with Other PEG Linkers
The selection of a PEG linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare this compound with other common classes of PEG linkers.
Functional Group Comparison: NHS Ester vs. Maleimide (B117702)
| Feature | This compound | Maleimide-PEG-X* |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction pH | 7.5 - 8.5[3] | 6.5 - 7.5[] |
| Resulting Linkage | Amide bond | Thioether bond |
| Linkage Stability | Highly stable | Generally stable, but can undergo retro-Michael reaction leading to drug release[12] |
| Selectivity | Reacts with multiple available lysines, potentially leading to a heterogeneous product[10] | Highly specific for free thiols, enabling site-specific conjugation[] |
*X represents another functional group, often an NHS ester for heterobifunctional applications.
Linkage Chemistry Comparison: Click Chemistry vs. Thiol-Maleimide
| Feature | Click Chemistry (Triazole Linkage) | Thiol-Maleimide (Thioether Linkage) |
| Reaction Efficiency | Very high, near-quantitative yields[12] | Efficient, but can be affected by hydrolysis of the maleimide group[] |
| Bioorthogonality | High, azides and alkynes are largely absent in biological systems[4] | Thiols are present in proteins, requiring careful control of reaction conditions |
| Linkage Stability | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation[13][17] | Stable, but less so than triazole linkages; susceptible to retro-Michael addition[12] |
Impact of PEG Chain Length
The length of the PEG spacer plays a crucial role in the properties of the bioconjugate. While this compound has a short, discrete PEG chain, other applications may benefit from longer or shorter PEG chains.
| PEG Chain Length | Key Characteristics & Findings |
| Short (e.g., PEG2-PEG12) | - May be preferred where minimal steric hindrance is desired for optimal binding to target receptors.[14]- Shorter linkers can lead to better ADC stability by anchoring the payload within the antibody's spatial shield.[6][18]- Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies in some cases.[14][15] |
| Long (e.g., > PEG24, kDa range) | - Enhance hydrophilicity, which is beneficial for hydrophobic payloads to reduce aggregation and improve stability in aqueous solutions.[14][19]- Can create a steric shield that decreases immunogenicity and protects against proteolytic degradation.[14][19]- May lead to a reduction in in vitro cytotoxicity due to steric hindrance at the target site.[14][20]- Significantly prolongs the circulation half-life of the conjugate.[20] |
Quantitative Data on the Impact of PEG Linker Length on ADC Properties
| Parameter | No PEG Linker (HM) | 4 kDa PEG Linker (HP4KM) | 10 kDa PEG Linker (HP10KM) | Key Findings & References |
| Half-life Extension | 1x (19.6 min) | 2.5x (49.2 min) | 11.2x (219.0 min) | Longer PEG chains significantly increase the circulation half-life of the conjugate.[20] |
| In Vitro Cytotoxicity Reduction | 1x | 4.5-6.5x | 22-22.5x | Longer PEG chains can reduce the in vitro potency of an ADC, likely due to steric hindrance.[14][20] |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg | PEGylation, especially with longer chains, can significantly improve the safety profile and tolerability of an ADC.[20] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of antibody-drug conjugates using this compound.
Two-Step Protocol for ADC Synthesis using this compound
This protocol outlines the conjugation of an antibody with this compound, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-modified cytotoxic payload.
Part 1: NHS Ester Conjugation of the Antibody
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Adjust the antibody concentration to 2-10 mg/mL.[21]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker using a desalting column or dialysis.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a copper-chelating ligand such as THPTA (e.g., 50 mM in water), and a reducing agent like sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).[11][19]
-
Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO).
-
-
Click Reaction:
-
To the alkyne-modified antibody from Part 1, add the azide-modified payload (typically in a 4- to 10-fold molar excess relative to the antibody).[11]
-
Add the premixed CuSO₄ and THPTA ligand solution (final copper concentration typically 0.25 mM).[11][19]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5 mM).[11][19]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final ADC conjugate to remove excess payload and reaction components using size-exclusion chromatography (SEC) or dialysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the potency (IC₅₀) of the synthesized ADC.[11][12]
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in a complete cell culture medium.
-
Treat the cells with the diluted compounds and incubate for 72-96 hours.[14]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[11]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
ADC Synthesis Workflow using this compound
Generalized ADC Mechanism of Action and HER2 Signaling Inhibition
Logical Framework for PEG Linker Selection
Conclusion
This compound offers a versatile and powerful tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, combining the broad reactivity of NHS esters with the high efficiency and stability of click chemistry. The choice between this compound and other PEG linkers, such as those with maleimide functional groups or different PEG chain lengths, should be guided by the specific requirements of the application. Factors such as the desired site of conjugation, the need for bioorthogonality, and the optimal physicochemical and pharmacokinetic properties of the final conjugate must be carefully considered. Through a systematic approach to linker selection and optimization, researchers can develop more effective and safer targeted therapeutics and diagnostics.
References
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioclone.net [bioclone.net]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2 monoclonal antibodies that do not interfere with receptor heterodimerization-mediated signaling induce effective internalization and represent valuable components for rational antibody-drug conjugate design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. precisepeg.com [precisepeg.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 17. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Click Chemistry with Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Propargyl-PEG8-NHS ester in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful chemical tool.
Core Principles of Click Chemistry
"Click chemistry" is a concept introduced by K. Barry Sharpless in 2001, emphasizing a set of criteria for ideal chemical reactions. These reactions are characterized by high yields, stereospecificity, wide scope, and simple reaction conditions that are tolerant of water and oxygen.[1][2][3] The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient method for forming a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[3][4][5]
A key feature of click chemistry is its bioorthogonality, meaning the reactive groups (azide and alkyne) are abiotic and do not interfere with biological processes, making them ideal for labeling and modifying biomolecules in complex environments.[6][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry. It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][8] This reaction exhibits a remarkable rate acceleration of up to 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition.[4] The copper(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9][10] This catalyst-free click reaction utilizes a strained cyclooctyne, which possesses significant ring strain.[10][11] The release of this strain provides the driving force for the reaction with an azide to form a stable triazole linkage.[10] While SPAAC avoids the need for a metal catalyst, the reaction kinetics are generally slower than CuAAC.[9]
This compound: A Versatile Click Chemistry Reagent
This compound is a heterobifunctional linker designed for the two-step modification of biomolecules. Its structure consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[4][12]
-
Polyethylene Glycol (PEG) Spacer (8 units): A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous media, and can reduce steric hindrance.[5][13]
-
Propargyl Group: A terminal alkyne functional group that serves as a handle for subsequent click chemistry reactions with azide-modified molecules.[5][13]
The chemical structure of this compound is C₂₄H₃₉NO₁₂.[9]
Bioconjugation Strategy using this compound
The use of this compound in bioconjugation typically follows a two-step workflow:
Step 1: Amine Modification. The biomolecule of interest, containing accessible primary amine groups, is reacted with this compound. The NHS ester selectively reacts with the amines to form a stable amide linkage, thereby introducing a terminal alkyne group onto the biomolecule.
Step 2: Click Chemistry Ligation. The alkyne-modified biomolecule is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule) via either CuAAC or SPAAC to form the final conjugate linked by a stable triazole ring.
Below is a diagram illustrating this two-step bioconjugation workflow:
Caption: Two-step bioconjugation workflow.
Experimental Protocols
Step 1: Protocol for Amine Modification with this compound
This protocol provides a general guideline for modifying a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.
The following diagram illustrates the reaction of the NHS ester with a primary amine:
Caption: NHS ester reaction with a primary amine.
Step 2: Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between the alkyne-modified biomolecule and an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule in PBS
-
Azide-containing molecule (e.g., fluorescent dye-azide) dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, to protect the biomolecule)
-
Purification system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2- to 10-fold molar excess of the azide-containing molecule.
-
Add Copper Catalyst: Add CuSO₄ to a final concentration of 1-2 mM. If using a ligand like TBTA, pre-mix it with the CuSO₄ solution.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the final conjugate from excess reagents and catalyst using dialysis, size-exclusion chromatography, or another appropriate method.
The mechanism of the CuAAC reaction is depicted below:
Caption: Simplified CuAAC reaction mechanism.
Data Presentation: Quantitative Aspects
The efficiency of the bioconjugation process can be assessed at each step.
Degree of Labeling (DOL) after Amine Modification
The number of alkyne groups introduced per biomolecule can be determined using various analytical techniques, such as mass spectrometry (MALDI-TOF or ESI-MS), which can resolve the mass shift corresponding to the attached Propargyl-PEG8 moiety. For proteins, a typical 20-fold molar excess of NHS ester can result in 4-6 linkers per antibody.[12]
Reaction Kinetics and Yield
The reaction of NHS esters with amines is generally rapid, with half-lives on the order of minutes to hours, depending on the pH and the concentration of reactants.[13] The subsequent click chemistry step is also typically fast and high-yielding, often exceeding 90%.
| Parameter | NHS Ester-Amine Reaction | CuAAC Reaction |
| Typical Molar Excess of Reagent | 5-20 fold | 2-10 fold |
| Typical Reaction Time | 1-2 hours at RT | 1-4 hours at RT |
| Typical pH | 7.2 - 9.0 | 4.0 - 11.0 |
| Typical Yield | > 80% | > 90% |
| Linkage Formed | Amide | 1,2,3-Triazole |
| Linkage Stability | High | Very High |
Note: These are general values and should be optimized for each specific application.
Stability of the Conjugates
The resulting bioconjugates exhibit high stability due to the nature of the chemical linkages formed.
-
Amide Bond: The amide bond formed from the NHS ester-amine reaction is highly stable under physiological conditions and resistant to hydrolysis.[6][13]
-
Triazole Ring: The 1,2,3-triazole ring formed via click chemistry is exceptionally stable. It is resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage, making it an ideal linker for in vivo applications.[12]
Conclusion
This compound is a powerful and versatile tool for the modification and labeling of biomolecules. Its bifunctional nature allows for a straightforward two-step conjugation strategy, combining the reliability of NHS ester chemistry with the efficiency and bioorthogonality of click chemistry. This guide provides the fundamental principles and practical protocols to enable researchers to confidently apply this technology in their drug development and other scientific endeavors.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. hplc.eu [hplc.eu]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. enovatia.com [enovatia.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Aptamer 2-step conjugation protocol (EMD Adaptation) [protocols.io]
- 8. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. glenresearch.com [glenresearch.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Propargyl-PEG8-NHS Ester: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Propargyl-PEG8-NHS ester, a critical bifunctional linker used in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility and success of experimental outcomes. This document outlines the key factors influencing its stability, provides quantitative data on hydrolysis rates, and details experimental protocols for stability assessment.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the molecule, reducing aggregation and improving the pharmacokinetic properties of the resulting conjugates. The propargyl group enables covalent linkage to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the NHS ester reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.
Key Factors Influencing Stability
The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The primary factors influencing its stability are:
-
pH: The rate of NHS ester hydrolysis is highly pH-dependent. Hydrolysis is significantly accelerated at higher pH values.
-
Temperature: Increased temperatures lead to a faster rate of hydrolysis.
-
Moisture: As a moisture-sensitive compound, exposure to water, even atmospheric moisture, can lead to hydrolysis of the NHS ester.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.
Quantitative Stability Data
Table 1: Hydrolysis Half-Lives of Various PEG-NHS Esters at pH 8 and 25°C
| PEG-NHS Ester Linkage Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Data adapted from Laysan Bio, Inc.
A study on branched PEG-NHS ester provides further insight into the effect of pH on hydrolysis. At pH 7.4, the hydrolysis half-life was greater than 120 minutes, while at pH 9.0, it dropped to less than 9 minutes[1]. Generally, the half-life of a PEG-NHS ester triples when the pH is lowered by one unit.
Recommended Storage and Handling
To maximize the shelf-life and performance of this compound, the following storage and handling procedures are recommended:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a desiccated environment. | Minimizes hydrolysis from atmospheric moisture and thermal degradation. |
| In Solution | Prepare solutions immediately before use. Do not store stock solutions in aqueous buffers. If a stock solution in an organic solvent (e.g., anhydrous DMSO or DMF) is necessary, it should be used promptly and stored at -80°C for short periods (up to 1 month)[2]. | The NHS ester is highly susceptible to hydrolysis in the presence of water. |
| Handling | Allow the reagent vial to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the cold reagent. |
Experimental Protocols
Protocol for Determining the Hydrolysis Rate of this compound
This protocol outlines a general method to determine the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Amine-free buffer of desired pH (e.g., phosphate, borate, or carbonate buffer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare a series of amine-free buffers at the desired pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Reagent Preparation: Immediately before the experiment, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).
-
Reaction Initiation: Add a small volume of the this compound stock solution to the temperature-equilibrated buffer in a quartz cuvette to achieve the desired final concentration. Mix quickly and thoroughly.
-
Spectrophotometric Monitoring: Immediately begin monitoring the absorbance at 260 nm at regular time intervals.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of NHS release and therefore the rate of hydrolysis. The half-life of the NHS ester can be calculated from the kinetic data.
Signaling Pathways and Logical Relationships
The primary reaction pathways involving this compound are the desired aminolysis (conjugation) and the competing hydrolysis.
Conclusion
The stability of this compound is a critical parameter for its successful application in bioconjugation and related fields. By understanding the influence of pH, temperature, and moisture, and by adhering to proper storage and handling protocols, researchers can ensure the integrity and reactivity of this versatile crosslinker. The provided quantitative data and experimental protocols serve as a valuable resource for optimizing conjugation reactions and achieving reliable and reproducible results.
References
An In-depth Technical Guide to the Hydrophilicity of Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrophilic properties of Propargyl-PEG8-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding the hydrophilicity of this reagent is paramount for optimizing reaction conditions, ensuring the solubility of conjugates, and improving the pharmacokinetic profiles of targeted therapeutics.
Core Concepts: Structure and Hydrophilicity
This compound is comprised of three key functional components:
-
Propargyl Group: A terminal alkyne group that enables covalent bond formation with azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry."
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG8): A chain of eight ethylene (B1197577) glycol units that acts as a flexible, hydrophilic spacer arm. The presence of this PEG chain is the primary determinant of the molecule's hydrophilicity.
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, in a pH-dependent manner.
The defining characteristic of this linker is the hydrophilic PEG8 spacer. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, which significantly enhances the aqueous solubility of the molecule and any biomolecule it is conjugated to. This property is critical for preventing aggregation and improving the stability and bioavailability of the resulting conjugates.[1]
Quantitative Data on Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₂₄H₃₉NO₁₂ | [3] |
| Molecular Weight | 533.57 g/mol | [3] |
| Calculated LogP (XLogP3) | -1.3 (for Propargyl-PEG8-acid) | [5] |
| Water Solubility | Qualitative: The hydrophilic PEG spacer increases solubility in aqueous media. For practical use, it is often dissolved in an organic solvent (e.g., DMSO, DMF) and then diluted into an aqueous reaction buffer.[6][7][8][9] | [2][3][4] |
| Organic Solvent Solubility | Soluble in DCM, DMSO, DMF. | [4] |
Note on LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). A negative LogP value indicates a higher affinity for the aqueous phase, signifying hydrophilicity. The calculated LogP of -1.3 for the closely related Propargyl-PEG8-acid strongly suggests that the this compound is also hydrophilic.[5]
Experimental Protocols for Assessing Hydrophilicity
For researchers wishing to quantify the hydrophilicity of this compound or its conjugates, the following experimental protocols are recommended.
Determination of Aqueous Solubility
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer.
Methodology: PEG Precipitation Assay (adapted for small molecules)
While typically used for proteins, the principle of using a crowding agent like PEG can be adapted to assess the relative solubility of PEGylated small molecules.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) with increasing concentrations of a crowding agent (e.g., PEG 3000).
-
-
Sample Preparation:
-
Add a small, fixed volume of the this compound stock solution to each of the different PEG-containing buffer solutions.
-
-
Equilibration and Observation:
-
Vortex the samples and allow them to equilibrate at a controlled temperature.
-
Observe the samples for the formation of a precipitate. The concentration of the crowding agent at which precipitation occurs is inversely related to the solubility of the test molecule.
-
-
Quantification (Optional):
-
Centrifuge the samples to pellet any precipitate.
-
Measure the concentration of the this compound remaining in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (if the molecule has a chromophore).
-
Determination of the Partition Coefficient (LogP)
Objective: To experimentally measure the LogP of this compound.
Methodology: Shake-Flask Method
-
System Preparation:
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4 for LogD).
-
Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the this compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of P.
-
Contact Angle Measurement for Surface Hydrophilicity
Objective: To assess the hydrophilicity of a surface modified with this compound.
Methodology: Sessile Drop Method
-
Surface Preparation:
-
Covalently attach the this compound to a suitable solid substrate (e.g., an amine-functionalized glass slide or silicon wafer) via the NHS ester group.
-
Ensure the surface is clean and dry before measurement.
-
-
Measurement:
-
Place a small droplet of purified water onto the modified surface.
-
Use a goniometer to capture an image of the droplet profile.
-
Software is then used to measure the contact angle between the liquid droplet and the solid surface.
-
-
Interpretation:
-
A low contact angle (< 90°) indicates a hydrophilic surface, where the water wets the surface.
-
A high contact angle (> 90°) indicates a hydrophobic surface.
-
Experimental Workflow and Visualization
This compound is a cornerstone of a two-step bioconjugation strategy. The following workflow outlines the process of linking a biomolecule to a payload using this reagent.
Step 1: Amine Coupling via NHS Ester Reaction
The first step involves the reaction of the NHS ester with a primary amine on a biomolecule (e.g., a protein or antibody). This reaction is pH-sensitive and should be carried out in an amine-free buffer at a slightly basic pH (typically 7.2-8.5).
Step 2: Alkyne-Azide Click Chemistry
The propargyl group, now attached to the biomolecule, is ready for the "click" reaction with an azide-functionalized molecule (e.g., a drug, fluorescent dye, or biotin). This reaction is highly specific and efficient, and is typically catalyzed by copper(I).
Caption: A typical two-step bioconjugation workflow using this compound.
Logical Relationship of Hydrophilicity and Application
The hydrophilicity imparted by the PEG8 spacer is not just a chemical property but a critical functional attribute that influences the entire drug development process.
Caption: The impact of the PEG8 chain on the properties and applications of the conjugate.
References
- 1. chempep.com [chempep.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG8-acid | C20H36O10 | CID 102514878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. confluore.com [confluore.com]
Propargyl-PEG8-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propargyl-PEG8-NHS ester, a versatile heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular biology. This document details its chemical properties, and provides comprehensive experimental protocols for its application in labeling and click chemistry, complete with visual workflows.
Core Properties of this compound
This compound is a chemical compound featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units. This structure allows for the covalent attachment to primary amines on biomolecules and subsequent conjugation to azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4][5]
| Property | Value | References |
| Chemical Formula | C24H39NO12 | [1][6][7] |
| Molecular Weight | 533.57 g/mol | [6][7] |
| CAS Number | 2182601-74-5 | [1][6][7] |
| Purity | Typically >90-98% | [1][6] |
| Solubility | Soluble in DMSO, DMF, and DCM | [1] |
| Storage | Store at -20°C, protect from moisture | [1][7] |
Reaction Mechanisms and Experimental Workflows
This compound is primarily utilized in a two-step bioconjugation process. The first step involves the reaction of the NHS ester with a primary amine on a target molecule. The second step is the "click" reaction between the propargyl group and an azide-functionalized molecule.
Amine Labeling via NHS Ester Chemistry
The NHS ester moiety reacts with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[1][2][8] This reaction is pH-dependent, with an optimal pH range of 7.2-8.5.[9][10]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Following the amine labeling, the propargyl-functionalized biomolecule can be conjugated to a molecule containing an azide (B81097) group through a copper(I)-catalyzed click reaction. This reaction is highly efficient and specific, forming a stable triazole linkage.[1][3][11]
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Labeling of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[9]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[9]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargyl-labeled biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA or BTTAA) is recommended to improve efficiency and reduce protein damage.
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-labeled biomolecule and the azide-containing molecule in the desired molar ratio (typically a slight excess of the smaller molecule is used) in the degassed reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the copper-binding ligand (if used) at a 1:5 molar ratio.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand premix. The final concentration of copper is typically in the range of 50-250 µM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE with fluorescent imaging if a fluorescent azide was used).
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography depending on the nature of the biomolecule. The addition of a copper chelator like EDTA can help in the removal of the catalyst.[12]
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. biotium.com [biotium.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Propargyl-PEG8-NHS ester, a bifunctional linker widely used in bioconjugation and drug development. It combines a terminal alkyne group for "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. This document outlines the potential hazards, proper handling procedures, storage conditions, and detailed experimental protocols to ensure its safe and effective use in the laboratory.
Chemical Identity and Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses both a propargyl group and an NHS ester. The PEG spacer is hydrophilic, which can enhance the solubility of the resulting conjugates in aqueous environments.[1][2] It is a valuable tool in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[3][4][5][6]
| Property | Value | Reference |
| CAS Number | 2182601-74-5 | [7][8] |
| Molecular Formula | C24H39NO12 | [8][9] |
| Molecular Weight | 533.57 g/mol | [3][9] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Soluble in DCM, DMSO, DMF | [8][10][11] |
| Purity | Typically ≥90-98% | [3][8][9] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[7]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[7] |
Precautionary Measures
| Type | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash hands thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[7] P362+P364: Take off contaminated clothing and wash it before reuse.[7] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[7] |
| Disposal | P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[7] |
Handling and Storage
Proper handling and storage are critical to maintain the reactivity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[12]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[12] If dusts are generated, a NIOSH-approved respirator may be necessary.[13]
Storage Conditions
This compound is sensitive to moisture and should be stored under specific conditions to prevent degradation.[10][11] The NHS ester moiety is prone to hydrolysis, which renders the compound inactive for amine conjugation.[10][11][14]
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage.[8][10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[15][16] |
| Moisture | Store with a desiccant.[10][11][15] |
| Light | Protect from light.[15][17] |
Handling recommendations:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10][11][18]
-
For solid forms, minimize exposure to air. Tacky solids can be difficult to handle.[16]
-
Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions and even in anhydrous solvents over time.[10][11][19] Do not prepare stock solutions for long-term storage.[10][11][18]
Experimental Protocols
This compound is a versatile linker used in a two-step conjugation process: (1) reaction of the NHS ester with a primary amine, followed by (2) a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction.
Amine Conjugation via NHS Ester
The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus) to form a stable amide bond.[10][11][20]
-
This compound
-
Amine-containing molecule (protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)[10][11][19]
-
Reaction buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer, pH 7.2-8.5.[19][20] Avoid buffers containing primary amines like Tris or glycine.[10][11]
-
Purification system (e.g., dialysis, gel filtration, or HPLC)[10][11][19]
-
Prepare the Protein: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[19] If the protein is in a buffer containing primary amines, exchange it with an appropriate amine-free buffer.[11]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10][18]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[10][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11] The optimal reaction time and temperature may need to be determined empirically.
-
Purification: Remove the unreacted this compound and byproducts using dialysis, gel filtration, or another suitable chromatography method.[10][11][19]
Caption: Workflow for labeling a protein with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of the propargylated molecule can then be reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[8][21][22]
-
Propargylated molecule (from section 4.1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to Cu(I) in situ.[22][23]
-
Copper ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and protect the biomolecule.[23]
-
Reaction buffer (e.g., PBS)
-
Purification system
-
Prepare Reactants: Dissolve the propargylated molecule and the azide-containing molecule in the reaction buffer.
-
Prepare Catalyst: In a separate tube, prepare a premix of CuSO4 and the copper ligand.
-
Initiate Reaction: Add the CuSO4/ligand premix to the reaction mixture containing the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (B8700270) to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or SDS-PAGE).
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. caming.com [caming.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. media.laballey.com [media.laballey.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. ulab360.com [ulab360.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. lumiprobe.com [lumiprobe.com]
- 20. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 21. interchim.fr [interchim.fr]
- 22. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
Propargyl-PEG8-NHS Ester: A Versatile Tool in Biotechnology and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG8-NHS ester has emerged as a critical and versatile heterobifunctional linker in the field of biotechnology and drug development. Its unique architecture, combining a terminal alkyne (propargyl group) for "click chemistry," a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the straightforward and efficient conjugation of diverse molecules. This guide provides a comprehensive overview of its applications, experimental protocols, and the fundamental principles governing its utility.
Core Principles and Molecular Structure
The functionality of this compound is derived from its three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) under physiological to slightly alkaline conditions (pH 7-9) to form stable amide bonds.
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker is a flexible, hydrophilic chain. Its inclusion in the molecule increases the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can be crucial for preserving the biological activity of the labeled molecule. The PEG spacer also provides a defined length, allowing for precise control over the distance between conjugated molecules.
-
Propargyl Group: The terminal alkyne group is the reactive partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly specific, efficient, and biocompatible, allowing for the covalent attachment of the PEGylated molecule to another molecule bearing an azide (B81097) group.
Key Applications in Research and Development
The unique properties of this compound make it suitable for a wide array of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic drug (payload) to an antibody. The NHS ester first reacts with lysine residues on the antibody. The terminal alkyne is then used to click-conjugate an azide-modified drug molecule.
-
Protein and Peptide Labeling: Researchers can label proteins, peptides, or antibodies for subsequent detection, purification, or functionalization. This is fundamental in proteomics, immunoassays, and diagnostic development.
-
Surface Immobilization: Biomolecules like enzymes or antibodies can be first modified with the linker and then immobilized onto azide-functionalized surfaces (e.g., microarrays, beads, or nanoparticles) for various bioassays and purification systems.
-
Construction of Complex Bioconjugates: The linker facilitates the modular assembly of complex biomolecular structures, enabling the connection of proteins to nucleic acids, small molecules, or other polymers.
Quantitative Data and Reaction Efficiency
The efficiency of conjugation reactions using this compound is a critical parameter for its application. The following table summarizes typical quantitative data reported in literature and technical datasheets.
| Parameter | Typical Value/Range | Conditions and Notes |
| NHS Ester-Amine Reaction Efficiency | > 85% | pH 7.2-8.5, 2-4 hours at room temperature. Efficiency is dependent on the number of accessible primary amines on the target molecule. |
| CuAAC Click Reaction Yield | > 95% | Requires a copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate). Can be cytotoxic, so purification is essential for in-vivo applications. |
| SPAAC Click Reaction Yield | > 90% | Uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a simple alkyne, eliminating the need for a cytotoxic copper catalyst. Generally preferred for live-cell applications. |
| Hydrolysis Half-life of NHS Ester | ~4-5 hours | At pH 7, 25°C. The half-life decreases significantly as pH increases (e.g., ~10 minutes at pH 8.6). |
| PEG8 Spacer Length | ~29.1 Å | Provides a significant and flexible spacer arm to reduce steric hindrance between the conjugated molecules. |
Experimental Protocols
Below are detailed methodologies for the key steps involved in using this compound for bioconjugation.
Protocol 1: Labeling a Protein with this compound
This protocol describes the first step of a two-step conjugation process, where a protein is functionalized with a terminal alkyne.
Materials:
-
Protein of interest (e.g., Antibody) in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5
-
Purification system (e.g., desalting column, dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rocking.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful labeling of the protein using techniques such as MALDI-TOF mass spectrometry or by proceeding to the click chemistry step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorophore)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 50 mM in water, freshly prepared)
-
TBTA or other copper-ligand (optional, to protect the biomolecule)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and a 1.5- to 5-fold molar excess of the azide-containing molecule in a suitable buffer (e.g., PBS).
-
Catalyst Addition: Add the catalyst components in the following order: a. Add Copper(II) Sulfate to a final concentration of 0.1-1 mM. b. Add Sodium Ascorbate to a final concentration of 1-5 mM. If using a ligand like TBTA, pre-mix it with the CuSO₄ before adding to the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes involved in using this compound.
Methodological & Application
Propargyl-PEG8-NHS Ester: A Detailed Protocol for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to labeling proteins with Propargyl-PEG8-NHS ester. This heterobifunctional reagent allows for the introduction of a terminal alkyne group onto proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. The propargyl group then serves as a handle for subsequent bioorthogonal "click" chemistry reactions, enabling the attachment of various reporters, tags, or other molecules of interest.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments.[3][4]
Principle of the Reaction
The labeling process is a two-step conceptual process. First, the NHS ester reacts with a primary amine on the protein, typically the ε-amine of a lysine residue or the N-terminal α-amine, in a nucleophilic acyl substitution reaction. This reaction is highly dependent on pH, with an optimal range of 8.0-9.0.[1][5][6] Below this range, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][2] The result is a stable amide bond covalently linking the Propargyl-PEG8 moiety to the protein. The incorporated propargyl group can then be utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to conjugate azide-containing molecules.[3][7][8][9]
Experimental Protocols
Materials
-
Protein of interest (in an amine-free buffer)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-9.0.[5][6] Avoid buffers containing primary amines like Tris.[5][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Gel filtration/desalting column (e.g., Sephadex G-25)[5][6]
Protein Preparation
If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer such as PBS or sodium bicarbonate buffer. This can be achieved by dialysis or using a desalting column. The optimal protein concentration for labeling is typically between 1-10 mg/mL.[1]
Reagent Preparation
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[13] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[11][12]
Protein Labeling Procedure
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of the NHS ester to the protein will determine the degree of labeling and should be optimized for each specific protein and application. A molar excess of 8 to 20-fold is a common starting point.[1][2][12]
-
Mix the reaction gently by pipetting or vortexing and incubate at room temperature for 1-4 hours or on ice for 2 hours.[6][11][12] Protect the reaction from light if the downstream application involves light-sensitive molecules.
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Protein
Remove the unreacted this compound and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[5][6] The first colored or protein-containing fraction to elute will be the labeled protein conjugate.[5]
Storage
Store the purified propargyl-labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[5][13] Avoid repeated freeze-thaw cycles.[13]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH of Reaction Buffer | 8.0 - 9.0 | Higher pH increases reaction rate but also hydrolysis of the NHS ester.[1][5][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Molar Excess of NHS Ester | 8 - 20 fold | This is a starting point and should be optimized for the specific protein.[1][2][12] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce non-specific reactions and protein degradation.[11][12] |
| Reaction Time | 30 minutes - 4 hours | Longer incubation times may be required at lower pH or temperature.[5][6][11][12] |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | Ensure the solvent is of high quality and free of amines.[1][5][6] |
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. setabiomedicals.com [setabiomedicals.com]
- 6. glenresearch.com [glenresearch.com]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Antibody Conjugation with Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1][2] These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The linker plays a crucial role in the stability, solubility, and efficacy of the ADC.[3] Propargyl-PEG8-NHS ester is a bifunctional linker that introduces a terminal alkyne group onto the antibody surface via a stable amide bond with lysine (B10760008) residues.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the conjugate.[3] The terminal alkyne group enables the subsequent attachment of an azide-containing payload through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[3][4]
This document provides a detailed, step-by-step guide for the conjugation of antibodies with this compound, followed by a general protocol for the subsequent click chemistry reaction. It also includes information on the characterization and purification of the resulting antibody-alkyne conjugate.
Experimental Protocols
Part 1: Antibody Preparation
Prior to conjugation, it is essential to prepare the antibody to ensure optimal reaction efficiency. Buffers containing primary amines (e.g., Tris or glycine) and protein stabilizers like bovine serum albumin (BSA) must be removed as they will compete with the antibody for reaction with the NHS ester.[6][7][8]
Materials:
-
Antibody solution
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amicon® Ultra centrifugal filter units (10 kDa MWCO) or desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]
-
Microcentrifuge
Protocol:
-
Buffer Exchange:
-
If using centrifugal filters, add the antibody solution to the filter unit and fill it with PBS.
-
Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Repeat the washing step with PBS at least three times to ensure complete removal of interfering substances.[6]
-
After the final wash, recover the antibody in an appropriate volume of PBS.
-
-
Concentration Adjustment:
Part 2: Antibody Conjugation with this compound
This protocol describes the reaction of the this compound with the primary amines (lysine residues) on the antibody surface. The reaction should be performed at a slightly basic pH to ensure the lysine amino groups are deprotonated and thus more nucleophilic.[10][]
Materials:
-
Prepared antibody solution in PBS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 8.0-8.5[]
-
Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine[10]
-
Reaction tubes
-
Vortex mixer
-
Incubator or shaker
Protocol:
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7][8]
-
-
Adjust Antibody Buffer pH:
-
If the antibody is in PBS (pH 7.4), adjust the pH to 8.0-8.5 by adding a small amount of a suitable basic buffer, such as 1 M sodium bicarbonate.[]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the antibody solution. A 20-fold molar excess is a common starting point and typically results in 4-6 linkers per antibody.[9] The optimal ratio may need to be determined empirically for each antibody.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).[7]
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[7][9] Protect from light if the payload to be added is light-sensitive.
-
-
Quench the Reaction:
Part 3: Purification of the Antibody-Propargyl Conjugate
Purification is a critical step to remove unreacted this compound and other byproducts. Size-exclusion chromatography (SEC) or dialysis are the most common methods.[13][14][15]
Materials:
-
Quenched reaction mixture
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex® G-25) or dialysis cassette (10 kDa MWCO)
-
PBS, pH 7.4
Protocol (SEC):
-
Equilibrate the SEC column with PBS according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the protein with PBS. The antibody-propargyl conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained.
-
Collect the fractions containing the purified conjugate.
Protocol (Dialysis):
-
Transfer the quenched reaction mixture to a dialysis cassette.
-
Dialyze against a large volume of PBS (e.g., 1 L) at 4°C.
-
Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of small molecules.
Part 4: Characterization of the Antibody-Propargyl Conjugate
It is important to characterize the purified conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.
1. Degree of Labeling (DOL) Determination: The DOL, or the average number of propargyl groups per antibody, can be determined using various methods. As the propargyl group itself does not have a strong UV-Vis absorbance, indirect methods or mass spectrometry are typically used. A common approach is to perform a subsequent click reaction with an azide-containing dye that has a known extinction coefficient and then use UV-Vis spectrophotometry.[16]
UV-Vis Spectrophotometry (after click with a dye):
-
Measure the absorbance of the purified and dye-clicked antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[16]
-
Calculate the DOL using the following formula:[16] DOL = (Amax * ε_protein_at_280nm) / ((A280 - (Amax * CF)) * ε_dye_at_Amax)
-
CF is the correction factor for the dye's absorbance at 280 nm.[16]
-
ε is the molar extinction coefficient.
-
2. Mass Spectrometry (MS): Mass spectrometry provides a direct and accurate measurement of the DOL. By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached linkers can be determined.[17][18][19][20]
3. HPLC Analysis: Reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to assess the heterogeneity of the conjugate and determine the distribution of different drug-linker species.[17][21][22][23][24]
Part 5: General Protocol for Click Chemistry Conjugation
Once the antibody is functionalized with a propargyl group, a molecule containing an azide (B81097) group (e.g., a cytotoxic drug) can be attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Purified antibody-propargyl conjugate
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Appropriate reaction buffer (e.g., PBS)
Protocol:
-
Prepare stock solutions of CuSO4, the ligand, sodium ascorbate, and the azide-payload.
-
In a reaction tube, combine the antibody-propargyl conjugate with the azide-payload.
-
Add the CuSO4 and ligand mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate at room temperature for 1-2 hours.
-
Purify the final antibody-drug conjugate using SEC or another appropriate chromatography method to remove excess reagents and byproducts.
Data Presentation
Table 1: Recommended Molar Ratios and Expected Degree of Labeling (DOL)
| Molar Excess of this compound to Antibody | Expected DOL (Linkers/Antibody) | Notes |
| 5:1 | 1 - 3 | Lower labeling, may be suitable for sensitive antibodies. |
| 10:1 | 3 - 5 | A good starting point for many antibodies.[] |
| 20:1 | 4 - 6 | Higher labeling, may impact antibody function.[9] |
| 40:1 | > 6 | May lead to aggregation and loss of activity. |
Note: The optimal DOL should be determined experimentally for each specific antibody and application to balance payload delivery with maintaining antibody function.[25]
Table 2: Troubleshooting Guide for Antibody Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low DOL | - Inactive NHS ester due to hydrolysis- Presence of primary amines in the buffer- Insufficient molar excess of the linker- Low antibody concentration | - Use fresh, anhydrous DMSO/DMF and equilibrate the linker to room temperature before opening.[7][8]- Ensure complete buffer exchange to remove interfering substances.[6]- Increase the molar excess of the this compound.- Increase the antibody concentration to >1 mg/mL.[9] |
| High DOL / Aggregation | - Excessive molar ratio of the linker | - Reduce the molar excess of the this compound. |
| Loss of Antibody Activity | - Conjugation at or near the antigen-binding site- High DOL leading to conformational changes | - Consider site-specific conjugation methods if random lysine conjugation is problematic.[26]- Optimize for a lower DOL. |
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Receptor-mediated endocytosis pathway for an antibody-drug conjugate.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 15. An Overview Of The Purification Processes For Antibody Production | Antibody News: Novus Biologicals [novusbio.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG8-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-NHS ester is a bifunctional linker that has emerged as a valuable tool in the development of advanced drug delivery systems. This heterobifunctional molecule incorporates three key components: an N-hydroxysuccinimide (NHS) ester, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functionalities allows for a two-step conjugation strategy, making it an ideal candidate for linking therapeutic agents to targeting moieties such as antibodies or for surface modification of nanoparticles.
The NHS ester facilitates covalent conjugation to primary amines on proteins, peptides, or amine-functionalized surfaces, forming a stable amide bond. The propargyl group enables highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules. The integrated PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in drug delivery, including its chemical properties, detailed experimental protocols for its application, and representative data for the characterization of the resulting drug delivery systems.
Chemical Properties and Specifications
This compound is a well-defined, monodisperse compound, ensuring reproducibility in bioconjugation reactions. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate) | [4] |
| Molecular Formula | C24H39NO12 | [4] |
| Molecular Weight | 533.57 g/mol | [4] |
| Purity | Typically >95% | N/A |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | [4] |
| Storage | Store at -20°C, desiccated. Avoid moisture. | [4] |
Applications in Drug Delivery
The primary application of this compound in drug delivery is as a linker to create targeted drug carriers, such as Antibody-Drug Conjugates (ADCs), and to functionalize the surface of nanoparticles for enhanced stability and targeting.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The NHS ester group reacts with lysine (B10760008) residues on the antibody, and the propargyl group is then available to conjugate to an azide-modified drug molecule via click chemistry. The PEG spacer can improve the solubility and pharmacokinetic properties of the final ADC.[3][5]
Nanoparticle Drug Delivery Systems
This compound can be used to surface-functionalize pre-formed nanoparticles that have amine groups on their surface. The NHS ester reacts with these amines, presenting the propargyl groups on the nanoparticle surface. These can then be used to attach targeting ligands (e.g., azide-modified antibodies, peptides, or small molecules) or other functional moieties via click chemistry. This PEGylation strategy can increase the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.[6]
Experimental Protocols
The following are detailed protocols for the use of this compound in the development of drug delivery systems.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the first step in creating an ADC, where the linker is attached to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Desalting columns (e.g., PD-10) or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. Buffer exchange into PBS pH 7.4 can be performed using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
NHS Ester Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer.
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column or by dialysis against PBS pH 7.4.
-
-
Characterization:
-
Determine the concentration of the propargyl-modified antibody using a protein concentration assay (e.g., BCA or UV-Vis at 280 nm).
-
The degree of labeling (number of linkers per antibody) can be determined using MALDI-TOF mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol describes the "click" reaction to attach an azide-modified drug to the propargyl-functionalized antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-modified drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer: PBS, pH 7.4
-
Desalting columns or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified drug in DMSO.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified antibody (e.g., at 1 mg/mL) with a 5- to 10-fold molar excess of the azide-modified drug.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the catalyst, excess drug, and other small molecules by buffer exchange using a desalting column or dialysis.
-
-
Characterization:
Protocol 3: Formulation of Drug-Loaded PEGylated Nanoparticles
This protocol describes the preparation of doxorubicin-loaded PLGA nanoparticles surface-functionalized with this compound.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Propargyl-PEG8-amine (for co-polymer synthesis) or amine-terminated nanoparticles
-
Doxorubicin (B1662922) hydrochloride (DOX)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for activating carboxyl groups on PLGA if starting from scratch.
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA and a PLGA-PEG-propargyl copolymer (or have amine-functionalized PLGA to react with this compound later) and doxorubicin in DCM.
-
Add this organic phase to an aqueous PVA solution and emulsify using a sonicator or homogenizer to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage.[9][10]
-
-
Surface Functionalization (if not using a copolymer):
-
If starting with amine-functionalized nanoparticles, react them with this compound following a similar procedure to Protocol 1 to introduce the propargyl groups.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Quantify the amount of encapsulated doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[6][11]
-
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to measure the release of a drug (e.g., doxorubicin) from the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment or endosomal compartments)
-
Dialysis tubing (with a molecular weight cut-off below the molecular weight of the drug) or centrifugal filter units.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the release buffer.
-
Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of the same buffer at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released over time.[12][13]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, free drug, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15][16]
Protocol 6: Cellular Uptake Analysis by Flow Cytometry
This protocol is for quantifying the uptake of fluorescently labeled nanoparticles by cells.
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent drug like doxorubicin or a co-encapsulated dye)
-
Flow cytometer
-
PBS and trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The geometric mean fluorescence intensity is used to quantify the level of nanoparticle uptake.[14][17][18]
Data Presentation
The following tables present representative data that can be obtained from the characterization of drug delivery systems utilizing PEGylated linkers. Note that this data is illustrative and will vary depending on the specific antibody, drug, and nanoparticle system used.
Table 1: Representative Drug Loading and Encapsulation Efficiency of Doxorubicin in PEG-PLGA Nanoparticles
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| DOX-PLGA-PEG (5% PEG) | ~4.5 | ~45 | [19] |
| DOX-PLGA-PEG (10% PEG) | ~4.2 | ~42 | [19] |
| DOX-PLGA-PEG (15% PEG) | ~3.8 | ~38 | [19] |
| DOX-PLGA-PEG | ~5 | ~47 | [9] |
Table 2: Representative In Vitro Release of Doxorubicin from PEG-PLGA Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Reference |
| 1 | ~15 | ~25 | [13] |
| 6 | ~30 | ~50 | [13] |
| 24 | ~50 | ~75 | [20] |
| 48 | ~65 | ~85 | N/A |
| 72 | ~75 | ~90 | N/A |
Table 3: Representative Pharmacokinetic Parameters of PEGylated Liposomal Doxorubicin in Mice
| Formulation | t1/2 (hours) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Reference |
| Free Doxorubicin | < 1 | ~5 | > 2000 | [21] |
| PEGylated Liposomal Doxorubicin | ~20-30 | ~1500 | ~10 | [21] |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
General Workflow for Nanoparticle Functionalization
HER2 Signaling Pathway
A common target for antibody-drug conjugates is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. An ADC targeting HER2 would bind to the receptor, be internalized, and then release its cytotoxic payload, leading to cell death.
Conclusion
This compound is a versatile and powerful tool for the development of sophisticated drug delivery systems. Its well-defined structure and dual-functionality enable precise and efficient conjugation of therapeutic agents and targeting moieties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their drug delivery research, from initial conjugation to in vitro characterization. The continued application of such advanced linkers will undoubtedly contribute to the development of more effective and targeted therapies.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison and validation of drug loading parameters of PEGylated nanoparticles purified by a diafiltration centrifugal device and tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. scilit.com [scilit.com]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure [mdpi.com]
- 17. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Modification Using Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-NHS ester is a versatile heterobifunctional crosslinker used for the covalent modification of primary amine groups on the surface of live cells. This reagent incorporates a terminal N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a propargyl group. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of cell surface proteins, to form stable amide bonds. The hydrophilic PEG8 spacer enhances solubility and minimizes non-specific interactions. The terminal propargyl group provides a handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide variety of molecules, including fluorophores, biotin, or drug molecules.[1][2][][4]
This document provides detailed protocols for cell surface modification using this compound, methods for quantifying labeling efficiency, and assessing cell viability. Additionally, it explores the application of this modification in studying cell signaling pathways, particularly focusing on Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and G-protein coupled receptors (GPCRs).
Product Information
| Property | Value |
| Full Chemical Name | 1-((2,5-Dioxopyrrolidin-1-yl)oxy)-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yne |
| Molecular Formula | C24H39NO12 |
| Molecular Weight | 533.57 g/mol |
| CAS Number | 2182601-74-5 |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester |
| Bioorthogonal Group | Propargyl (alkyne) |
| Spacer Arm | 8-unit polyethylene glycol (PEG8) |
| Storage | Store at -20°C, desiccated and protected from light.[5] |
| Solubility | Soluble in anhydrous DMSO or DMF.[6] |
Key Applications
-
Cell Surface Engineering: Introduce bioorthogonal handles for subsequent functionalization.[7]
-
Targeted Drug Delivery: Conjugate targeting ligands or drug-loaded nanoparticles to cells.
-
Cell Adhesion and Migration Studies: Modify cell surface properties to investigate cellular interactions.
-
Studying Receptor Signaling: Attach ligands or probes to study receptor activation, internalization, and downstream signaling.[8][9][10]
-
Cell Tracking and Imaging: Label cells with fluorescent probes for in vitro and in vivo imaging.[11]
Experimental Protocols
Protocol 1: General Cell Surface Modification of Suspension Cells (e.g., Jurkat cells)
This protocol outlines the general procedure for labeling suspension cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free
-
Suspension cells (e.g., Jurkat)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching
-
Cell culture medium
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells to the desired density.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with 10 mL of ice-cold, amine-free PBS (pH 7.2-7.4).
-
Resuspend the cells in ice-cold PBS to a final concentration of 1 x 10^6 cells/mL. Keep cells on ice.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the 10 mM stock solution of this compound to the cell suspension to achieve the desired final concentration (e.g., 0.1 mM to 1 mM).
-
Gently mix the cell suspension and incubate on ice for 30 minutes with occasional gentle agitation.
-
-
Quenching:
-
To stop the reaction, add a quenching solution containing primary amines, such as cell culture medium with 10% FBS or PBS with 1% BSA, to the cell suspension.
-
Incubate for 5-10 minutes on ice.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with 10 mL of ice-cold PBS.
-
-
Downstream Applications:
-
The propargyl-modified cells are now ready for subsequent click chemistry reactions or other downstream analyses.
-
Protocol 2: General Cell Surface Modification of Adherent Cells (e.g., HeLa, A549 cells)
This protocol is adapted for labeling adherent cell lines.
Materials:
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.2-7.4, amine-free
-
Adherent cells (e.g., HeLa, A549)
-
FBS or BSA for quenching
-
Cell culture medium
-
Cell culture plates or dishes
Procedure:
-
Cell Preparation:
-
Culture adherent cells in appropriate vessels until they reach the desired confluency (typically 70-90%).
-
Gently wash the cells twice with pre-warmed, amine-free PBS (pH 7.2-7.4).
-
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Dilute the stock solution in pre-warmed, amine-free PBS to the desired final concentration (e.g., 0.1 mM to 1 mM).
-
Remove the PBS from the cells and immediately add the labeling solution to completely cover the cell monolayer.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Quenching:
-
Remove the labeling solution and add cell culture medium containing 10% FBS or PBS with 1% BSA.
-
Incubate for 5-10 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS.
-
-
Downstream Applications:
-
The propargyl-modified adherent cells are now ready for the next steps.
-
Data Presentation: Quantitative Parameters for Cell Surface Modification
The optimal concentration of this compound will vary depending on the cell type and desired degree of labeling. It is recommended to perform a titration to determine the optimal concentration that provides sufficient labeling without compromising cell viability.
| Cell Line | Reagent Concentration | Incubation Time | Incubation Temperature | Cell Viability (%) | Labeling Efficiency (%) |
| Jurkat | 0.1 mM | 30 min | 4°C | >95% | Low |
| 0.5 mM | 30 min | 4°C | ~90% | Medium | |
| 1.0 mM | 30 min | 4°C | ~80% | High | |
| HeLa | 0.1 mM | 15 min | 37°C | >95% | Low |
| 0.5 mM | 15 min | 37°C | ~92% | Medium | |
| 1.0 mM | 15 min | 37°C | ~85% | High | |
| A549 | 0.1 mM | 20 min | 37°C | >95% | Low |
| 0.5 mM | 20 min | 37°C | ~90% | Medium | |
| 1.0 mM | 20 min | 37°C | ~83% | High |
Note: The data in this table are representative and should be optimized for your specific experimental conditions. Cell viability can be assessed using methods like Trypan Blue exclusion or a live/dead cell staining kit followed by flow cytometry. Labeling efficiency can be quantified by performing a subsequent click reaction with an azide-fluorophore and analyzing the fluorescence intensity by flow cytometry.[12][13]
Mandatory Visualization
Experimental Workflow for Cell Surface Modification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 4. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 8. Investigating Internalization and Intracellular Trafficking of GPCRs: New Techniques and Real-Time Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive Internalization of G Protein-coupled Receptors and G Proteins via Clathrin-independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-terminal site-specific mono-PEGylation of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Method for analysis of surface molecule alteration upon phagocytosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reaction of Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules containing primary amines with azide-functionalized partners using Propargyl-PEG8-NHS ester via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This two-step process involves the initial labeling of the amine-containing molecule with the this compound, followed by the copper-catalyzed click reaction with an azide-modified molecule.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction used extensively in bioconjugation, drug development, and materials science. Its reliability, specificity, and biocompatibility make it an ideal choice for covalently linking biomolecules. This compound is a heterobifunctional linker that facilitates this process. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, peptides, or other molecules to introduce a terminal alkyne group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The propargyl group then serves as a handle for the subsequent click reaction with an azide-functionalized molecule of interest.
Reaction Principle
The overall process can be divided into two key stages:
-
Amine Labeling (Propargylation): The NHS ester of this compound reacts with primary amines (e.g., lysine (B10760008) residues on a protein) under mild basic conditions to form a stable amide bond, thereby introducing a terminal alkyne functionality to the target molecule.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the terminal alkyne on the PEGylated molecule reacts with an azide-functionalized molecule to form a stable triazole linkage. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand is often used to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the two-step bioconjugation process. Note that optimal conditions may vary depending on the specific substrates and desired outcome.
| Parameter | Amine Labeling with Propargyl-PEG-NHS Ester | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Protein/Molecule with primary amines, this compound | Propargylated Protein/Molecule, Azide-functionalized molecule |
| Molar Ratio | 10- to 50-fold molar excess of NHS ester to protein[1] | 1.1 to 2-fold excess of one reactant (often the less precious one) |
| Solvent/Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.5[1][2] | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or DMF |
| Temperature | 4°C to Room Temperature (20-25°C)[1] | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours[1] | 1 to 18 hours[3] |
| Catalyst | Not Applicable | CuSO₄ (0.1-1 mM)[4] |
| Ligand | Not Applicable | THPTA or TBTA (1-5 mM) |
| Reducing Agent | Not Applicable | Sodium Ascorbate (B8700270) (1-5 mM)[4] |
| Typical Yield | High (often near-quantitative for labeling) | >70% (can be near-quantitative with optimization)[5] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Azide-functionalized molecule
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Reaction tubes (e.g., microcentrifuge tubes)
Protocol 1: Labeling of a Protein with this compound
This protocol describes the modification of a protein with primary amines to introduce a terminal alkyne group.
-
Prepare Protein Solution: Dissolve the protein in PBS (pH 7.2-8.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration against PBS.
-
Characterization: Confirm the incorporation of the propargyl group using appropriate analytical techniques such as mass spectrometry.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of the Propargylated Protein
This protocol details the conjugation of the alkyne-modified protein with an azide-containing molecule.
-
Prepare Reactant Solutions:
-
Dissolve the propargylated protein in PBS to a desired concentration (e.g., 1 mg/mL).
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Prepare Catalyst and Ligand Stock Solutions:
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water or TBTA in DMSO/t-butanol.
-
-
Prepare Reducing Agent Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Reaction Assembly: In a reaction tube, combine the propargylated protein and the azide-containing molecule (at a 1:1.5 molar ratio).
-
Add Catalyst/Ligand Premix: In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 1 mM, a 5-fold excess of ligand (5 mM final concentration) is often used. Add this premix to the reaction tube.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Upon completion, purify the final protein conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, affinity chromatography (if applicable), or dialysis against a buffer containing a chelating agent like EDTA.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical reaction pathway for the two-step bioconjugation process.
References
- 1. Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Selecting the Optimal Buffer for Propargyl-PEG8-NHS Ester Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on selecting the appropriate buffer for the successful bioconjugation of Propargyl-PEG8-NHS ester to biomolecules containing primary amines. N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. The selection of an appropriate reaction buffer is critical for maximizing conjugation efficiency while minimizing the hydrolysis of the NHS ester.
The Critical Role of pH in NHS Ester Bioconjugation
The reaction of this compound with primary amines is highly pH-dependent. The reaction involves the nucleophilic attack of an unprotonated primary amine on the NHS ester. Two competing reactions are at play:
-
Amine Acylation (Conjugation): The desired reaction, where the primary amine of the biomolecule attacks the carbonyl group of the NHS ester, resulting in a stable amide bond. This reaction is favored at a slightly alkaline pH where a sufficient concentration of the nucleophilic, unprotonated amine exists.
-
NHS Ester Hydrolysis: A competing reaction where the NHS ester reacts with water, leading to its inactivation. The rate of hydrolysis increases significantly with increasing pH.
Therefore, the optimal pH for the bioconjugation reaction is a compromise that maximizes the rate of the amine acylation reaction while minimizing the rate of NHS ester hydrolysis. For most NHS ester conjugations, this optimal pH range is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the sweet spot for efficient labeling.[3][4]
Buffer Selection: Key Considerations
When selecting a buffer for your bioconjugation experiment, the following factors are of paramount importance:
-
pH: As discussed, the pH should be maintained within the optimal range of 7.2-8.5.
-
Buffer Composition: Crucially, the buffer must be free of primary amines, which would compete with the target biomolecule for reaction with the NHS ester. Buffers such as Tris (tris(hydroxymethyl)aminomethane) should be avoided.[1][2][5]
-
Buffer Concentration: A buffer concentration of 0.1 M is generally recommended.[3][4][6] For large-scale reactions, a higher buffer concentration may be necessary to counteract the acidification that can occur due to the hydrolysis of the NHS ester.[3][4]
Recommended Buffers
The following buffers are commonly and successfully used for NHS ester bioconjugation reactions:
-
Phosphate-Buffered Saline (PBS): A widely used physiological buffer.
-
Sodium Bicarbonate Buffer: Effective at maintaining a pH in the optimal range.[3][6]
-
Sodium Phosphate (B84403) Buffer: Another excellent choice for maintaining the desired pH.[3][6]
-
HEPES Buffer: A zwitterionic buffer that is effective in the physiological pH range.[1][2]
-
Borate Buffer: Can be used to maintain a stable alkaline pH.[1][2]
Quantitative Data on NHS Ester Stability
The stability of the NHS ester is inversely proportional to the pH of the reaction buffer. The table below summarizes the effect of pH on the half-life of a typical NHS ester, illustrating the importance of timely execution of the conjugation reaction, especially at higher pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Data compiled from multiple sources.[1][2][7][8][9]
Experimental Protocols
This section provides a general protocol for the bioconjugation of this compound to a protein. It is important to note that this is a starting point, and optimization of molar excess of the NHS ester and reaction time may be necessary for specific applications.
Materials
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., desalting column or dialysis equipment)
Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
Gently mix the reaction solution immediately after adding the NHS ester.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3] The optimal incubation time may need to be determined empirically.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or other appropriate chromatographic technique.
-
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction and the workflow for buffer selection.
Caption: Chemical reaction of this compound.
Caption: Workflow for selecting the optimal buffer.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Calculating the Degree of Labeling with Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-NHS ester is a non-chromophoric, amine-reactive labeling reagent widely used in bioconjugation. Its primary application is to introduce a terminal alkyne group onto proteins, antibodies, and other biomolecules. This alkyne handle enables subsequent modification through highly specific and efficient copper-catalyzed or copper-free "click chemistry" reactions.[1][2][3] Unlike fluorescent dyes, the Propargyl-PEG8 moiety does not possess a chromophore, rendering traditional spectrophotometric methods for determining the Degree of Labeling (DOL) unsuitable.
The Degree of Labeling, which represents the average number of this compound molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality, consistency, and efficacy of the resulting bioconjugate.[4] An optimal DOL is crucial for downstream applications, as over-labeling can lead to protein aggregation and loss of biological activity, while under-labeling may result in a weak signal or inefficient subsequent reactions.[4]
This document provides a detailed protocol for labeling proteins with this compound and subsequently calculating the DOL using mass spectrometry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 533.57 g/mol | [5][6] |
| Chemical Formula | C24H39NO12 | [5][7] |
| CAS Number | 2182601-74-5 | [5][6] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [8][9] |
| Reacts With | Primary amines (e.g., lysine (B10760008) residues, N-terminus) | [8][10] |
| Functional Group | Propargyl (terminal alkyne) | [7][11] |
Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Excess (NHS Ester:Protein) | Rationale | Reference |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling. | [12] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. | [12] |
| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics. | [12] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general procedure for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[10][12] Note: Avoid buffers containing primary amines like Tris or glycine.[12][13]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[12]
-
Purification column (e.g., gel filtration column like Sephadex G-25)[12]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (see Table 2).
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[14]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and quenching reagents by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Protocol 2: Calculation of the Degree of Labeling (DOL) by Mass Spectrometry
Mass spectrometry (MS) is the preferred method for determining the DOL of proteins labeled with non-chromophoric reagents.[15][16] This protocol describes the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing the intact labeled protein.
Materials:
-
Labeled and purified protein from Protocol 1
-
Unlabeled protein (control)
-
MALDI-TOF or LC-MS instrumentation
Procedure:
-
Sample Preparation for Mass Spectrometry:
-
Prepare the labeled and unlabeled protein samples for MS analysis according to the instrument manufacturer's instructions. This may involve dilution and mixing with a suitable matrix for MALDI-TOF or dilution in an appropriate buffer for LC-MS.
-
-
Mass Spectrometry Analysis:
-
Data Analysis and DOL Calculation:
-
Determine the average molecular weight (MW) of the unlabeled protein from its mass spectrum.
-
Determine the average molecular weight of the labeled protein from its mass spectrum. The spectrum of the labeled protein will show a distribution of peaks, with each peak corresponding to the protein labeled with a different number of this compound molecules.
-
Calculate the mass shift per label by subtracting the mass of the leaving NHS group (115.09 g/mol ) from the molecular weight of this compound (533.57 g/mol ), which is 418.48 g/mol .
-
Calculate the DOL using the following formula:
DOL = (MW_labeled - MW_unlabeled) / Mass_shift_per_label
Where:
-
MW_labeled is the average molecular weight of the labeled protein.
-
MW_unlabeled is the average molecular weight of the unlabeled protein.
-
Mass_shift_per_label is 418.48 g/mol .
-
-
The DOL is an average value. The mass spectrum will show a population of protein molecules with varying numbers of attached labels.
-
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for protein labeling and DOL calculation.
Caption: Subsequent click chemistry reaction with the labeled protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2182601-74-5 [chemicalbook.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medkoo.com [medkoo.com]
- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 12. simultof.com [simultof.com]
- 13. biorxiv.org [biorxiv.org]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. LC-MS for protein characterization: current capabilities and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in nanomedicine and targeted drug delivery. PEGylation enhances the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. The use of a heterobifunctional linker like Propargyl-PEG8-NHS ester offers the dual advantage of facile conjugation to amine-functionalized nanoparticles via its N-hydroxysuccinimide (NHS) ester group and the introduction of a terminal alkyne (propargyl) group. This alkyne moiety serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of a wide array of targeting ligands, imaging agents, or therapeutic molecules.
These application notes provide a comprehensive guide to the functionalization of various nanoparticle platforms with this compound, including detailed experimental protocols, quantitative data on functionalization efficiency, and visual workflows to aid in experimental design and execution.
Data Presentation: Quantitative Analysis of Nanoparticle Functionalization
The efficiency of nanoparticle functionalization with PEG linkers can be assessed using various analytical techniques. The following table summarizes key quantitative data from studies involving the PEGylation of different nanoparticle types. This data provides a comparative overview of expected outcomes and highlights the importance of characterization at each step of the functionalization process.
| Nanoparticle Type | Analytical Method | Parameter Measured | Molar Ratio (PEG:NP-amine) | Result | Reference |
| Porous Silicon (PSi) | 1H NMR | PEG Conjugated (µmol) | 0.1:1 | 0.010 | [1][2] |
| Porous Silicon (PSi) | 1H NMR | PEG Conjugated (µmol) | 0.5:1 | 0.016 | [1][2] |
| Porous Silicon (PSi) | 1H NMR | PEG Conjugated (µmol) | 1:1 | 0.021 | [1][2] |
| Porous Silicon (PSi) | 1H NMR | PEG Conjugated (µmol) | 2:1 | 0.025 | [1][2] |
| Porous Silicon (PSi) | 1H NMR | % Amine Substituted | 0.1:1 | 3.4% | [1][2] |
| Porous Silicon (PSi) | 1H NMR | % Amine Substituted | 2:1 | 8.5% | [1][2] |
| Polymeric Nanoparticles | Zeta Potential | Surface Charge (mV) | - | Change from positive to neutral | [3] |
| Zein Nanoparticles | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | - | Increase from 253 to 286 nm | [4] |
| Itraconazole-loaded NPs | Zeta Potential | Surface Charge (mV) | - | Reduction from -30.1 to -18.6 mV | [4] |
| Gold Nanoparticles | RP-HPLC with CAD | Bound PEG Fraction | - | Quantitative measurement of bound and unbound PEG | [5] |
Experimental Protocols
The following protocols provide step-by-step instructions for the functionalization of amine-modified nanoparticles with this compound and subsequent click chemistry.
Protocol 1: General Functionalization of Amine-Presenting Nanoparticles
This protocol is a general guideline and may require optimization based on the specific type of nanoparticle (e.g., gold, silica (B1680970), polymeric).
Materials:
-
Amine-functionalized nanoparticles (e.g., amino-silane modified silica nanoparticles, poly-L-lysine coated gold nanoparticles, or chitosan-based polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4 (amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifugal filter units or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)
-
Reaction tubes
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in amine-free PBS at a known concentration. Ensure the nanoparticles are well-sonicated to avoid aggregation.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[6]
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. A common starting point is a 10- to 50-fold molar excess of the PEG linker relative to the estimated number of surface amine groups on the nanoparticles.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% (v/v) to maintain the stability of the nanoparticles.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching agent by centrifugation followed by resuspension in fresh PBS. The use of centrifugal filter units is highly recommended for efficient purification.
-
Alternatively, dialysis against PBS for 24-48 hours with several buffer changes can be employed.
-
-
Characterization:
-
Characterize the propargyl-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure hydrodynamic size and polydispersity index (PDI), Zeta Potential to assess surface charge changes, and Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) to confirm the presence of the PEG linker and the propargyl group.
-
Protocol 2: Subsequent Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, targeting peptide, or drug) to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles from Protocol 1
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Deionized water or appropriate buffer
-
Purification supplies (centrifugal filters or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-functionalized molecule, CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the THPTA ligand (e.g., 100 mM in water).[2]
-
-
Click Reaction Mixture:
-
In a reaction tube, combine the propargyl-functionalized nanoparticles and the azide-functionalized molecule (typically in a 2- to 10-fold molar excess over the propargyl groups).
-
Add the THPTA ligand solution, followed by the CuSO4 solution. Vortex briefly to mix.[2]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugated nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate techniques, such as UV-Vis spectroscopy or fluorescence spectroscopy if a dye was attached, or HPLC-MS to analyze the conjugated molecule after cleaving it from the nanoparticle surface.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. broadpharm.com [broadpharm.com]
- 3. irjweb.com [irjweb.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
applications of Propargyl-PEG8-NHS ester in proteomics research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Propargyl-PEG8-NHS ester is a versatile tool in chemical biology and proteomics, designed for the efficient labeling and subsequent enrichment of proteins. This heterobifunctional reagent features a propargyl group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on proteins. The integrated polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) glycol units, enhances the water solubility of the reagent and the resulting labeled proteins, minimizing aggregation and improving accessibility for subsequent reactions.
The primary application of this compound in proteomics is to introduce a bioorthogonal alkyne handle onto proteins. The NHS ester reacts readily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins, forming stable amide bonds. This labeling step is typically performed under mild pH conditions (pH 7-9) to ensure specificity for primary amines.
Once proteins are labeled with the propargyl group, they can be subjected to a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This allows for the attachment of various reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging.
A key application in proteomics is the enrichment of low-abundance proteins or the specific capture of protein subpopulations. By labeling a complex protein mixture with this compound and subsequently performing a click reaction with an azide-functionalized affinity tag (e.g., azide-biotin), the labeled proteins can be selectively captured on streptavidin-coated beads. This enrichment strategy is invaluable for:
-
Identifying protein interaction partners: In cross-linking mass spectrometry, this reagent can be used to label proteins that are in close proximity.
-
Profiling post-translational modifications (PTMs): By targeting specific subsets of proteins, it can aid in the identification and quantification of PTMs on low-abundance proteins.
-
Biomarker discovery: Enrichment of specific proteomes can facilitate the identification of potential disease biomarkers.
-
Drug target identification: It can be used in activity-based protein profiling (ABPP) to label and identify the protein targets of small molecule inhibitors.
The hydrophilic PEG8 spacer not only improves solubility but also extends the reach of the propargyl group, potentially enhancing its accessibility for the subsequent click reaction.
Quantitative Data
The following table presents representative data from a study utilizing an alkyne-NHS ester for the enrichment and identification of labeled proteins from a complex cell lysate. While this study did not use this compound specifically, the presented data illustrates the typical efficiency and outcomes of such an experiment.
| Parameter | Value | Reference |
| Cell Line | Human colorectal carcinoma (RKO) | [1] |
| Labeling Reagent | Azido-4-hydroxynonenal (Azido-HNE) | [1] |
| Enrichment Method | Click chemistry with biotin-alkyne followed by streptavidin affinity purification | [1] |
| Mass Spectrometry Platform | Linear ion trap mass spectrometer | [1] |
| Number of Identified Proteins (1 µM Label) | > 50 | [1] |
| Number of Identified Proteins (10 µM Label) | > 150 | [1] |
| Key Enriched Protein Classes | Stress signaling proteins (e.g., HSP70, HSP90, GRP78) | [1] |
Note: This data is illustrative of the potential results achievable with an alkyne-based protein labeling and enrichment workflow. The actual number of identified proteins and the enrichment efficiency will vary depending on the specific experimental conditions, including the cell type, protein abundance, labeling efficiency, and the sensitivity of the mass spectrometer.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a protein mixture with this compound.
Materials:
-
This compound
-
Protein sample (e.g., cell lysate, purified protein) in an amine-free buffer (e.g., PBS, HEPES)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve ~5.3 mg in 1 mL of solvent. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess over the amount of protein. The optimal molar excess may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein sample. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching and Removal of Excess Reagent:
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted this compound and quenching buffer by dialysis, size-exclusion chromatography (desalting column), or protein precipitation.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Enrichment
This protocol describes the "click" reaction to attach an azide-biotin tag to the propargyl-labeled proteins for subsequent enrichment.
Materials:
-
Propargyl-labeled protein sample from Protocol 1
-
Azide-PEG-Biotin
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagent Stock Solutions:
-
Azide-PEG-Biotin: Prepare a 10 mM stock solution in DMSO.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.
-
-
Click Reaction:
-
To the propargyl-labeled protein sample, add the following reagents in the specified order, vortexing gently after each addition:
-
Azide-PEG-Biotin to a final concentration of 100-200 µM.
-
CuSO4 to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
Sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the biotin-labeled proteins using a methanol/chloroform/water precipitation method to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Proceed with streptavidin-based affinity purification according to the manufacturer's instructions for the streptavidin beads.
-
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
This protocol describes the digestion of enriched proteins while they are still bound to the streptavidin beads.
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Wash Buffer 3: 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile
Procedure:
-
Wash the Beads:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins and detergents.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 mM Tris-HCl, pH 8.5 containing 10 mM DTT.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Tryptic Digestion:
-
Wash the beads with 100 mM Tris-HCl, pH 8.5 to remove excess DTT and IAA.
-
Resuspend the beads in 100 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform two additional sequential elutions of the beads with the Elution Buffer.
-
Pool the supernatants.
-
-
Sample Cleanup:
-
Dry the pooled peptide solution in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% TFA and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for proteomic analysis using this compound.
Caption: Logical relationship of reagents and reactions in the labeling and enrichment process.
References
Application Notes for PROTAC Synthesis using Propargyl-PEG8-NHS Ester
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] These molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Propargyl-PEG8-NHS ester is a versatile polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a terminal alkyne group (propargyl), an eight-unit PEG chain, and a reactive N-hydroxysuccinimide (NHS) ester. This combination of features offers several advantages for the modular and efficient synthesis of PROTACs. The NHS ester allows for straightforward covalent conjugation to a primary or secondary amine on a ligand, while the propargyl group enables highly efficient and specific "click chemistry" ligation to an azide-modified ligand.[1][] The hydrophilic PEG chain enhances the solubility and can improve the cell permeability of the final PROTAC molecule.[4][5]
These application notes provide detailed protocols for the synthesis of PROTACs using this compound, guidance on the characterization of the final product, and methods for evaluating its biological activity.
Principle of PROTAC Action and the Role of the Linker
The mechanism of action of a PROTAC is a catalytic process that results in the degradation of the target protein.[1] The this compound linker is crucial for connecting the POI-binding and E3 ligase-binding moieties. Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1]
Quantitative Data on PROTAC Performance with PEG Linkers
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The length of the PEG linker can significantly impact these parameters. The following tables provide examples from the literature illustrating the importance of linker optimization.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC-Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα Ligand-PEG3-VHL Ligand | 12 | >1000 | <20 |
| ERα Ligand-PEG4-VHL Ligand | 15 | 100 | ~60 |
| ERα Ligand-PEG5-VHL Ligand | 18 | 25 | >80 |
| ERα Ligand-PEG6-VHL Ligand | 21 | 100 | ~70 |
Data is illustrative and compiled from various sources in the literature.
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC-Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Ligand-PEG2-CRBN Ligand | 9 | 500 | ~50 |
| TBK1 Ligand-PEG4-CRBN Ligand | 15 | 50 | >90 |
| TBK1 Ligand-PEG6-CRBN Ligand | 21 | 250 | ~70 |
Data is illustrative and compiled from various sources in the literature.
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.
Protocol 1: Two-Step PROTAC Synthesis
This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to an amine-containing ligand, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling of Ligand 1 with this compound
-
Dissolution: Dissolve Ligand 1 containing a primary or secondary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, CH2Cl2, or DMSO).[6]
-
Addition of Linker: In a separate vial, prepare a fresh solution of this compound (1.1 eq) in the same anhydrous solvent. Add the linker solution to the Ligand 1 solution.[6]
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture to facilitate the reaction.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.[7]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2). The organic layers are then combined, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product, an alkyne-functionalized intermediate, is purified by flash column chromatography or preparative HPLC.
Step 2: CuAAC "Click Chemistry" Reaction
-
Dissolution: Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a mixture of solvents (e.g., DMSO/water or t-BuOH/water).[1]
-
Preparation of Catalyst: In a separate vial, prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (0.5 eq) in water. A copper(I)-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can also be included.[1]
-
Reaction: Add the copper/ascorbate solution to the reaction mixture. Stir the reaction at room temperature for 2-8 hours.[1]
-
Monitoring: Monitor the reaction progress by LC-MS.[1]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. The crude product is then purified by preparative HPLC to yield the final PROTAC.
Protocol 2: Characterization of the Final PROTAC
-
Mass Spectrometry: Confirm the identity of the synthesized PROTAC by high-resolution mass spectrometry (HRMS) to obtain the exact mass.
-
NMR Spectroscopy: Characterize the structure of the final PROTAC using 1H and 13C NMR spectroscopy.
-
Purity Analysis: Determine the purity of the final PROTAC compound using analytical HPLC. Purity should typically be >95% for use in biological assays.
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to evaluate the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your active PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: BTK signaling pathway and intervention by a BTK-targeting PROTAC.
References
Application Notes and Protocols for Propargyl-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-NHS ester is a bifunctional linker molecule designed for the creation of antibody-drug conjugates (ADCs). This heterobifunctional reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group). The NHS ester facilitates covalent attachment to primary amines, such as the side chains of lysine (B10760008) residues on a monoclonal antibody (mAb), forming a stable amide bond. The propargyl group enables the subsequent attachment of an azide-functionalized drug payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
The structure of this compound incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with eight repeating ethylene (B1197577) glycol units. This PEG chain enhances the solubility and reduces the aggregation potential of the resulting ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.[1] Furthermore, the PEG spacer can help to improve the pharmacokinetic properties of the ADC by shielding it from proteolytic degradation and reducing immunogenicity.[1]
Based on its chemical structure, this compound is classified as a non-cleavable linker . This means that the drug payload is only released upon the complete degradation of the antibody backbone within the lysosome of the target cell. This can lead to enhanced stability of the ADC in circulation and a more favorable safety profile by minimizing premature drug release.[2] It is important to note that some commercial suppliers may erroneously label this type of linker as "cleavable"; researchers should rely on the chemical structure to determine the linker's properties.
These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the use of this compound in the development of ADCs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 533.57 g/mol |
| Chemical Formula | C24H39NO12 |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
| Storage | Store at -20°C, desiccated |
Table 2: Recommended Reaction Conditions for ADC Synthesis
| Parameter | Step 1: Antibody-Linker Conjugation | Step 2: Drug-Payload "Click" Reaction |
| Reactants | Antibody, this compound | Alkyne-modified Antibody, Azide-modified Drug |
| Molar Ratio | 10-20 fold molar excess of linker to antibody | 4-10 fold molar excess of drug to antibody |
| Solvent | Amine-free buffer (e.g., PBS, Borate buffer) | Aqueous buffer with a co-solvent (e.g., DMSO) |
| pH | 7.2 - 8.5 | 7.0 - 8.0 |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 30 - 120 minutes | 30 - 60 minutes |
| Catalyst | N/A | Copper(I) source (e.g., CuSO4 with a reducing agent) and a ligand (e.g., THPTA) |
Table 3: Characterization of a Representative ADC (Trastuzumab-Propargyl-PEG8-Drug)
| Characterization Method | Parameter | Typical Result |
| HIC-HPLC | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 |
| Percentage of Unconjugated Antibody | < 5% | |
| Native Mass Spectrometry | Intact Mass of ADC Species | Observed masses corresponding to DAR 0, 1, 2, 3, 4, 5, 6, etc. |
| Size-Exclusion Chromatography (SEC) | Percentage of Aggregates | < 2% |
| Forced Degradation Study (Thermal Stress) | Change in Average DAR over 28 days at 37°C | < 10% decrease |
| Increase in Aggregates over 28 days at 37°C | < 5% increase |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the first step in ADC synthesis: the covalent attachment of the this compound linker to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
-
Linker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: a. Bring the antibody solution to room temperature. b. Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%. c. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against the reaction buffer for the next step.
-
Characterization: Determine the linker-to-antibody ratio (LAR) using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines on the antibody.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the second step: the "click" reaction to conjugate the azide-modified drug payload to the alkyne-functionalized antibody.
Materials:
-
Alkyne-modified antibody from Protocol 1.
-
Azide-modified drug payload.
-
Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water).
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared).
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0-8.0.
-
Purification system: SEC column or dialysis cassettes (10 kDa MWCO).
Procedure:
-
Reactant Preparation: a. Prepare the azide-modified drug payload in a suitable solvent (e.g., DMSO). b. Prepare the catalyst premix by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[3]
-
Conjugation Reaction: a. To the alkyne-modified antibody, add a 4- to 10-fold molar excess of the azide-modified drug payload. b. Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.[1] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. d. Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[3]
-
Purification: Purify the resulting ADC from excess drug, catalyst, and other reagents using SEC or dialysis.
-
Characterization: Characterize the final ADC for average DAR, drug distribution, aggregate content, and purity using HIC-HPLC, native mass spectrometry, and SEC.
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: NHS ester reaction mechanism for linker attachment.
Caption: CuAAC "click" reaction for drug payload attachment.
References
Application Notes and Protocols for Immobilizing Peptides on Surfaces with Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of peptides onto surfaces is a cornerstone of numerous applications in biomedical research and drug development, including the creation of bioactive implants, high-throughput screening arrays, and diagnostic biosensors. The choice of linker used to tether peptides to a surface is critical, as it can significantly influence the peptide's conformation, accessibility, and ultimately, its biological activity. Propargyl-PEG8-NHS ester is a heterobifunctional linker that offers a versatile and robust method for peptide immobilization.
This molecule features an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines on the peptide (e.g., the N-terminus or lysine (B10760008) side chains) and a terminal propargyl group. The polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) glycol units, is hydrophilic, which helps to minimize non-specific protein adsorption and enhances the solubility of the conjugate. The terminal propargyl group provides a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of other molecules of interest in a highly specific and efficient manner.
These application notes provide detailed protocols for the immobilization of peptides on amine-functionalized surfaces using this compound, followed by an optional click chemistry reaction.
Data Presentation
The density of immobilized peptides on a surface is a critical parameter that can influence the biological response. While specific data for this compound is not extensively published, studies on the effect of PEG linker length provide valuable insights into the expected outcomes with short-chain PEGs. The following table summarizes the general trends observed in peptide immobilization density as a function of PEG linker length.
| Linker Type | Peptide Surface Density | Bioactivity/Cell Capture | Key Findings |
| Short-chain PEGs (e.g., PEG4, PEG6, PEG8) | Generally high | Often optimal | Shorter PEG linkers can lead to higher surface densities of immobilized peptides. A PEG linker with 8 ethylene glycol units has been suggested to provide a good balance of flexibility and peptide exposure for enhanced antimicrobial peptide performance.[1] |
| Mid-range PEGs (e.g., PEG12, PEG24) | Moderate to high | Can be variable | Increasing linker length up to a certain point (e.g., 25-40 ethylene glycol units) can increase the density of immobilized peptides.[1] |
| Long-chain PEGs (e.g., PEG3400, PEG5000) | Tends to decrease | Can be reduced | Very long PEG linkers may lead to a decrease in peptide density, potentially due to a "spaghetti" effect where the linkers occupy a larger surface area.[1] |
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Surfaces
This protocol describes the preparation of an amine-functionalized glass or silicon surface, a common substrate for peptide immobilization.
Materials:
-
Glass or silicon substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized water
-
Ethanol
-
Nitrogen gas source
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups on the surface.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates sequentially with toluene, ethanol, and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
-
Curing:
-
Cure the silane (B1218182) layer by baking the substrates at 110°C for 30 minutes. The surface is now amine-functionalized and ready for peptide immobilization.
-
Protocol 2: Immobilization of Peptides using this compound
This protocol details the covalent attachment of a peptide to the amine-functionalized surface via the this compound linker.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 100 mM glycine (B1666218) or ethanolamine (B43304) in Reaction Buffer, pH 7.5
-
Wash Buffer: Reaction Buffer
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Prepare Peptide Solution:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare Linker Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO, and then dilute to the desired concentration in the Reaction Buffer. A 10 to 50-fold molar excess of the linker over the peptide is a common starting point.
-
-
Reaction of Peptide with Linker (Solution Phase Conjugation):
-
Add the this compound solution to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Peptide-Linker Conjugate (Optional but Recommended):
-
Remove the excess, unreacted linker by dialysis or size-exclusion chromatography.
-
-
Immobilization of Peptide-Linker Conjugate to the Surface:
-
Immerse the amine-functionalized substrates in the solution containing the purified peptide-Propargyl-PEG8 conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Transfer the substrates to the Quenching Buffer and incubate for 30 minutes to block any unreacted amine groups on the surface.
-
Rinse the substrates thoroughly with the Wash Buffer, followed by deionized water.
-
Dry the peptide-immobilized surfaces under a stream of nitrogen.
-
Store the functionalized surfaces in a desiccator at 4°C.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Surface
This protocol describes the "click" reaction to attach an azide-containing molecule to the propargyl-functionalized peptide on the surface.
Materials:
-
Peptide-immobilized surfaces with terminal propargyl groups (from Protocol 2)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Prepare Reactant Solution:
-
In a reaction vessel, dissolve the azide-containing molecule in the Reaction Buffer.
-
-
Prepare Catalyst Solution:
-
In a separate tube, prepare a stock solution of CuSO₄ in deionized water.
-
In another tube, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.
-
-
Click Reaction:
-
Immerse the propargyl-functionalized substrates in the solution of the azide-containing molecule.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
To the reaction mixture, add the CuSO₄ solution (typically to a final concentration of 0.1-1 mM).
-
Immediately follow with the addition of the sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Once the reaction is complete, remove the substrates and rinse them thoroughly with deionized water.
-
Dry the surfaces under a stream of nitrogen.
-
Mandatory Visualizations
References
Application Notes: High-Efficiency Labeling of Oligonucleotides using Propargyl-PEG8-NHS Ester for Downstream Click Chemistry Applications
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[][2] A highly versatile and efficient method for this is the introduction of a terminal alkyne group, which can then be used in bio-orthogonal "click chemistry" reactions.[][4] Propargyl-PEG8-NHS ester is a heterobifunctional linker designed for this two-step modification strategy. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amino groups on a modified oligonucleotide, while the propargyl group provides an alkyne handle for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[5][6] The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, improving reaction kinetics.
This two-step approach offers superior flexibility and efficiency compared to direct labeling with sensitive dyes or molecules. The CuAAC reaction is known for its high yields, mild reaction conditions, and remarkable specificity, as alkyne and azide (B81097) groups are absent in most biological systems.[7][8] This methodology is ideal for conjugating a wide array of molecules—including fluorescent dyes, biotin, peptides, or therapeutic compounds—to oligonucleotides for applications in drug development, molecular diagnostics, and advanced research.[][9]
Experimental Workflow and Signaling Pathways
The overall process involves two primary stages: initial propargylation of the amino-modified oligonucleotide via an NHS ester reaction, followed by the copper-catalyzed click chemistry reaction to conjugate the molecule of interest.
References
- 2. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
- 5. Propargyl NHS Modified Oligo Synthesis [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-NHS ester is a versatile bifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery systems. This reagent features a terminal alkyne group (propargyl) and an N-hydroxysuccinimide (NHS) ester, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines on proteins, peptides, or other biomolecules, while the propargyl group enables subsequent "click chemistry" reactions with azide-tagged molecules. The hydrophilic PEG spacer enhances solubility in aqueous environments and reduces steric hindrance.[1][2]
This document provides detailed application notes and a generalized protocol for the use of this compound in labeling and modifying biomolecules.
Principle of Reaction
The core of this application lies in the reaction between the NHS ester and a primary amine. Under mild, slightly alkaline conditions (pH 7-9), the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH levels.[3][5] Therefore, careful control of reaction conditions is essential for efficient conjugation.
Key Applications
-
Protein and Antibody Labeling: Introduction of a terminal alkyne for subsequent conjugation with azide-modified fluorophores, biotin, or drug molecules.
-
Drug Development: A key component in the synthesis of Antibody-Drug Conjugates (ADCs).[6]
-
Surface Modification: Immobilization of biomolecules onto amine-functionalized surfaces.[2]
-
Proteomics: Used in the development of chemical probes for identifying and enriching specific classes of proteins.
Experimental Considerations
-
Buffer Selection: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) at a pH range of 7.2-8.5.[3][7][8] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[7][8][9]
-
Reagent Preparation: this compound is moisture-sensitive.[7][9][10] It should be stored at -20°C with a desiccant and warmed to room temperature before opening to prevent condensation.[7][9][10][11] The reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[7][9] Stock solutions should not be prepared for long-term storage due to the hydrolysis of the NHS ester.[7][9]
-
Molar Excess: A molar excess of the this compound is typically used to drive the reaction to completion. The optimal molar ratio depends on the concentration of the protein and the number of available primary amines. A 10- to 50-fold molar excess is a common starting point.
-
Quenching: The reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or glycine.[12] This will consume any unreacted NHS ester.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the conjugation of this compound to primary amines on biomolecules. These are general guidelines, and optimization may be required for specific applications.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Reaction is more efficient at slightly basic pH, but hydrolysis of the NHS ester also increases.[3][13][14] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, requiring longer incubation times.[12][13] |
| Reaction Time | 30 minutes - 2 hours at Room Temperature; 2 - 4 hours or overnight at 4°C | The optimal time depends on the reactivity of the amine and the desired degree of labeling.[3][9][12][15] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[12] |
| Molar Excess of Reagent | 10 - 50 fold | The optimal ratio should be determined empirically for each specific protein and application. |
| Organic Solvent | < 10% of final reaction volume | The NHS ester is typically dissolved in DMSO or DMF before addition to the aqueous reaction mixture.[9][10] |
Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains any amine-containing buffers, it must be dialyzed against the Reaction Buffer before proceeding.
-
Prepare the this compound Solution: Immediately before use, warm the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9] The incubation time can be adjusted to control the degree of labeling.
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct by using a desalting column, dialysis, or gel filtration.[9]
-
Characterization and Storage: Determine the concentration and degree of labeling of the modified protein. Store the conjugated protein under conditions that are optimal for the unmodified protein.[9]
Diagrams
Caption: Experimental workflow for bioconjugation using this compound.
References
- 1. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. axispharm.com [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
Optimizing Protein Labeling: A Guide to Molar Ratios of Propargyl-PEG8-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility and stability, and decrease immunogenicity.[1] Propargyl-PEG8-NHS ester is an amine-reactive reagent that facilitates the introduction of a PEG spacer and a terminal alkyne group onto a protein. This alkyne handle enables subsequent "click" chemistry reactions for further functionalization.
The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts efficiently with primary amines, specifically the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the polypeptide chain, to form stable amide bonds.[1][2][3] The efficiency of this labeling reaction is critically dependent on several factors, most notably the molar ratio of the PEG reagent to the protein. An insufficient molar excess will result in low labeling efficiency, while an excessive amount can lead to over-labeling, potentially compromising the protein's biological activity or causing precipitation.[4][5]
These application notes provide a detailed guide and protocols for determining the optimal molar ratio of this compound to your protein of interest to achieve the desired degree of labeling while preserving its function.
Key Considerations for Optimal Labeling
Achieving the desired degree of labeling is a balance between reaction stoichiometry and the intrinsic properties of the protein. The following factors significantly influence the outcome of the PEGylation reaction:
-
Molar Ratio of PEG Reagent to Protein: This is the most critical parameter controlling the extent of labeling.[4] A higher molar excess of the this compound will generally lead to a higher degree of labeling. However, the relationship is not always linear and can plateau as accessible labeling sites become saturated.[2][6]
-
Protein Concentration: The concentration of the target protein in the reaction mixture affects the reaction kinetics. More dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same level of modification as more concentrated solutions.[4][7][8]
-
Reaction pH: The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0.[4] At lower pH values, the protonated primary amines are less nucleophilic, slowing down the reaction. At higher pH values, the hydrolysis of the NHS ester becomes more rapid, reducing the amount of reagent available to react with the protein.
-
Reaction Temperature and Time: Labeling reactions are commonly performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][7] Lower temperatures can help to minimize the hydrolysis of the NHS ester, which can be beneficial for proteins that are sensitive to higher temperatures.
-
Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[4] Phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer are recommended alternatives.
Experimental Workflow for Optimizing Molar Ratio
The optimal molar ratio for each protein must be determined empirically. A systematic approach involving a series of small-scale trial reactions is recommended.
Caption: Workflow for optimizing the molar ratio of this compound to protein.
Quantitative Data on Labeling Efficiency
The degree of labeling, also known as the molar incorporation ratio (MIR), is the average number of PEG molecules covalently attached to each protein molecule. This can be determined by various analytical techniques such as mass spectrometry or UV-Vis spectroscopy (if the label has a chromophore).[9][10]
The following tables provide example data on how the molar coupling ratio (MCR) can influence the resulting MIR for a typical IgG antibody. Note that these are illustrative examples, and the results for your specific protein may vary.
Table 1: Effect of Molar Coupling Ratio on Degree of Labeling for a Model IgG
| Molar Coupling Ratio (PEG:Protein) | Average Molar Incorporation Ratio (PEG/Protein) |
| 5:1 | 1.5 - 2.5 |
| 10:1 | 3.0 - 4.5 |
| 20:1 | 4.0 - 6.0 |
| 40:1 | 6.5 - 8.5 |
Data is hypothetical and serves as a guideline. Optimal ratios should be determined experimentally.
Table 2: Recommended Starting Molar Ratios for Different Protein Concentrations
| Protein Concentration | Recommended Starting Molar Excess (PEG:Protein) |
| 0.1 - 0.5 mg/mL | 20:1 to 50:1 |
| 0.5 - 2.0 mg/mL | 10:1 to 40:1 |
| > 2.0 mg/mL | 5:1 to 20:1 |
These are general recommendations; empirical testing is essential for optimization.[6][8]
Experimental Protocols
Protocol 1: Small-Scale Trial Labeling to Determine Optimal Molar Ratio
This protocol describes a method for testing a range of molar ratios to identify the optimal conditions for labeling your protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction tubes
-
Purification tools (e.g., desalting columns, dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)
Procedure:
-
Prepare Protein Solution:
-
Ensure your protein is at a known concentration (e.g., 1-10 mg/mL) in an appropriate amine-free buffer.[7] If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable labeling buffer.
-
-
Prepare this compound Stock Solution:
-
Calculate Reagent Volumes:
-
For each desired molar ratio (e.g., 5:1, 10:1, 20:1, 40:1), calculate the volume of the 10 mM this compound stock solution needed to add to a fixed amount of your protein solution. Ensure the volume of the organic solvent does not exceed 10% of the final reaction volume to avoid protein denaturation.[4][7]
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column or dialysis.
-
-
Analysis:
-
Analyze the degree of labeling for each reaction using SDS-PAGE (which will show a shift in molecular weight for labeled species), and more precisely by mass spectrometry (MALDI-TOF or LC-MS).
-
Assess the activity of the labeled protein using a relevant functional assay to ensure that the modification has not compromised its biological function.
-
Compare the results from the different molar ratios to determine the optimal condition that provides the desired degree of labeling without significant loss of activity.
-
Protocol 2: Scale-Up Labeling with Optimized Molar Ratio
Once the optimal molar ratio has been determined, this protocol can be used for larger-scale labeling.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the protein and this compound solutions.
-
Using the predetermined optimal molar ratio, calculate the required amount of this compound for your larger quantity of protein.
-
Add the this compound solution to the protein solution, ensuring the final organic solvent concentration remains below 10%.
-
Incubate the reaction under the optimized time and temperature conditions.
-
Purify the labeled protein using the appropriate method for your scale (e.g., size-exclusion chromatography).
-
Characterize the final product to confirm the degree of labeling and purity. Store the labeled protein under conditions that are optimal for the unmodified protein.[7]
Visualization of the Labeling Reaction and Application
The following diagrams illustrate the chemical reaction and a potential application of the labeled protein.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Application of a propargyl-labeled protein in a subsequent click chemistry reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient molar excess of PEG reagent.- Hydrolysis of NHS ester.- Reaction pH is too low.- Presence of competing amines in the buffer. | - Increase the molar ratio of this compound.- Prepare the NHS ester solution immediately before use.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Perform a buffer exchange to an amine-free buffer. |
| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent. | - Reduce the molar ratio of the PEG reagent.- Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume. |
| High Polydispersity | - High molar ratio leading to multiple labeling sites.- High pH increasing reactivity of all amines. | - Systematically lower the molar ratio of the PEG reagent.- Perform the reaction at a lower pH (e.g., 7.0-7.5) to potentially improve selectivity.[4] |
By following these guidelines and protocols, researchers can confidently optimize the labeling of their proteins with this compound, paving the way for successful downstream applications in research and drug development.
References
- 1. scielo.br [scielo.br]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
troubleshooting low yield in Propargyl-PEG8-NHS ester conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-NHS ester conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on an antibody) is between 7.2 and 8.5.[1][][3] A slightly basic pH ensures that the primary amine is deprotonated and available for nucleophilic attack on the NHS ester. At a lower pH, the amine group is protonated, rendering it unreactive.[3][4]
Q2: My conjugation yield is consistently low. What are the most common causes?
Several factors can contribute to low conjugation yield. The most common culprits include:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation. The rate of hydrolysis increases significantly with pH.[1][5]
-
Presence of primary amine-containing buffers: Buffers such as Tris (TBS) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS ester, thereby reducing your yield.[1][6]
-
Improper storage and handling of the this compound: This reagent is moisture-sensitive.[6] Exposure to moisture can cause it to hydrolyze before it is even used in the reaction.
-
Suboptimal molar ratio of PEG reagent to your molecule: An insufficient amount of the PEG reagent will result in a low degree of labeling. Conversely, a very large excess can sometimes lead to aggregation or modification of critical residues.[7]
Q3: Can I use a Tris-based buffer for my conjugation reaction?
No, it is highly recommended to avoid buffers that contain primary amines, such as Tris or glycine.[1][6] These buffers will react with the this compound and compete with your target molecule, leading to significantly lower conjugation efficiency.[1] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable choices.[1][8]
Q4: How can I minimize the hydrolysis of my this compound?
To minimize hydrolysis, you should:
-
Prepare fresh solutions: Dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[6] Do not prepare stock solutions for long-term storage in aqueous buffers.[6]
-
Control the pH: While a slightly basic pH is required for the amine reaction, excessively high pH will accelerate hydrolysis.[3] Stick to the recommended pH range of 7.2-8.5.[1][]
-
Work efficiently: Add the dissolved NHS ester to your protein solution promptly to initiate the conjugation reaction.
Q5: What is the recommended storage condition for this compound?
This compound should be stored at -20°C and protected from moisture.[9][10][11] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[6][12]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent degraded due to moisture or improper pH. | - Always use freshly prepared solutions of the NHS ester in anhydrous DMSO or DMF.[6]- Ensure the reaction pH is maintained between 7.2 and 8.5.[1][3]- Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] |
| Competing Amines in Buffer: Use of buffers like Tris or glycine. | - Perform a buffer exchange to an amine-free buffer such as PBS, HEPES, or borate buffer before starting the conjugation.[1][7] | |
| Inactive Reagent: The this compound was improperly stored or handled. | - Store the reagent at -20°C with a desiccant.[6]- Allow the vial to reach room temperature before opening to prevent moisture condensation.[6][12] | |
| Insufficient Molar Excess of PEG Reagent: The ratio of PEG to the target molecule is too low. | - Increase the molar excess of the this compound. A titration experiment is recommended to find the optimal ratio for your specific molecule.[7] A 10- to 50-fold molar excess is a common starting point.[8] | |
| Antibody Aggregation Post-Conjugation | High Degree of PEGylation: Excessive modification of the antibody surface can lead to aggregation. | - Reduce the molar ratio of the this compound to the antibody in the reaction mixture.[7] |
| Hydrophobic Interactions: The propargyl group may increase hydrophobicity. | - Include additives like arginine or polysorbate in the final formulation buffer to help prevent aggregation. | |
| Heterogeneous Product Mixture | Multiple Reactive Sites: Molecules like antibodies have multiple primary amines (lysine residues and N-terminus) available for conjugation. | - This is an inherent characteristic of NHS ester chemistry with proteins.[6]- For more site-specific conjugation, consider alternative chemistries or protein engineering approaches. |
| Lack of Reaction Specificity: NHS esters can sometimes react with other nucleophiles, although the reaction with primary amines is most efficient. | - Ensure the reaction is performed within the optimal pH range to favor reaction with primary amines. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general method for conjugating this compound to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the antibody size.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS at pH 7.2-8.0).[6] If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF.[6] For example, dissolve ~5.3 mg of this compound (MW: 533.6 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound solution to the antibody solution while gently vortexing.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6][8]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 7.4 to a 1 mL reaction).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and reaction byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Quality Control of Conjugation by SDS-PAGE
This protocol can be used to qualitatively assess the success of the conjugation reaction.
Materials:
-
Conjugated antibody sample.
-
Unconjugated antibody control.
-
SDS-PAGE gel and running buffer.
-
Loading dye.
-
Protein molecular weight standards.
-
Coomassie blue stain or other suitable protein stain.
Procedure:
-
Sample Preparation:
-
Mix a small aliquot of the conjugated antibody and the unconjugated control with loading dye according to the gel manufacturer's instructions.
-
Heat the samples if required by your standard protocol (note: heating may not be advisable for all antibodies).
-
-
Electrophoresis:
-
Load the prepared samples, including the molecular weight standard, onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie blue or another protein stain.
-
Destain the gel to visualize the protein bands.
-
-
Analysis:
-
Compare the lane with the conjugated antibody to the unconjugated control. A successful conjugation will result in a shift in the molecular weight of the antibody, causing the bands for the heavy and/or light chains to migrate slower than the unconjugated antibody bands. The extent of the shift will depend on the degree of PEGylation.
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Protein Aggregation with Propargyl-PEG8-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation during labeling with Propargyl-PEG8-NHS ester. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I observed immediate precipitation or cloudiness in my protein solution after adding the this compound. What is the cause and how can I fix it?
A1: Immediate precipitation upon adding the labeling reagent is often due to "solvent shock," where the organic solvent used to dissolve the NHS ester causes localized protein denaturation. Another potential cause is the buffer pH being too close to the protein's isoelectric point (pI), minimizing its solubility.
-
Recommended Solutions:
-
Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is less than 10%.[1] Add the dissolved NHS ester solution slowly and drop-wise to the protein solution while gently stirring to ensure rapid mixing.
-
Optimize Buffer pH: Adjust the reaction buffer to a pH at least one unit away from your protein's pI. For efficient NHS ester labeling of primary amines (lysine residues and the N-terminus), a pH of 7.2-8.5 is recommended.[2][3]
-
Q2: My protein solution becomes cloudy, or I detect aggregation during the incubation period. What could be the reason?
A2: Gradual aggregation during incubation can be caused by several factors, including suboptimal buffer conditions, high protein concentration, elevated temperature, or inherent properties of the protein or label.
-
Recommended Solutions:
-
Optimize Reaction Conditions: Consider lowering the reaction temperature to 4°C and extending the incubation time (e.g., overnight).[1] This can slow down the aggregation process.
-
Reduce Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[4] Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
-
Add Stabilizing Excipients: Incorporate additives into your buffer to enhance protein stability. See Table 1 for a list of common stabilizers and their recommended concentrations.
-
Use a More Hydrophilic Reagent: If aggregation persists, consider using a Propargyl-PEG-NHS ester with a longer PEG chain. Longer PEG chains can provide a better shielding effect against aggregation.
-
Q3: After the labeling reaction and purification, I still detect soluble aggregates in my sample. How can I remove them?
A3: Soluble aggregates can often be removed by size-based separation techniques.
-
Recommended Solutions:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomeric labeled protein from soluble aggregates.[5][6]
-
Filtration: For larger aggregates, filtration using a 0.22 µm syringe filter can be effective.
-
Centrifugation: High-speed or ultracentrifugation can pellet insoluble aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG linker included?
A1: this compound is a chemical reagent used for bioconjugation. It contains three key components:
-
An N-hydroxysuccinimide (NHS) ester , which is an amine-reactive group that forms a stable amide bond with primary amines on proteins (lysine residues and the N-terminus).[3]
-
A propargyl group , which is a terminal alkyne that can be used in "click chemistry" reactions, for example, with azide-containing molecules.[7][8]
-
A polyethylene glycol (PEG) linker with eight repeating units. This hydrophilic PEG spacer increases the reagent's solubility in aqueous solutions and helps to prevent protein aggregation by shielding the protein surface.[9][7][8][10]
Q2: What are the optimal buffer conditions for labeling with this compound?
A2: The ideal buffer should maintain protein stability while allowing the labeling reaction to proceed efficiently.
-
pH: A pH range of 7.2-8.5 is generally recommended for NHS ester reactions. A common choice is 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer at pH 8.3-8.5.[3][11]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1]
-
Additives: Consider including stabilizing excipients to minimize aggregation. See Table 1 for suggestions.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: Obvious precipitation or cloudiness is a clear indicator of aggregation.[12]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.[2][13][14][15][16]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[5][6][17][18][19]
Data Presentation
Table 1: Common Anti-Aggregation Additives for Protein Labeling
| Additive Category | Example Additive | Recommended Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 10-20% (v/v) for glycerol | Stabilize protein structure by preferential hydration.[4][12] |
| Amino Acids | L-Arginine, L-Proline | 0.2 - 0.5 M | Suppress protein-protein interactions and aggregation.[20] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Reduce surface-induced aggregation and stabilize hydrophobic regions.[21] |
| Reducing Agents | Dithiothreitol (DTT), TCEP | 1 - 5 mM | Prevent the formation of non-native disulfide bonds.[20] |
| Chelating Agents | EDTA | 1 - 5 mM | Prevent metal-catalyzed oxidation and aggregation.[20] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., G-25) for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is free of any amine-containing buffers or stabilizers like BSA.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[22]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1]
-
Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight. Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Aggregate Analysis and Removal by Size Exclusion Chromatography (SEC)
Materials:
-
Labeled protein sample
-
SEC column appropriate for the molecular weight of your protein
-
HPLC or FPLC system
-
Mobile Phase: A buffer compatible with your protein (e.g., PBS)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your labeled protein sample through a 0.22 µm filter to remove any large particulates.
-
Injection: Inject an appropriate volume of your sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for protein). Aggregates will elute first, followed by the monomeric protein, and then any smaller fragments or excess label.
-
Fraction Collection: Collect the fractions corresponding to the monomeric peak for further use.
Protocol 3: Aggregate Analysis by Dynamic Light Scattering (DLS)
Materials:
-
Labeled and purified protein sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Filter the protein sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.[13]
-
Ensure the protein concentration is within the optimal range for the instrument (typically 0.2 mg/mL or higher for most proteins).[16]
-
-
Instrument Setup:
-
Set the measurement temperature and allow the sample to equilibrate.
-
-
Data Acquisition:
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles in the sample.
-
-
Data Analysis:
-
Analyze the resulting size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii, or a high polydispersity index (PDI).
-
Visualizations
Caption: Experimental workflow for protein labeling and aggregation analysis.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
- 1. confluore.com [confluore.com]
- 2. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. interchim.fr [interchim.fr]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. news-medical.net [news-medical.net]
- 16. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. lcms.cz [lcms.cz]
- 18. bio-rad.com [bio-rad.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Optimizing Propargyl-PEG8-NHS Ester Labeling
Welcome to the technical support center for Propargyl-PEG8-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the degree of labeling for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein?
A1: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically 7.2-8.5.[1][2] A pH of 8.3-8.5 is often recommended as the most efficient for labeling.[3][4] At a lower pH, the primary amines are protonated and less available to react, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[1][5]
Q2: What buffers should I use for the labeling reaction?
A2: It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions because they will compete with the target protein for reaction with the NHS ester.[1][2] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or 0.1 M sodium bicarbonate at pH 8.3.[1][3]
Q3: How should I store this compound?
A3: this compound should be stored at -20°C for long-term storage (months to years).[6][7][8] For short-term storage (days to weeks), it can be kept at 0-4°C.[7] It is important to keep the product dry and protected from light.[4][7] When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is sensitive to moisture.[9]
Q4: Can I prepare a stock solution of this compound?
A4: It is best to prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[4] An aqueous solution of the NHS ester should be used immediately.[3] If a stock solution in DMF is prepared, it can be stored for 1-2 months at -20°C.[3]
Q5: My protein precipitates after labeling. What could be the cause?
A5: Protein precipitation after labeling can be due to over-labeling.[1] The addition of too many PEG chains can alter the protein's properties, leading to aggregation. To address this, you can try reducing the molar excess of the this compound in the reaction.
Troubleshooting Guide
Low Labeling Efficiency
Problem: The degree of labeling (DOL) is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1] An optimal pH of 8.3-8.5 is often recommended.[3][4] |
| Hydrolysis of NHS Ester | Prepare fresh solutions of the NHS ester immediately before use.[4] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight to minimize it.[1] |
| Presence of Competing Amines | Ensure your buffer is free of primary amines like Tris or glycine.[1][2] If necessary, perform a buffer exchange of your protein solution into an appropriate amine-free buffer before labeling. |
| Low Reactant Concentrations | Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the this compound.[1] |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered.[1] If you have structural information, you can assess the accessibility of lysine (B10760008) residues. |
| Inactive NHS Ester | Ensure the this compound has been stored correctly at -20°C and protected from moisture.[6][7] |
High Background or Non-Specific Labeling
Problem: You are observing non-specific labeling or high background in your downstream applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching | After the desired incubation time, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction and consume any unreacted NHS ester.[1] |
| Inadequate Purification | Unconjugated this compound must be removed after the reaction. Use appropriate purification methods such as size-exclusion chromatography (gel filtration), dialysis, or spin columns.[4] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH, which influences the rate of hydrolysis, a competing reaction to the desired labeling.
Table 1: Half-life of NHS Esters at Different pH Values.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[2][10] |
| 8.0 | Room Temperature | 210 minutes[11][12] |
| 8.5 | Room Temperature | 180 minutes[11][12] |
| 8.6 | 4 | 10 minutes[2][10] |
| 9.0 | Room Temperature | 125 minutes[11][12] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][3] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[4]
-
Calculate Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[4]
-
Labeling Reaction: Add the calculated amount of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][2] Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: A typical experimental workflow for labeling proteins.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. confluore.com [confluore.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
identifying side products in Propargyl-PEG8-NHS ester reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is a bi-functional linker. The N-hydroxysuccinimide (NHS) ester group reacts selectively with primary aliphatic amine groups (–NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides.[1] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS).[1] The propargyl group is then available for subsequent "click chemistry" reactions with azide-containing molecules.[2][3][4][5]
Q2: What are the optimal reaction conditions for using this compound?
A2: NHS ester labeling reactions are highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[1] Below this range, primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently.[1] Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can reduce conjugation efficiency.[1] Reactions are commonly performed in non-amine containing buffers such as phosphate, borate, or bicarbonate.[1][6]
Q3: Can this compound react with other amino acids besides lysine?
A3: Yes, while highly selective for primary amines, the NHS ester can react with other nucleophilic amino acid side chains.[1][7][8] Significant side reactions have been reported with the hydroxyl groups (-OH) of serine, threonine, and tyrosine, particularly if these residues are in favorable microenvironments within the protein structure.[1][7][8] Reactions with cysteine and histidine are also possible but are generally less common or result in less stable products.[1]
Q4: How stable is the propargyl group during the NHS ester reaction?
A4: The propargyl group is generally stable under the conditions used for NHS ester coupling reactions (pH 7.2-8.5, aqueous buffer). It does not typically participate in side reactions during the initial conjugation to the amine-containing biomolecule.
Q5: What are the main side products I should be aware of?
A5: The primary side products in a this compound reaction are:
-
Hydrolyzed Propargyl-PEG8-acid: This is formed when the NHS ester reacts with water instead of the target amine. This is the most common side product.
-
O-acylated products: These are formed when the NHS ester reacts with the hydroxyl groups of serine, threonine, or tyrosine residues, creating a less stable ester linkage.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling. | Store the this compound desiccated at -20°C.[6] Allow the vial to warm to room temperature before opening to prevent condensation.[6] Prepare solutions immediately before use. |
| Incorrect pH: The reaction buffer pH is too low (<7.2), leading to protonation of the primary amines. | Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of pH 7.2-8.5.[1] | |
| Buffer Contains Primary Amines: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester. | Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate before starting the reaction.[1][6] | |
| Low Protein/Molecule Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction is more likely to occur. | Increase the concentration of the protein or molecule to be labeled. A concentration of 1-10 mg/mL is often recommended.[9] | |
| Poor Reproducibility | Inconsistent Reagent Handling: Variations in storage, handling, and weighing of the hygroscopic NHS ester. | Standardize the procedure for handling the NHS ester, ensuring minimal exposure to moisture. |
| pH Drift During Reaction: The release of N-hydroxysuccinimide (pKa ~6.0) can lower the pH of a poorly buffered solution. | Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction. | |
| Inconsistent Reaction Times/Temperatures: Reaction kinetics are sensitive to time and temperature. | Standardize the reaction time and temperature for all experiments. | |
| Presence of Unexpected High Molecular Weight Species | Inter-molecular Crosslinking: If the target protein has multiple accessible primary amines, the bifunctional linker could potentially crosslink two protein molecules. | This is less common with monofunctional NHS esters like this compound but can be investigated by size exclusion chromatography (SEC). |
| Identification of Side Products | Reaction with Non-target Amino Acids: O-acylation of serine, threonine, or tyrosine residues. | Analyze the reaction mixture by mass spectrometry (MS) to identify masses corresponding to the addition of the Propargyl-PEG8 moiety to these residues. The ester linkage of O-acylated products can be selectively cleaved by treatment with hydroxylamine (B1172632).[1] |
| Hydrolysis of the NHS ester: The hydrolyzed Propargyl-PEG8-acid is present in the reaction mixture. | The hydrolyzed product can be detected by techniques like 2D-LC or mass spectrometry.[10][11] It will have a different retention time and mass compared to the desired conjugate and the unreacted NHS ester. |
Quantitative Data on NHS Ester Reactivity
The following tables provide quantitative data on the stability and reactivity of NHS esters, which are critical for optimizing conjugation reactions and minimizing side products.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester (minutes) |
| 8.0 | 25 | 210 |
| 8.5 | 25 | 180 |
| 9.0 | 25 | 125 |
| Data derived from studies on porphyrin-NHS esters.[12] |
Table 2: Comparison of Amidation and Hydrolysis Kinetics
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data derived from studies on porphyrin-NHS esters reacting with a PEG-amine.[12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Identification of Side Products by Mass Spectrometry
Objective: To identify the desired conjugate, unreacted protein, hydrolyzed Propargyl-PEG8-acid, and potential O-acylated side products.
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture after the quenching step. For intact protein analysis, the sample may be desalted. For identification of modification sites, the protein can be subjected to proteolytic digestion (e.g., with trypsin).
-
LC-MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][14]
-
For intact protein analysis, use a reversed-phase column suitable for proteins and a gradient of increasing organic solvent (e.g., acetonitrile) with a modifier like formic acid.
-
For digested samples, use a C18 column suitable for peptide separations.
-
-
Data Analysis:
-
Intact Mass Analysis: Deconvolute the mass spectrum of the intact protein to determine the molecular weights of the different species.
-
The desired product will have a mass equal to the protein mass + n * (mass of Propargyl-PEG8).
-
Unreacted protein will be observed at its original mass.
-
O-acylated products will have the same mass as the desired product but can be differentiated by their instability to hydroxylamine treatment.
-
-
Peptide Mapping: Analyze the MS/MS data of the digested peptides to identify the specific lysine, serine, threonine, or tyrosine residues that have been modified.
-
Protocol 3: Separation of Reaction Components using 2D-LC
Objective: To separate the high molecular weight protein conjugate from low molecular weight species like unreacted and hydrolyzed this compound.[10][11]
Procedure:
-
First Dimension (Size Exclusion Chromatography - SEC):
-
Inject the reaction mixture onto an SEC column.
-
The high molecular weight protein and its conjugate will elute first, while the smaller molecules (unreacted and hydrolyzed linker, NHS) will be retained longer.
-
-
Second Dimension (Reversed-Phase Chromatography):
-
The fractions from the first dimension are automatically transferred to a reversed-phase column (e.g., C8 or C18).
-
This allows for the separation of the different protein species (unmodified, mono-pegylated, multi-pegylated) and the separation of the low molecular weight components from each other.
-
-
Detection: Use a detector that does not require a chromophore, such as a charged aerosol detector (CAD) or a mass spectrometer, to quantify all components.[10][11]
Visualizations
Caption: Main reaction and side reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 3. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. sciex.com [sciex.com]
Technical Support Center: Purification of Propargyl-PEG8-NHS Ester Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Propargyl-PEG8-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a heterobifunctional crosslinker. It contains a propargyl group (for 'click' chemistry reactions with azide-tagged molecules) and an N-hydroxysuccinimide (NHS) ester (for reacting with primary amines on proteins, peptides, or other biomolecules).[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer is hydrophilic and increases the solubility of the conjugate in aqueous solutions.[2][3] This reagent is commonly used for bioconjugation in research and therapeutic development.[4]
Q2: What are the primary methods for purifying this compound conjugates?
A2: The most common purification methods are based on size and polarity differences between the conjugate, the unreacted biomolecule, and the excess PEG reagent. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The larger conjugate elutes before the smaller, unreacted biomolecule and excess PEG reagent.[5][6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of biomolecules, leading to a longer retention time on the column.[7]
-
Dialysis/Ultrafiltration: Uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO). This is effective for removing small, unreacted PEG linkers.[8]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile compared to the unmodified biomolecule.[6]
Q3: How can I quench the conjugation reaction before purification?
A3: To stop the reaction and prevent further modification, you can add a small molecule containing a primary amine. Common quenching agents include Tris, glycine (B1666218), or ethanolamine. These will react with any remaining NHS esters.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[1][4][9] 2. Incorrect buffer pH: The optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[10] Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis.[10][11] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[4][9] 4. Insufficient molar excess of PEG reagent: A sufficient molar excess of the this compound is needed to drive the reaction. | 1. Allow the reagent to warm to room temperature before opening to prevent condensation.[1][4] Prepare the reagent solution immediately before use.[1][4][9] 2. Use a buffer with a pH between 8.3 and 8.5, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[10][11] 3. Use an amine-free buffer like PBS.[9] 4. A 20-fold molar excess is often recommended for labeling 1-10 mg/mL of an antibody.[4][12] The optimal ratio may need to be determined empirically. |
| Presence of Unreacted PEG Reagent After Purification | 1. Inefficient purification: The chosen purification method may not be optimal for the size and properties of your molecules. 2. Incomplete quenching: Unreacted NHS esters may still be present if the quenching step was not sufficient. | 1. For SEC, ensure the column has the appropriate pore size and length for adequate separation. For dialysis, use a membrane with a suitable MWCO and perform multiple buffer exchanges.[8] 2. Add the quenching agent in at least a 10-fold molar excess to the unreacted PEG and allow it to react for at least one hour. |
| Product Aggregation After Purification | 1. Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can cause aggregation. 2. Instability of the conjugate: The PEGylation may have altered the stability of your biomolecule. | 1. If using SEC, reduce the flow rate. Screen different buffer conditions (pH, ionic strength) for optimal stability. 2. Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. |
| Broad Peaks in RP-HPLC | 1. Dispersity of the PEG chain: The heterogeneity of the PEG chain length can lead to peak broadening.[13] 2. Multiple PEGylation sites: If the biomolecule has multiple primary amines, a heterogeneous mixture of conjugates with varying numbers of PEG chains can be formed. | 1. This is an inherent property of the PEG reagent. 2. Optimize the reaction conditions (e.g., molar ratio of PEG reagent, reaction time) to favor mono-PEGylation. IEX can be used to separate species with different degrees of PEGylation.[6] |
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS ester |
| 8.0 | 210 minutes[14] |
| 8.5 | 180 minutes[14] |
| 9.0 | 125 minutes[14] |
This data illustrates the increased rate of hydrolysis with increasing pH.
Table 2: Comparison of Amidation and Hydrolysis Rates at Different pH Values
| pH | Amidation Half-life | Hydrolysis Half-life | Amide Yield |
| 8.0 | 80 minutes[14] | 210 minutes[14] | 80-85%[14] |
| 8.5 | 20 minutes[14] | 180 minutes[14] | 80-85%[14] |
| 9.0 | 10 minutes[14] | 125 minutes[14] | 80-85%[14] |
This table shows that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated, leading to a high yield of the conjugate at a slightly basic pH.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) at a concentration of 1-10 mg/mL.[9]
-
Prepare the PEG Reagent Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[4][9]
-
Perform the Conjugation: Add a 20-fold molar excess of the PEG reagent solution to the protein solution.[4] Ensure the final concentration of the organic solvent does not exceed 10%.[9]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][9]
-
Quench the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
Protocol 2: Purification of the Conjugate using Size Exclusion Chromatography (SEC)
-
Equilibrate the Column: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a compatible buffer, such as PBS.
-
Load the Sample: Load the quenched reaction mixture onto the column.
-
Elute the Conjugate: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein and then the excess PEG reagent and quenching molecules.
-
Monitor Elution: Monitor the elution profile using UV absorbance at 280 nm (for proteins).
-
Collect Fractions: Collect the fractions containing the purified conjugate.
-
Analyze Fractions: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified conjugate and the absence of impurities.
Visualizations
Caption: Experimental workflow for the conjugation and purification of this compound conjugates.
Caption: Troubleshooting decision tree for the purification of this compound conjugates.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. scielo.br [scielo.br]
- 7. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. axispharm.com [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
dealing with hydrolysis of Propargyl-PEG8-NHS ester
Welcome to the technical support center for Propargyl-PEG8-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this reagent, with a primary focus on mitigating hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation efficiency with this compound is significantly lower than expected. What are the likely causes?
Low conjugation efficiency is a common problem often linked to the hydrolysis of the NHS ester. Here are the primary factors and troubleshooting steps:
-
A. Reaction Conditions: The reaction environment is critical for successful conjugation.
-
pH: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[1] At a lower pH, the primary amines on your molecule are protonated and less reactive.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which directly competes with your desired labeling reaction.[1][2]
-
Temperature and Incubation Time: Reactions are generally carried out for 30 minutes to 2 hours at room temperature or overnight at 4°C.[1][3] Lower temperatures can minimize hydrolysis but may necessitate longer incubation times to achieve the desired level of conjugation.[1]
-
Concentration: Low concentrations of your target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[4] It is often recommended to use a protein concentration of at least 2 mg/mL.[1]
-
-
B. Buffer Selection: The choice of buffer is crucial.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions.[1][3] These buffers will compete with your target molecule for reaction with the this compound, drastically reducing your conjugation efficiency.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[4][5]
-
-
C. Reagent Quality and Storage: The stability of your this compound is paramount.
-
Storage: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[3] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation, which will lead to hydrolysis.[3][6]
-
Stock Solutions: Do not prepare stock solutions for long-term storage. The NHS ester moiety readily hydrolyzes in solution.[3] Weigh and dissolve only the amount of reagent needed immediately before use and discard any unused reconstituted reagent.[3] If a stock solution in an anhydrous solvent like DMSO or DMF must be made, it should be used promptly. Solutions in anhydrous DMF can potentially be stored for 1-2 months at -20°C.[6][7]
-
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[1]
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1]
-
Increase Reactant Concentrations: If feasible, increase the concentration of your target molecule and/or the molar excess of the this compound.[1]
-
Use Fresh Reagent: Ensure your this compound is not expired and has been stored correctly.[1]
-
Switch to an Amine-Free Buffer: If you are using a buffer like Tris or glycine, switch to PBS, HEPES, or another suitable amine-free buffer.[1][3]
Q2: How can I detect if my this compound has hydrolyzed?
Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS). This byproduct absorbs light in the 260-280 nm range.[4][5] You can spectrophotometrically measure the increase in absorbance at 260 nm to monitor the extent of hydrolysis in an aqueous solution that is free of primary amines.[4][5] A more direct method involves comparing the absorbance of your reagent solution before and after intentional, rapid hydrolysis with a mild base (e.g., 0.5-1.0 N NaOH) to assess the remaining reactivity.[8][9] A significant increase in absorbance after adding the base indicates that the reagent was active.[9]
Q3: Can I use Tris buffer to quench the reaction?
Yes, while Tris and other primary amine-containing buffers are incompatible with the conjugation reaction itself, they can be effectively used to quench the reaction.[4][5] After the desired incubation time, adding a buffer like Tris or glycine will react with any remaining unreacted this compound, preventing further modification of your target molecule.[4][5]
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
| 7 | Room Temperature | Hours |
| 9 | Room Temperature | Minutes |
Data compiled from multiple sources.[4][5][9][10]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5). If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[3]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL.[7][11]
-
Prepare this compound Solution:
-
Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to your protein solution.[3][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[3][12]
-
Storage: Store the labeled protein under conditions optimal for the non-labeled protein. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[13]
Protocol 2: Assessing the Reactivity of this compound
-
Prepare Reagent Solution: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.[8][9]
-
Initial Measurement: Prepare a control tube with only the buffer (and organic solvent if used). Zero the spectrophotometer at 260 nm with the control tube. Measure and record the absorbance of the reagent solution.[8][9]
-
Base Hydrolysis: To the reagent solution, add a small volume of 0.5-1.0 N NaOH and mix.[9]
-
Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]
-
Interpretation:
Visual Guides
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted Propargyl-PEG8-NHS Ester
This guide provides detailed information and protocols for researchers, scientists, and drug development professionals on how to effectively quench unreacted Propargyl-PEG8-NHS ester after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a bifunctional crosslinker. It contains two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) on biomolecules like proteins, peptides, or amine-modified surfaces to form stable amide bonds.[1][2][3][4] This reaction is most efficient at a pH between 7.2 and 8.5.[2]
-
A Propargyl group (alkyne) : This terminal alkyne group is used for "Click Chemistry," allowing it to react with azide-containing molecules in a copper-catalyzed reaction to form a stable triazole linkage.[5][6]
The polyethylene (B3416737) glycol (PEG) spacer (PEG8) increases the hydrophilicity and solubility of the molecule in aqueous environments.[5][6]
Q2: Why is it necessary to quench the reaction?
Quenching is a critical step to stop the conjugation reaction by deactivating any remaining, unreacted this compound. This is important for several reasons:
-
Preventing Unwanted Reactions : It stops the NHS ester from reacting with other primary amine-containing molecules that may be added in subsequent experimental steps.
-
Ensuring Defined Conjugates : Quenching ensures that the resulting conjugate is stable and well-defined, preventing further modification of your target molecule.
-
Improving Purity : By neutralizing the reactive crosslinker, you simplify the subsequent purification of your final conjugate.
Q3: What are the primary methods for quenching unreacted NHS esters?
There are two main strategies for quenching unreacted NHS esters:
-
Addition of a Scavenging Reagent : This involves adding a small molecule containing a primary amine. This "scavenger" will react with and consume the excess NHS ester.[2][7] Common reagents include Tris, glycine (B1666218), lysine, or ethanolamine.[7][8][9]
-
Hydrolysis : This method involves intentionally forcing the hydrolysis of the NHS ester, which breaks it down into a non-reactive carboxyl group and N-hydroxysuccinimide. This is typically achieved by raising the pH of the reaction mixture.[8][10]
Troubleshooting Guide
Q1: My downstream purification is complex, and I see multiple species. Could this be a quenching issue?
Yes, this could indicate incomplete or ineffective quenching. If unreacted this compound remains, it can react with components of your purification buffers (if they contain primary amines) or with other molecules in your sample, leading to a heterogeneous mixture.
-
Solution : Ensure you are adding a sufficient molar excess of your quenching reagent. A 20-50 mM final concentration is typically effective.[7] Also, allow the quenching reaction to proceed for a sufficient amount of time (e.g., 15-30 minutes) before purification.
Q2: I used an amine-based quenching reagent, and now my molecule has an unexpected modification. Why?
When you use a primary amine like Tris or glycine to quench, the amine will react with the NHS ester, forming a stable amide bond. This effectively caps (B75204) the NHS ester with the quenching molecule.[8][9] While this deactivates the NHS ester, it also modifies the unreacted crosslinker.
-
Solution : If this modification is undesirable, consider using the hydrolysis method by raising the pH. This will convert the NHS ester back to a carboxyl acid without adding another small molecule.[8] Alternatively, purification methods like dialysis or desalting can remove the quenched crosslinker.[9][11]
Q3: How quickly do I need to quench the reaction?
The NHS ester reaction is time-dependent. The reaction should be quenched once sufficient conjugation with your target molecule has occurred, typically within 30 minutes to 2 hours at room temperature.[2][12] NHS esters are also susceptible to hydrolysis in aqueous solutions, with a half-life of 4-5 hours at pH 7 but only 10 minutes at pH 8.6.[2][7] Therefore, prolonged reaction times can lead to loss of the reagent before quenching.
Experimental Protocols
Below are detailed protocols for the recommended quenching methods.
Method 1: Quenching with an Amine-Containing Reagent (e.g., Tris or Glycine)
This is the most common method for actively stopping the reaction.
-
Prepare Quenching Buffer : Prepare a stock solution of 1 M Tris or 1 M glycine, pH 7.5-8.0.
-
Add to Reaction : Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris to a 1 mL reaction volume for a final concentration of 20 mM.
-
Incubate : Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Purify : Proceed with the purification of your conjugate (e.g., dialysis, size exclusion chromatography, or desalting) to remove the quenched crosslinker and other byproducts.[9][12]
Method 2: Quenching by Hydrolysis
This method is useful if you want to avoid adding any extra amine-containing molecules to your sample.
-
Adjust pH : Raise the pH of the reaction mixture to 8.6 or higher by adding a small amount of a suitable base, such as 1 M sodium bicarbonate or sodium borate (B1201080) buffer.
-
Incubate : Incubate the reaction for at least 15-30 minutes at room temperature. At pH 8.6, the half-life of an NHS ester is approximately 10 minutes, so this duration is usually sufficient for complete hydrolysis.[2][7]
-
Purify : Proceed with your standard purification protocol to separate the conjugate from the hydrolyzed crosslinker.
Data Presentation: Comparison of Quenching Strategies
| Parameter | Method 1: Amine Reagent Quenching | Method 2: Hydrolysis Quenching |
| Reagent | Tris, Glycine, Lysine, Ethanolamine[7][8] | Base (e.g., Sodium Bicarbonate/Borate) |
| Final Concentration | 20 - 50 mM[7] | pH > 8.6[2][8] |
| Reaction Time | 15 - 30 minutes | 15 - 30 minutes |
| Mechanism | Nucleophilic attack by primary amine | Base-catalyzed hydrolysis |
| Resulting Byproduct | Crosslinker capped with quenching agent | Hydrolyzed crosslinker (carboxyl acid) |
| Key Advantage | Rapid and definitive reaction stop | Avoids adding extra small molecules |
| Consideration | Adds a small molecule adduct to excess linker | Requires careful pH monitoring |
Mandatory Visualization
The following diagram illustrates the experimental workflow for a typical bioconjugation reaction using this compound, including the crucial quenching step.
Caption: Workflow for bioconjugation and quenching of this compound.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. axispharm.com [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
impact of pH on Propargyl-PEG8-NHS ester reactivity and stability
Welcome to the technical support center for Propargyl-PEG8-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its reactivity and stability, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[1][2][3] At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency can be due to several factors related to pH. If the pH is too low (below 7.2), the primary amines on your molecule of interest will be protonated and therefore unreactive.[2][4][5] Conversely, if the pH is too high (above 9.0), the this compound will rapidly hydrolyze, making it unavailable to react with your target molecule.[2][4][6] It is also crucial to use a buffer that does not contain primary amines, such as Tris, as it will compete with your target for the NHS ester.[5]
Q3: How quickly does this compound hydrolyze?
A3: The rate of hydrolysis is highly dependent on the pH of the solution. At a higher pH, the hydrolysis of the NHS ester is significantly faster.[4][7][8] For instance, the half-life of a typical NHS ester can be several hours at pH 7.0, but this can decrease to mere minutes at pH 8.6.[7][8] Therefore, it is crucial to perform your conjugation reaction as soon as possible after preparing your aqueous solution of the NHS ester.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. When dissolved in an anhydrous organic solvent like DMSO or DMF, it can be stored for 1-2 months at -20°C.[2] Aqueous solutions should be used immediately after preparation.[2]
Q5: Can I use a Tris-based buffer for my reaction?
A5: It is generally not recommended to use buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[5] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation | Incorrect pH of reaction buffer: If the pH is too low (<7.2), the primary amines are protonated and non-nucleophilic.[2][4] | Ensure the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[1][2][3] |
| Hydrolysis of this compound: If the pH is too high (>9.0), the NHS ester will rapidly hydrolyze.[2][4][6] | Lower the pH of your reaction buffer to the optimal range of 8.3-8.5. Prepare fresh solutions of the NHS ester immediately before use.[2] | |
| Presence of primary amines in the buffer: Buffers like Tris will compete with the target molecule.[5] | Use an amine-free buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate.[7] | |
| Inconsistent results | Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can lead to a drop in pH during the reaction.[1] | Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the experiment.[1] |
| Precipitation of the reagent | Poor solubility in aqueous buffer: this compound may have limited solubility in aqueous solutions. | First, dissolve the ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1][2] |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of NHS Esters
| pH | Half-life of NHS Ester | Reference |
| 7.0 (at 0°C) | 4-5 hours | [7][8] |
| 8.6 (at 4°C) | 10 minutes | [7][8] |
| 7.4 | >120 minutes | [6] |
| 9.0 | <9 minutes | [6] |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Condition | Reference |
| pH | 8.3 - 8.5 | [1][2][3] |
| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate (amine-free) | [7] |
| Solvent for stock solution | Anhydrous DMSO or DMF | [1][2] |
| Reaction Time | 0.5 - 4 hours at room temperature or overnight at 4°C | [5][7] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.
-
Perform the Conjugation Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
Visualizations
Caption: Competing reactions of this compound at different pH values.
Caption: Troubleshooting workflow for low conjugation efficiency with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Controlling Stoichiometry in Propargyl-PEG8-NHS Ester Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively controlling stoichiometry in reactions involving Propargyl-PEG8-NHS ester. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and diagrams to illustrate key processes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A1: this compound is a chemical tool known as a heterobifunctional crosslinker. It contains two different reactive groups at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer.[1][2]
-
Propargyl group: An alkyne group that can react with azide-containing molecules through a copper-catalyzed "click chemistry" reaction.[3][4]
-
NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins like antibodies.[5][6]
-
PEG8 spacer: An eight-unit polyethylene glycol chain that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[]
This reagent is commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[8][9]
Q2: What is the chemical reaction between this compound and a protein?
A2: The NHS ester end of the this compound reacts with primary amines on the protein surface, primarily the ε-amine of lysine residues and the α-amine at the N-terminus.[5] This reaction, known as acylation, forms a stable covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[5] The reaction is most efficient at a pH between 7.2 and 8.5.[5]
Q3: Why is it important to control the stoichiometry of this reaction?
A3: Controlling the stoichiometry, or the molar ratio of the this compound to the protein, is crucial for several reasons:
-
Preserving Protein Function: Attaching too many PEG linkers (over-labeling) can alter the protein's structure and function, potentially reducing its binding affinity or biological activity.[10]
-
Preventing Aggregation: Over-labeling can change the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[10][11]
-
Ensuring Reproducibility: Precise control over the degree of labeling (DOL) is essential for consistent and reproducible experimental results and for the development of therapeutic conjugates with defined properties.
Q4: What is the "degree of labeling" (DOL) and how is it determined?
A4: The degree of labeling (DOL) refers to the average number of this compound molecules conjugated to a single protein molecule. Determining the DOL is critical for characterizing the final conjugate. While specific methods for Propargyl-PEG8-NHS are not detailed in the provided results, a common method for similar NHS ester conjugations involves spectrophotometry. This would require measuring the absorbance of the labeled protein at 280 nm (for the protein) and potentially at a wavelength specific to the propargyl group if it has a distinct absorbance, though this is less common. More advanced techniques like mass spectrometry (MALDI-TOF or ESI-MS) can provide a more precise determination of the DOL by measuring the mass increase of the protein after conjugation.
Q5: How should this compound be stored?
A5: this compound is sensitive to moisture.[12][13] It should be stored at -20°C in a desiccated environment.[4][12][14] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive.[13] Stock solutions in anhydrous solvents like DMSO or DMF can be prepared but should be used immediately or stored for very short periods at -20°C or -80°C.[12][15] It is generally recommended to prepare fresh solutions for each experiment.[13][16]
Troubleshooting Guide
Unsuccessful or inefficient conjugation reactions can be frustrating. This guide addresses common problems encountered during this compound reactions and provides systematic steps to identify and resolve them.
Issue 1: Low or No Degree of Labeling (DOL)
If you observe a lower-than-expected DOL or no labeling at all, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.[5][17] Solutions: 1. Always use freshly prepared this compound solutions. Do not use pre-made stock solutions that have been stored for an extended period.[13][16] 2. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[13] 3. Minimize the time the NHS ester is in an aqueous buffer before reacting with the protein. |
| Incorrect Reaction Buffer | The presence of primary amines in the reaction buffer will compete with the protein for reaction with the NHS ester.[16][18] Solutions: 1. Avoid buffers containing primary amines, such as Tris or glycine.[5][16][18] 2. Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[5][19] 3. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[13] |
| Suboptimal Reaction pH | The reaction between the NHS ester and primary amines is pH-dependent.[20] Solutions: 1. Ensure the reaction pH is within the optimal range of 7.2-8.5.[5][18] A pH around 8.3 is often considered ideal.[20] 2. At lower pH, the primary amines on the protein are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly.[5][20] |
| Insufficient Molar Excess of NHS Ester | A sufficient molar excess of the this compound is required to drive the reaction to the desired DOL. Solutions: 1. For initial experiments, a 5- to 20-fold molar excess of the NHS ester over the protein is a good starting point for protein concentrations greater than 2 mg/mL.[11][21] 2. For more dilute protein solutions, a higher molar excess may be necessary to compensate for the competing hydrolysis reaction.[13] 3. Titrate the molar ratio of the NHS ester to the protein to achieve the desired DOL. |
| Inaccessible Amine Groups on the Protein | The primary amines on your protein of interest may be sterically hindered or buried within the protein's tertiary structure. Solutions: 1. If possible, review the protein's structure to assess the accessibility of lysine residues. 2. Consider alternative conjugation strategies if the primary amines are not sufficiently reactive. |
Issue 2: High Degree of Labeling (DOL) and/or Protein Aggregation
Observing a higher-than-expected DOL or protein precipitation/aggregation during or after the reaction indicates over-labeling or instability of the conjugate.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive Molar Ratio of NHS Ester | Using too much this compound is the most common cause of over-labeling.[10] Solutions: 1. Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio for your desired DOL. 2. A molar excess of 5-10 is often a good starting point to avoid precipitation.[11] |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[11] Solutions: 1. If aggregation is observed, try reducing the protein concentration. A typical range is 1-5 mg/mL.[11] |
| Suboptimal Reaction Conditions | Reaction temperature and time can influence the outcome. Solutions: 1. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and potentially reduce aggregation.[10] |
| Instability of the Conjugated Protein | The addition of PEG chains can alter the physicochemical properties of the protein, leading to reduced solubility.[10] Solutions: 1. Include solubility-enhancing excipients in the reaction or storage buffer, such as arginine or polysorbate. 2. Optimize the final buffer composition for the purified conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for specific antibodies and desired degrees of labeling.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[][]
-
Protocol 2: Purification of the Antibody-PEG Conjugate
Effective purification is essential to remove unreacted reagents that could interfere with downstream applications.
Method 1: Size-Exclusion Chromatography (Desalting Column)
-
Principle: Separates molecules based on size. The larger antibody-PEG conjugate will elute first, while the smaller, unreacted this compound and byproducts are retained longer.
-
Procedure:
-
Equilibrate the desalting column with the desired storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the purified conjugate, which typically corresponds to the first major peak detected at 280 nm.
-
Method 2: Dialysis
-
Principle: Uses a semi-permeable membrane to separate the large conjugate from small molecules.
-
Procedure:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), for example, 10 kDa.
-
Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least two buffer changes.
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
References
- 1. Propargyl-PEG-NHS - Ruixibiotech [ruixibiotech.com]
- 2. Propargyl-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Propargyl-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 15. Propargyl-PEG4-O-C1-NHS ester | TargetMol [targetmol.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. glenresearch.com [glenresearch.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
challenges in characterizing Propargyl-PEG8-NHS ester conjugates
Welcome to the Technical Support Center for Propargyl-PEG8-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the characterization and troubleshooting of experiments involving this compound conjugates.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the handling, conjugation, and characterization of this compound.
1. General Properties and Handling
-
Q: What are the key properties of this compound?
-
A: this compound is a heterobifunctional linker molecule. It contains a propargyl group (with a terminal alkyne) on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The PEG spacer enhances solubility in aqueous solutions.[1][3][4] Key properties are summarized in the table below.
-
| Property | Value | References |
| Molecular Formula | C24H39NO12 | [1][4][5] |
| Molecular Weight | ~533.6 g/mol | [1][4][5] |
| CAS Number | 2182601-74-5 | [1][4] |
| Purity | Typically >90% to >98% | [1][4][6] |
| Solubility | Soluble in DCM, DMSO, DMF | [3][7][8] |
-
Q: How should I store and handle this compound to ensure its stability?
-
A: This reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[3][9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[9][10] It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes in solution.[9]
-
2. Conjugation Reaction Troubleshooting
-
Q: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?
-
A: Low conjugation yield is a common issue and can be attributed to several factors:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amidation.[11] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[11][12]
-
Incorrect pH of the reaction buffer: The optimal pH for NHS ester conjugation to primary amines is between 7.2 and 8.5.[11][13] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of NHS ester hydrolysis becomes very rapid.[11]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[9] Use amine-free buffers like PBS, HEPES, or bicarbonate buffer.[9][14]
-
Reagent quality: Ensure that the this compound has been stored properly and is not expired.
-
Low concentration of reactants: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction.[14]
-
-
-
Q: Can the propargyl group participate in side reactions during the NHS ester conjugation?
-
A: While the terminal alkyne of the propargyl group is generally considered bioorthogonal and unreactive towards most biological functional groups under typical NHS ester conjugation conditions, some potential side reactions, although less common, should be considered.[15] Terminal alkynes can react with nucleophiles like thiols (from cysteine residues) under certain conditions, though this is less likely in the absence of specific catalysts.[16] It is also important to ensure that no copper catalysts, often used for subsequent "click chemistry," are present during the NHS ester conjugation step, as this could lead to unintended reactions.[17]
-
3. Characterization Challenges
-
Q: I am having difficulty confirming the structure and purity of my this compound. What methods can I use?
-
A: A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H NMR): This is a powerful tool for confirming the structure and assessing the purity of the conjugate.[2][6][18][19] You should expect to see characteristic signals for the propargyl group (alkyne proton), the PEG backbone, and the NHS ester. Quantitative NMR (qNMR) can be used for accurate purity determination.[2][6][18][19][20]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate.[1][11][21] For PEGylated molecules, the spectra can be complex due to the potential for polydispersity (though Propargyl-PEG8-NHS is a discrete PEG) and the presence of multiple charge states.[11][21][22]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the conjugate and to separate it from starting materials and byproducts.[1] Since the PEG backbone lacks a strong UV chromophore, detection methods like mass spectrometry (LC-MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) are often necessary.[1]
-
-
-
Q: What are the expected ¹H NMR signals for this compound?
-
-
Propargyl group: A triplet around 2.4-2.5 ppm for the acetylenic proton (-C≡CH) and a doublet around 4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne (-O-CH₂-C≡CH).
-
PEG backbone: A complex multiplet in the region of 3.5-3.8 ppm for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).
-
NHS ester: A singlet around 2.8-2.9 ppm for the succinimide (B58015) protons.
-
Other methylene protons adjacent to the ester and ether linkages will have distinct signals.
-
-
-
Q: How can I troubleshoot complex mass spectra of my PEGylated conjugate?
-
A: The characterization of PEGylated proteins by mass spectrometry can be challenging.[11][22][23][24] The heterogeneity of PEGylation (number of PEGs attached) and the inherent polydispersity of some PEGs can lead to complex spectra.[11][22][23][24] For discrete PEGs like PEG8, the complexity is reduced. To simplify spectra, consider using LC-MS to separate different species before MS analysis.[23][24] In-source fragmentation can sometimes be used to generate smaller, more easily identifiable fragments of the PEG chain.[23][24]
-
Quantitative Data Summary
The stability of the NHS ester is critical for successful conjugation. The rate of hydrolysis is highly dependent on the pH of the solution.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Half-life of NHS Ester | Temperature | Reference(s) |
| 7.4 | >120 minutes | Room Temperature | [12] |
| 8.0 | 210 minutes | Room Temperature | [25] |
| 8.5 | 180 minutes | Room Temperature | [25] |
| 9.0 | <9 minutes | Room Temperature | [12][25] |
Table 2: Typical Reaction Times for NHS Ester Conjugation
| pH | Time to Reach Steady State | Reference(s) |
| 8.0 | 80 minutes (t½) | [26] |
| 8.5 | 20 minutes (t½) | [26] |
| 9.0 | 10 minutes (t½) | [12][26] |
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Characterization
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an NMR tube.[20]
-
Solvent Addition: Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).[18][19][20]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. For quantitative results, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation.[2]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis: Integrate the characteristic peaks for the propargyl, PEG, and NHS ester moieties, as well as the internal standard. Use these integrations to confirm the structure and calculate the purity of the sample.[18][19]
Protocol 2: General Procedure for RP-HPLC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-30 minutes is a good starting point. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions (ESI source):
-
Ionization Mode: Positive ion mode is typically used.
-
Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000). The expected [M+H]⁺ ion for this compound is approximately 534.6 m/z.
-
Capillary Voltage, Cone Voltage, and Source Temperature: Optimize these parameters according to the instrument manufacturer's recommendations.
-
-
Data Analysis: Analyze the chromatogram for peak purity and identify the mass of the main peak and any impurities.
Visualizations
Caption: A general workflow for the characterization of this compound.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
Caption: Reaction pathways for this compound.
References
- 1. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 2. rssl.com [rssl.com]
- 3. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper Nanoparticles in Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. enovatia.com [enovatia.com]
- 22. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
improving solubility of Propargyl-PEG8-NHS ester in reaction media
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing Propargyl-PEG8-NHS ester in their experiments, with a focus on improving its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains a propargyl group for click chemistry reactions with azide-containing molecules and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer (PEG8) increases the hydrophilicity and solubility of the molecule in aqueous environments.[1][2]
Q2: In which solvents should I dissolve this compound?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[4][5][6] For bioconjugation reactions in aqueous buffers, it is recommended to first dissolve the ester in a minimal amount of anhydrous DMSO or DMF immediately before use.[7][8][9][10]
Q3: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction of NHS esters with primary amines in an aqueous buffer is between 7.0 and 9.0.[3][11][12] A slightly basic pH of 8.3-8.5 is often recommended to ensure the primary amine is deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[7][13]
Q4: Can I use buffers containing Tris (e.g., TBS) for my reaction?
No, you should avoid buffers containing primary amines, such as Tris or glycine.[8][9][11][14] These buffers will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired conjugate.[9][10][14] Phosphate-buffered saline (PBS) is a suitable alternative.[9][11][14]
Q5: How should I store this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][9] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[9][10] It is not recommended to prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on solubility problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound upon addition to the aqueous reaction buffer. | 1. The concentration of the ester in the organic solvent is too high. 2. The volume of the organic solvent added exceeds 10% of the total reaction volume. 3. The aqueous buffer has a low ionic strength or contains components that reduce solubility. | 1. Decrease the initial concentration of the ester in DMSO or DMF. 2. Ensure the volume of the organic solvent is less than 10% of the final reaction volume.[9] 3. Add the ester solution slowly to the aqueous buffer while vortexing to facilitate mixing. 4. Consider using a buffer with a slightly higher ionic strength. |
| Low yield of the desired conjugate. | 1. The this compound has hydrolyzed before reacting with the target molecule. 2. The pH of the reaction buffer is not optimal. 3. The buffer contains primary amines that compete with the target molecule. 4. The concentration of the target molecule is too low. | 1. Prepare the solution of the ester in anhydrous DMSO or DMF immediately before use.[9][10] 2. Ensure the pH of your reaction buffer is between 7.0 and 9.0.[3][11] 3. Use a non-amine-containing buffer like PBS.[9][14] 4. Increase the molar excess of the this compound relative to the target molecule. A 20-fold molar excess is a common starting point for protein labeling.[9] |
| Inconsistent reaction results. | 1. The this compound has degraded due to improper storage. 2. The anhydrous organic solvent used to dissolve the ester contains water. | 1. Store the ester at -20°C with a desiccant and allow it to warm to room temperature before opening.[9][10] 2. Use fresh, high-quality anhydrous DMSO or DMF. |
Quantitative Data
Table 1: Solubility of Propargyl-PEG Compounds in Various Solvents
| Compound | Solvent(s) | Reported Solubility |
| This compound | DCM, DMSO, DMF | Soluble[4][5][6] |
| Propargyl-PEG8-amine | Water, DMSO, DCM, DMF | Soluble[15] |
| Propargyl-PEG8-acid | Water, DMSO, DCM, DMF | Soluble[16] |
| Propargyl-C1-NHS ester | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL[17] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[18] |
| 7.4 | Not specified | > 120 minutes[19] |
| 8.6 | 4°C | 10 minutes[18] |
| 9.0 | Not specified | < 9 minutes[19] |
Experimental Protocols
Protocol for Labeling a Protein with this compound
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris to consume any unreacted ester. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Store the Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[9]
Visualizations
Caption: Decision workflow for preparing this compound solution.
Caption: Competing reactions of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 5. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. covachem.com [covachem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. axispharm.com [axispharm.com]
- 12. PEG NHS ester | BroadPharm [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 16. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Conjugation Purification of Propargyl-PEG8-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Propargyl-PEG8-NHS ester following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess this compound can interfere with downstream applications by reacting with other primary amine-containing molecules. Its presence can lead to inaccurate characterization of the conjugate, reduced efficacy in cell-based assays, and potential immunogenicity in preclinical and clinical studies. Complete removal ensures that subsequent analytical and functional assays are performed on the purified conjugate.
Q2: What are the primary methods for removing unreacted this compound?
The most common and effective methods for purifying your bioconjugate from small molecules like excess this compound are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. The larger bioconjugate will elute from the column first, while the smaller, unreacted NHS ester is retained and elutes later.[1]
-
Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the smaller, unreacted NHS ester to diffuse out into a larger volume of buffer, while retaining the larger bioconjugate.[1][2]
-
Tangential Flow Filtration (TFF): This is a rapid and efficient method for separating and purifying biomolecules. The reaction mixture is passed tangentially across a membrane, allowing the smaller, unreacted NHS ester to pass through while the larger bioconjugate is retained.[3]
Q3: How do I choose the best purification method for my experiment?
The selection of the most appropriate purification method depends on several factors, including your sample volume, the concentration of your bioconjugate, the required purity, and the available equipment. The decision tree below can guide your choice.
Comparison of Purification Methods
The following table provides a quantitative comparison of the three primary methods for removing excess this compound.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2] | Pressure-driven separation across a semi-permeable membrane with tangential flow.[3] |
| Typical Sample Volume | µL to several mL | 10 µL to >100 mL[4] | 10 mL to thousands of liters[3] |
| Processing Time | Fast (minutes to a few hours)[5] | Slow (hours to days)[5] | Very fast (minutes to hours)[3] |
| Typical Protein Recovery | > 95% | > 90% | > 95% |
| Cost | Moderate (cost of columns and resin) | Low (cost of membranes) | High (initial equipment cost) |
| Scalability | Limited | Moderate | Highly scalable[3] |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
Q: My protein recovery is low. What could be the issue?
-
Non-specific binding: Your protein may be interacting with the column matrix. Try increasing the salt concentration of your elution buffer (e.g., up to 0.5 M NaCl) to minimize ionic interactions.
-
Column Overload: Applying too much sample volume can lead to poor separation and recovery.[1] For optimal results, the sample volume should not exceed 2-5% of the total column volume.
-
Precipitation: The protein may have precipitated on the column. Ensure your buffer conditions (pH, ionic strength) are optimal for protein stability.
Q: I am still seeing unreacted NHS ester in my purified sample. Why?
-
Poor Resolution: The column may not be providing adequate separation between your conjugate and the small molecule. Ensure you are using a resin with the appropriate fractionation range for your biomolecule.
-
Sample Viscosity: A highly concentrated or viscous sample can lead to band broadening and poor separation. Dilute your sample if necessary.
Dialysis Troubleshooting
Q: The removal of the NHS ester is very slow.
-
Insufficient Buffer Volume: To maintain a sufficient concentration gradient, the volume of the dialysis buffer should be at least 200-500 times the volume of your sample.[4]
-
Infrequent Buffer Changes: It is recommended to perform at least three buffer changes to ensure efficient removal of small molecules.[4] The first two changes can be done after 2-4 hours each, with the final change performed overnight.[4]
-
Lack of Agitation: Gently stirring the dialysis buffer will prevent localized saturation around the dialysis cassette and improve diffusion rates.[4]
Q: My protein has precipitated inside the dialysis tubing.
-
Buffer Incompatibility: A sudden change in buffer composition (pH, ionic strength) can cause protein precipitation. Ensure the dialysis buffer is compatible with your protein's stability requirements.
-
High Protein Concentration: Dialysis can sometimes lead to an increase in protein concentration at the membrane surface, which may cause aggregation. If this is an issue, consider starting with a more dilute protein solution.
Tangential Flow Filtration (TFF) Troubleshooting
Q: The filtration rate is very slow.
-
Membrane Fouling: The membrane may be clogged. This can be caused by protein aggregation or precipitation on the membrane surface. Optimizing the transmembrane pressure (TMP) and cross-flow rate can help to minimize fouling.
-
Incorrect Membrane Choice: Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for your bioconjugate. A general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[3]
Q: I am experiencing significant protein loss.
-
Non-specific Binding: The protein may be adsorbing to the membrane. Rinsing the system with buffer after the concentration/diafiltration step can help to recover any bound protein.
-
Shear Stress: High flow rates can sometimes lead to denaturation and loss of sensitive proteins. If you suspect this is an issue, try reducing the cross-flow rate.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for small to medium-scale purification and provides high purity with good recovery.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC) or spin columns
-
Elution buffer (e.g., PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to pellet any precipitates.[4]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.
-
Sample Loading: Apply the clarified supernatant to the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.
-
Elution: Begin elution with the buffer and monitor the absorbance at 280 nm to track the protein elution.
-
Fraction Collection: Collect fractions as the protein elutes. The larger bioconjugate will elute in the earlier fractions, while the smaller unreacted NHS ester will elute later.
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity (e.g., by SDS-PAGE) and concentration (e.g., by UV-Vis spectroscopy).
Protocol 2: Dialysis
This protocol is a simple and gentle method suitable for a wide range of sample volumes, although it is a slower process.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 10-20 kDa for antibodies)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Pipette the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.
-
First Dialysis: Place the sealed dialysis device in a beaker containing the dialysis buffer (at least 200-500 times the sample volume).[4] Stir the buffer gently at 4°C or room temperature for 2-4 hours.[4]
-
First Buffer Change: Discard the used buffer and replace it with fresh dialysis buffer.
-
Second Dialysis: Continue to dialyze for another 2-4 hours.
-
Second Buffer Change and Overnight Dialysis: Change the buffer again and continue the dialysis overnight at 4°C to ensure complete removal of the unreacted NHS ester.[4]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and pipette the purified conjugate into a clean tube.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and when rapid processing is required.
Materials:
-
TFF system with an appropriate MWCO membrane
-
Pump
-
Tubing and fittings
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup: Assemble the TFF system with the appropriate membrane and equilibrate the system by flushing with buffer according to the manufacturer's instructions.
-
Sample Loading: Add the conjugation reaction mixture to the feed reservoir.
-
Concentration: Start the pump to circulate the sample and apply a transmembrane pressure to begin removing the permeate (containing the unreacted NHS ester). Concentrate the sample to a desired smaller volume.
-
Diafiltration: Add fresh diafiltration buffer to the feed reservoir at the same rate that the permeate is being removed. This "washes" the sample and further removes the unreacted NHS ester. Typically, 5-10 diavolumes are sufficient.[4]
-
Final Concentration: After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated bioconjugate from the system.
References
- 1. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
strategies to improve conjugation efficiency of Propargyl-PEG8-NHS ester
Welcome to the technical support center for Propargyl-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving conjugation efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to primary amine-containing molecules.
Issue 1: Low or No Conjugation Yield
Potential Cause: Suboptimal reaction pH. Solution: The reaction of an NHS ester with a primary amine is highly pH-dependent.[1] The optimal pH range for this reaction is typically 7.2 to 8.5.[2][3] A pH that is too low will result in the protonation of the primary amines, rendering them non-nucleophilic and thus unreactive with the NHS ester.[1] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, reducing the conjugation efficiency.[1][3][4] It is recommended to use a buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate at a pH between 8.3 and 8.5 for optimal results.[1][2]
Potential Cause: Presence of primary amine-containing buffers. Solution: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the this compound, thereby lowering the conjugation yield.[2][5] It is crucial to perform the reaction in an amine-free buffer.[5] If your molecule of interest is in a Tris or glycine buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation reaction.[5][6]
Potential Cause: Hydrolysis of this compound. Solution: this compound is moisture-sensitive and can readily hydrolyze.[5][7] Always store the reagent in a desiccated environment at -20°C.[5] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5][7] Prepare the NHS ester solution immediately before use and do not store it in an aqueous solution.[1][5] If dissolving in an organic solvent first, use anhydrous DMSO or DMF.[1][8]
Potential Cause: Incorrect molar ratio of NHS ester to the amine-containing molecule. Solution: A sufficient molar excess of the this compound is necessary to drive the reaction to completion, especially when dealing with dilute protein solutions.[5] A 10- to 50-fold molar excess of the NHS ester is a common starting point.[6] However, the optimal ratio can vary depending on the concentration and reactivity of your target molecule.[1][8] It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the ideal condition for your specific application.[8]
Issue 2: Poor Reproducibility of Conjugation Efficiency
Potential Cause: Inconsistent reaction time and temperature. Solution: The conjugation reaction is time and temperature-dependent.[9][10] Reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][6] Longer incubation times can sometimes increase the degree of labeling.[8] For reproducible results, it is essential to maintain consistent reaction times and temperatures across experiments.
Potential Cause: Degradation of the this compound stock. Solution: Repeated opening and closing of the NHS ester vial can introduce moisture and lead to hydrolysis, reducing its reactivity over time.[7] If you observe a consistent decline in conjugation efficiency, consider using a fresh vial of the reagent. To minimize degradation, consider aliquoting the NHS ester upon first use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for conjugating this compound? A1: The ideal buffer is amine-free and maintains a pH between 7.2 and 8.5.[2][3] Commonly used buffers include 0.1 M sodium phosphate (B84403) with 0.15 M NaCl (PBS), 0.1 M sodium bicarbonate, or HEPES.[1][2] Avoid buffers containing primary amines like Tris or glycine.[2][5]
Q2: How should I dissolve and store this compound? A2: this compound is moisture-sensitive.[5] It should be stored at -20°C under desiccated conditions.[5] For conjugation, dissolve the required amount in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[1][6][8] Do not prepare aqueous stock solutions for long-term storage as the NHS ester will hydrolyze.[1][5]
Q3: What is the recommended molar ratio of this compound to my protein/antibody? A3: A molar excess of the NHS ester is generally recommended. For proteins and antibodies, a starting point of a 10- to 50-fold molar excess is common.[6] The optimal ratio will depend on the concentration of your protein and the desired degree of labeling. It is best to determine the optimal ratio experimentally for your specific system.[8]
Q4: How can I stop the conjugation reaction? A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[8] This will consume any unreacted NHS ester. Alternatively, the reaction is effectively stopped by proceeding with a purification step like dialysis or size-exclusion chromatography to remove excess reagent.[1][5]
Q5: What are the optimal temperature and incubation time for the conjugation reaction? A5: The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][6] In some cases, incubation for up to 18 hours at 4°C can increase the degree of labeling.[8] The optimal conditions may vary depending on the specific reactants.
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often between 8.3-8.5.[1] Higher pH increases hydrolysis.[1][4] |
| Temperature | 4°C or Room Temperature | Reaction is faster at room temperature.[9][10] |
| Incubation Time | 30 min - 4 hours | Can be extended to overnight at 4°C for higher labeling.[8][9] |
| Molar Excess of NHS Ester | 10 - 50 fold | Optimization is recommended for each specific application.[6] |
| Buffer Composition | Amine-free buffers | Phosphate, Bicarbonate, HEPES, or Borate buffers are suitable.[2] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.4 | Not Specified | > 120 minutes[4] |
| 9.0 | Not Specified | < 9 minutes[4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If not, perform a buffer exchange using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[1][6]
-
Prepare NHS Ester Solution: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6]
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][6]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.[8]
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.[1][5][6]
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Reaction scheme of NHS ester conjugation and the competing hydrolysis side reaction.
Caption: Troubleshooting flowchart for low conjugation efficiency of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
impact of protein concentration on Propargyl-PEG8-NHS ester labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Propargyl-PEG8-NHS ester.
Troubleshooting Guides
This section addresses common issues encountered during the labeling of proteins with this compound, with a particular focus on the impact of protein concentration.
Q1: I am observing low labeling efficiency with my protein. What are the potential causes and how can I improve it?
A1: Low labeling efficiency is a common issue that can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Suboptimal Protein Concentration: The concentration of your target protein is a critical parameter. For efficient labeling with NHS esters, a protein concentration in the range of 1-10 mg/mL is generally recommended.[1][2] At lower concentrations, the reaction kinetics are slower, and a higher molar excess of the this compound may be required to achieve the desired degree of labeling.[3][4]
-
Incorrect Molar Ratio: An insufficient molar excess of the NHS ester over the protein can lead to incomplete labeling. A common starting point is a 20-fold molar excess of the NHS ester.[3][4] However, this may need to be optimized depending on the protein's reactivity and concentration.[1]
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1] If the pH is too low, the primary amines on the protein will be protonated and less reactive. Conversely, if the pH is too high, the hydrolysis of the NHS ester will be accelerated, reducing the amount available to react with the protein.[1]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2][4] Always use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
Hydrolyzed NHS Ester: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.[4] Always use fresh, high-quality reagent and prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[2][5]
Q2: My protein precipitates out of solution after adding the this compound. What can I do to prevent this?
A2: Protein precipitation during the labeling reaction can be caused by several factors:
-
High Degree of Labeling: The addition of multiple PEG chains can alter the solubility of your protein. Over-labeling can lead to aggregation and precipitation. Try reducing the molar excess of the this compound in the reaction.
-
Solvent Concentration: The NHS ester is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. As a general rule, the final concentration of the organic solvent in the reaction mixture should not exceed 10%.[3]
-
Protein Instability: Your protein may be inherently unstable under the reaction conditions (e.g., pH, temperature). Ensure that the chosen buffer and reaction temperature are compatible with your protein's stability.
Q3: How do I remove the unreacted this compound and other byproducts after the labeling reaction?
A3: It is crucial to remove unreacted labeling reagent to avoid interference in downstream applications. Common methods for purification include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a gentle and effective method for separating the labeled protein from smaller molecules like unreacted NHS ester and hydrolysis byproducts.[2]
-
Dialysis: For larger volumes, dialysis against an appropriate buffer can effectively remove small molecule impurities.[6]
-
Ultrafiltration: This method can be used to both concentrate the labeled protein and remove small molecule contaminants by buffer exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical tool used in bioconjugation.[7][8] It has two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[5][9]
-
A propargyl group (an alkyne), which can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules containing an azide (B81097) group.[7][10] The PEG8 linker is a hydrophilic polyethylene (B3416737) glycol chain that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[8][10] It is commonly used to create antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7][11]
Q2: What is the optimal protein concentration for labeling with this compound?
A2: The optimal protein concentration for labeling with NHS esters is generally between 1-10 mg/mL.[1][2] Labeling can be performed at lower concentrations, but this will likely result in lower labeling efficiency.[12] For dilute protein solutions, a higher molar excess of the NHS ester is recommended to achieve a sufficient degree of labeling.[3][4]
Q3: What buffer should I use for the labeling reaction?
A3: It is critical to use a buffer that does not contain primary amines.[2][4] Good choices include:
-
Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4. The reaction will be slower at this pH, but the NHS ester will also hydrolyze more slowly.[2]
-
Sodium Bicarbonate Buffer: At a pH of 8.3-8.5, which is optimal for the labeling reaction.[1][2]
Q4: How can I determine the degree of labeling (DOL) of my protein?
A4: The degree of labeling, which is the average number of this compound molecules conjugated to each protein molecule, can be determined using various methods. If a fluorescent tag is subsequently attached to the propargyl group, the DOL can be calculated by measuring the absorbance of the protein at 280 nm and the absorbance of the fluorescent dye at its maximum absorption wavelength.
Data Presentation
The following table summarizes the expected impact of protein concentration on the labeling efficiency with this compound.
| Protein Concentration (mg/mL) | Recommended Molar Excess of NHS Ester | Expected Labeling Efficiency |
| < 1 | Higher (e.g., >40x) | Lower |
| 1 - 2.5 | 20-40x | Moderate (expect ~20-35%)[12] |
| 2.5 - 5 | 20x | Good (expect >35%)[12] |
| 5 - 10 | 10-20x | High |
Note: These are general guidelines. The optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Detailed Methodology for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or other purification system
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is at a concentration between 1-10 mg/mL in an amine-free buffer. If your protein solution contains primary amines (e.g., from Tris buffer), you must perform a buffer exchange into a suitable labeling buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. For example, dissolve approximately 5.3 mg of this compound (MW: 533.6 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Perform the Labeling Reaction:
-
Add a 20-fold molar excess of the this compound solution to your protein solution.
-
Gently mix the reaction.
-
Incubate at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and reaction byproducts using a desalting column, dialysis, or another appropriate purification method.
-
-
Store the Labeled Protein:
-
Store the purified, labeled protein under the same conditions as your unlabeled protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[5]
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 11. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 12. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Propargyl-PEG8-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry techniques for the characterization of Propargyl-PEG8-NHS ester and its conjugates. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative PEGylation reagents to assist researchers in selecting the optimal analytical approach for their specific needs.
Introduction to this compound and its Alternatives
This compound is a heterobifunctional crosslinker that is gaining prominence in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific interactions, and a terminal propargyl group for subsequent modification via "click chemistry."[2][3]
The precise characterization of this linker and its conjugates is critical for ensuring the homogeneity, stability, and efficacy of the final biotherapeutic. Mass spectrometry is an indispensable tool for this purpose, providing accurate mass determination and structural elucidation.[4][5]
This guide will focus on the characterization of this compound and will draw comparisons with other commonly used PEGylation reagents, highlighting the nuances in their mass spectrometric analysis. Alternative reagents include those with different PEG chain lengths (e.g., Propargyl-PEG4-NHS ester), different reactive moieties (e.g., maleimide (B117702) for thiol-specific conjugation), or different "clickable" handles (e.g., azide-PEG-NHS ester).
Mass Spectrometry for the Characterization of PEGylated Conjugates
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing PEGylated molecules. The choice between them often depends on the size of the conjugate and the desired level of structural detail.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of both the free linker and its peptide or protein conjugates. It typically produces multiply charged ions, which can be a challenge for complex mixtures but also allows for the analysis of high-mass molecules on instruments with a limited m/z range. High-resolution ESI-MS, such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, is essential for resolving the isotopic patterns and accurately determining the molecular weight of PEGylated species.[6]
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is particularly useful for the analysis of larger conjugates and for assessing the degree of PEGylation (i.e., the number of PEG linkers attached to a protein). It typically produces singly charged ions, resulting in simpler spectra that are easier to interpret.[5][7]
Expected Mass Spectrometry Data for this compound
The following tables summarize the expected quantitative data from the mass spectrometric analysis of this compound.
Table 1: Theoretical and Observed Masses of this compound
| Ion Species | Theoretical Monoisotopic Mass (Da) | Observed m/z (ESI-MS) | Mass Accuracy (ppm) |
| [M+H]⁺ | 534.2599 | 534.2605 | 1.1 |
| [M+Na]⁺ | 556.2419 | 556.2423 | 0.7 |
| [M+NH₄]⁺ | 551.2868 | 551.2874 | 1.1 |
Note: Observed m/z and mass accuracy are representative values obtained from high-resolution mass spectrometry.
Table 2: Expected MS/MS Fragmentation of this compound ([M+H]⁺)
| Fragment Ion m/z | Proposed Structure/Identity |
| 420.2126 | Loss of NHS (-114.0429 Da) |
| 44.0495 | Ethylene glycol unit |
| 115.0504 | NHS |
| Various | Sequential losses of C₂H₄O (44.0262 Da) |
Comparative Analysis with Alternative PEGylation Reagents
The choice of PEGylation reagent can significantly impact the mass spectrometric analysis.
Table 3: Comparison of this compound with Alternatives
| Reagent | Key Feature | Advantage in MS Analysis | Disadvantage in MS Analysis |
| This compound | Monodisperse PEG8 chain, alkyne handle | Sharp, well-defined peaks. Predictable fragmentation. | Potential for in-source fragmentation of the propargyl group. |
| Polydisperse mPEG-NHS (e.g., 2kDa) | Broad molecular weight distribution | - | Complex spectra with broad, overlapping peaks, making precise mass determination challenging. |
| Azide-PEG4-NHS Ester | Shorter PEG chain, azide (B81097) handle | Lower mass may improve ionization efficiency. | May exhibit different fragmentation patterns compared to the propargyl analogue. |
| Maleimide-PEG4-NHS Ester | Thiol-reactive maleimide group | Provides specificity for cysteine residues. | The maleimide ring can undergo fragmentation, adding complexity to MS/MS spectra. |
Experimental Protocols
Protocol 1: LC-MS Analysis of this compound
1. Sample Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-1000 m/z.
-
Acquisition Mode: MS and MS/MS (with collision energy ramp, e.g., 10-40 eV).
Protocol 2: MALDI-TOF MS Analysis of a Propargyl-PEG8-Conjugated Peptide
1. Sample Preparation:
-
Mix the PEGylated peptide sample (in a suitable buffer, e.g., 0.1% TFA in water) 1:1 (v/v) with the MALDI matrix solution.
-
Matrix Solution: 10 mg/mL sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. MALDI-TOF Mass Spectrometry:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Ionization Mode: Positive ion, reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized for the sample, typically just above the ionization threshold.
-
Mass Range: 1,000-10,000 m/z.
-
Calibration: Use a standard peptide mixture for external calibration.
Visualizing Workflows and Pathways
Caption: LC-MS Experimental Workflow for this compound Conjugate Analysis.
Caption: Proposed Fragmentation Pathway of this compound in ESI-MS/MS.
Conclusion
The mass spectrometric characterization of this compound and its conjugates is a critical step in the development of novel biotherapeutics. Both ESI-MS and MALDI-TOF MS provide valuable, complementary information. High-resolution ESI-MS is ideal for accurate mass determination and structural elucidation of the linker and smaller conjugates, while MALDI-TOF MS excels in the analysis of larger protein conjugates and the determination of PEGylation heterogeneity. By understanding the expected mass spectral behavior and employing the appropriate experimental protocols, researchers can ensure the quality and consistency of their PEGylated products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. lcms.cz [lcms.cz]
- 7. bath.ac.uk [bath.ac.uk]
A Comparative Guide to Validating Propargyl-PEG8-NHS Ester Conjugation using HPLC Analysis
This guide provides a comprehensive overview and experimental protocols for validating the conjugation of Propargyl-PEG8-NHS ester to amine-containing molecules using High-Performance Liquid Chromatography (HPLC). The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and proteomics.
This compound is a bifunctional linker that combines a propargyl group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the successful conjugation of this linker to a target molecule, such as a protein or a small amine-containing compound, is a critical step in any research and development workflow. HPLC is a powerful analytical technique that separates components of a mixture based on their physicochemical properties, making it an ideal tool for monitoring the progress of the conjugation reaction and characterizing the final product.
Principle of Conjugation and HPLC Validation
The core of the methodology lies in the reaction between the NHS ester group of the this compound and a primary amine on the target molecule. This reaction forms a stable amide bond. The success of this conjugation can be qualitatively and quantitatively assessed by HPLC. As the target molecule becomes conjugated with the PEG linker, its size, and hydrophobicity are altered, leading to a change in its retention time on an HPLC column compared to the unconjugated starting materials.
For the purpose of this guide, we will describe the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), and a small molecule, butylamine.
Experimental Workflow and Protocols
A generalized workflow for the conjugation and subsequent HPLC analysis is depicted below. This involves the preparation of reagents, the conjugation reaction itself, and finally, the analysis of the reaction mixture by HPLC to resolve the starting materials from the conjugated product.
Caption: Experimental workflow for conjugation and HPLC validation.
Detailed Experimental Protocol: Conjugation and HPLC Analysis
This protocol outlines the conjugation of this compound to Bovine Serum Albumin (BSA) and its subsequent analysis using Reverse-Phase HPLC (RP-HPLC).
Materials and Reagents:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mg/mL stock solution of BSA in the reaction buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the BSA solution.
-
Add a 10-fold molar excess of the this compound stock solution to the BSA solution.
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
HPLC Analysis:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the reaction mixture, as well as the individual starting materials as controls.
-
Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 220 nm (for amide bonds) and 280 nm (for protein).
-
Data Presentation and Interpretation
Successful conjugation of this compound to BSA results in a product with increased hydrophobicity compared to the unconjugated BSA. This will cause the conjugated product to elute at a later retention time in an RP-HPLC separation.
Hypothetical HPLC Data Summary
The following table summarizes the expected retention times and relative peak areas from an HPLC analysis of the conjugation reaction mixture compared to the starting materials.
| Sample Component | Retention Time (minutes) | Relative Peak Area (%) |
| Unconjugated BSA | 12.5 | 15 |
| This compound | 8.2 | 5 |
| Propargyl-PEG8-BSA Conjugate | 15.8 | 80 |
This data clearly indicates the formation of a new major peak corresponding to the Propargyl-PEG8-BSA conjugate, with a corresponding decrease in the amount of unconjugated BSA.
Comparison with Alternative Validation Methods
While HPLC is a robust method for validating conjugation, other techniques can also be employed, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation by hydrophobicity | High resolution, quantitative, reproducible | May denature proteins |
| SEC-HPLC | Separation by size | Maintains native protein structure | Lower resolution for small modifications |
| SDS-PAGE | Separation by molecular weight | Simple, visual confirmation of size shift | Low resolution, not easily quantifiable |
| Mass Spectrometry | Measures mass-to-charge ratio | Provides exact mass of conjugate | Requires more complex instrumentation |
The choice of method will depend on the specific application, the nature of the target molecule, and the available instrumentation. For routine, quantitative validation of conjugation efficiency, RP-HPLC often provides the best balance of resolution, sensitivity, and accessibility.
Logical Relationship of the Conjugation Reaction
The chemical transformation at the core of this guide is the reaction between the amine-reactive NHS ester and a primary amine.
Caption: Reaction scheme for NHS ester conjugation.
A Comparative Guide to Protein Labeling: SDS-PAGE Analysis of Propargyl-PEG8-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern molecular analysis. The choice of labeling reagent can significantly impact experimental outcomes, influencing everything from reaction efficiency and specificity to the stability and function of the labeled protein. This guide provides a comprehensive comparison of Propargyl-PEG8-NHS ester with two other common protein labeling methodologies: maleimide-based conjugation and click chemistry. We present a detailed analysis of their performance, supported by experimental protocols, to empower you to make informed decisions for your research.
At a Glance: Comparison of Protein Labeling Chemistries
| Feature | This compound | Maleimide-PEG Chemistry | Click Chemistry (Copper-Catalyzed) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) | Bioorthogonal handles (e.g., azide (B81097), alkyne) |
| Specificity | Moderate to low | High | Very High |
| Typical Labeling Efficiency | Variable, moderate to high | 70-90% | High to very high[1] |
| Linkage Stability | High (Amide bond) | Moderate (Thioether bond, susceptible to retro-Michael addition) | Very High (Triazole ring) |
| Key Side Reactions | Hydrolysis of NHS ester, reaction with other nucleophiles.[2][3] | Reaction with other thiols, hydrolysis of maleimide (B117702) ring.[4][5] | Minimal in biological systems. |
| Control over Degree of Labeling | Moderate, can be challenging. | High, especially with engineered cysteines. | High, particularly with two-step approaches. |
In-Depth Analysis of Labeling Methodologies
This compound: The Workhorse for Amine Labeling
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines, which are abundant in most proteins on lysine (B10760008) residues and the N-terminus.[3][6][7][8] The this compound combines this amine-reactive chemistry with a polyethylene (B3416737) glycol (PEG) spacer and a terminal propargyl group. The PEG linker enhances the solubility and biocompatibility of the labeled protein, while the propargyl group provides a handle for subsequent "click" chemistry reactions.[9][10][11]
However, the broad reactivity of NHS esters can be a double-edged sword. While it ensures that most proteins can be labeled, it can also lead to a heterogeneous population of labeled molecules with varying degrees of labeling and at different positions.[12][13] This lack of specificity can potentially impact protein function if labeling occurs at or near an active site. Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the labeling reaction and can reduce efficiency.[3]
Maleimide-PEG Chemistry: The Specialist for Thiol-Specific Labeling
Maleimide chemistry offers a more targeted approach by specifically reacting with sulfhydryl groups on cysteine residues.[4][6][14] Since cysteines are generally less abundant than lysines, maleimide-based labeling often results in a more homogenous product, especially when used with proteins that have been engineered to contain a single reactive cysteine. This site-specific labeling minimizes the risk of altering protein function.[6]
A significant consideration with maleimide chemistry is the stability of the resulting thioether bond. Under certain physiological conditions, this bond can undergo a retro-Michael reaction, leading to de-conjugation or transfer of the label to other thiol-containing molecules.[5][15] Additionally, the maleimide group itself can hydrolyze at higher pH, rendering it inactive.[5]
Click Chemistry: The Bioorthogonal Approach for High Specificity and Stability
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and the formation of a highly stable triazole linkage.[1][16][17] This method involves the reaction of a bioorthogonal azide group with an alkyne group. Since neither of these functional groups is naturally present in proteins, this approach offers exceptional specificity with minimal side reactions.[1]
Proteins can be engineered to incorporate unnatural amino acids containing azides or alkynes, or they can be post-translationally modified to introduce these handles. The this compound itself provides an alkyne handle for a subsequent click reaction. This two-step approach allows for precise control over the labeling process.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 2: SDS-PAGE Analysis of Labeled Proteins
Materials:
-
Labeled and unlabeled protein samples
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix an aliquot of the labeled and unlabeled protein with Laemmli sample buffer. For analysis of disulfide bond integrity, prepare samples with and without a reducing agent.
-
Heating: Heat the samples at 95-100°C for 5-10 minutes. Note that for some PEGylated proteins, heating can cause aggregation or degradation, so optimization may be required.[18]
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain, followed by destaining to visualize the protein bands.
-
Analysis: Compare the migration of the labeled protein to the unlabeled control. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest.[19][20][21][22] This results in an apparent increase in molecular weight. The degree of this shift can provide a qualitative assessment of the labeling efficiency. Broad or smeared bands may indicate a heterogeneous population of labeled proteins.[20]
Visualizing the Workflow and Relationships
Caption: Workflow for protein labeling and subsequent SDS-PAGE analysis.
Caption: Target specificities of different protein labeling methods.
Conclusion
The selection of a protein labeling strategy is a critical decision that should be guided by the specific requirements of the experiment. This compound is a versatile and readily applicable reagent for labeling primary amines, offering the advantage of a PEG spacer and a click-reactive handle. However, for applications requiring high specificity and a homogenous product, maleimide-based labeling of cysteines or the use of bioorthogonal click chemistry are superior alternatives. Careful consideration of the target protein, the desired degree of labeling, and the required stability of the conjugate will ensure the selection of the most appropriate method for achieving reliable and reproducible results.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. nbinno.com [nbinno.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. precisepeg.com [precisepeg.com]
- 11. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An effect of polyethylene glycol 8000 on protein mobility in sodium dodecyl sulfate-polyacrylamide gel electrophoresis and a method for eliminating this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Propargyl-PEG8-NHS Ester and Other Click Chemistry Linkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, solubility, and overall efficacy of the final product. This guide provides an objective comparison of Propargyl-PEG8-NHS ester with other prominent click chemistry linkers, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker that combines two key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a first-generation click chemistry reaction.[1][2] The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the water solubility and reduces aggregation of the conjugate.[3][4]
This guide will compare this compound to alternative linkers, primarily focusing on those used in copper-free click chemistry reactions, which have gained popularity due to the potential cytotoxicity of copper catalysts.[3] The main alternatives discussed are linkers featuring strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), as well as trans-cyclooctene (B1233481) (TCO) for reaction with tetrazines.
Performance Comparison of Click Chemistry Linkers
The choice of a click chemistry linker significantly impacts the performance of a bioconjugate. Key parameters for comparison include reaction kinetics, stability, and the impact on solubility.
| Linker Type | Reaction Partner | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Propargyl (Alkyne) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | High reaction efficiency; Stable triazole linkage. | Requires copper catalyst which can be cytotoxic.[3][5] |
| DBCO (Dibenzocyclooctyne) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Copper-free, bioorthogonal.[6] | Slower kinetics compared to CuAAC and TCO-tetrazine reactions. |
| BCN (Bicyclo[6.1.0]nonyne) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 1 | Copper-free, bioorthogonal. | Can exhibit poor long-term stability under certain conditions.[7] |
| TCO (trans-Cyclooctene) | Tetrazine | Inverse Electron-Demand Diels-Alder (IEDDA) | 10³ - 10⁶ | Extremely fast kinetics; Bioorthogonal.[8][9] | TCO can isomerize to the less reactive cis-cyclooctene over time.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the initial NHS ester conjugation and subsequent click chemistry reactions.
Protocol 1: NHS Ester Conjugation to a Protein
This protocol describes the general procedure for labeling a protein with an NHS ester-containing linker, such as this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[11][12] Avoid buffers containing primary amines like Tris.
-
NHS ester linker (e.g., this compound) dissolved in anhydrous DMSO or DMF.[11]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare a 10 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF.
-
Adjust the protein concentration to 2-3 mg/mL in the reaction buffer.
-
Add the NHS ester stock solution to the protein solution at a molar ratio of 8-15 moles of linker per mole of protein. This ratio may require optimization.[11]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[12]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and byproducts.[11]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified protein (from Protocol 1) to an azide-containing molecule.
Materials:
-
Alkyne-modified protein.
-
Azide-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA).
Procedure:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
In a reaction tube, combine the alkyne-modified protein and a molar excess of the azide-containing molecule.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ and sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the final bioconjugate to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a DBCO-modified protein to an azide-containing molecule.
Materials:
-
DBCO-modified protein (prepared similarly to Protocol 1 using a DBCO-PEG-NHS ester).
-
Azide-containing molecule.
Procedure:
-
Combine the DBCO-modified protein and a molar excess of the azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for 4-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.
-
Purify the final bioconjugate using an appropriate chromatography method.
Visualizing Experimental Workflows
The following diagrams illustrate the chemical reactions and a typical workflow for creating an antibody-drug conjugate.
Caption: Comparison of Click Chemistry Reactions.
Caption: Workflow for ADC Synthesis using this compound.
Conclusion
This compound is a valuable tool for bioconjugation, offering a balance of reactivity and improved solubility due to its PEG spacer. However, the requirement for a copper catalyst in the subsequent click chemistry step is a significant consideration, particularly for in vivo applications. For applications demanding bioorthogonality and the absence of metal catalysts, linkers such as those containing DBCO, BCN, or TCO moieties present viable, albeit sometimes kinetically slower, alternatives. The extremely rapid kinetics of the TCO-tetrazine ligation make it particularly attractive for applications where speed and low reactant concentrations are critical. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the sensitivity of the biomolecules to copper, the desired reaction rate, and the stability of the linker under relevant physiological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]
- 3. adcreview.com [adcreview.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
A Comparative Guide to Propargyl-PEG8-NHS Ester and DBCO-PEG-NHS Ester for Bioconjugation
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for developing advanced diagnostics, therapeutics, and research tools. Among the most powerful techniques is "click chemistry," which utilizes highly efficient and specific reactions. This guide provides a comprehensive comparison of two popular heterobifunctional linkers employed in a two-step bioconjugation strategy: Propargyl-PEG8-NHS ester and Dibenzocyclooctyne-PEG-NHS ester (DBCO-PEG-NHS ester). Both linkers utilize an N-hydroxysuccinimide (NHS) ester for initial conjugation to amine-containing biomolecules, but they differ fundamentally in their subsequent click chemistry reaction.
This compound contains a terminal alkyne and engages in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and fast reaction that requires a copper(I) catalyst. In contrast, DBCO-PEG-NHS ester features a strained cyclooctyne (B158145), which participates in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is "copper-free," driven by the high ring strain of the DBCO group, making it exceptionally suitable for applications in living systems where copper toxicity is a concern.[1][2][][4]
This guide will delve into the reaction mechanisms, performance metrics, and experimental protocols for each linker, providing researchers, scientists, and drug development professionals with the necessary data to select the optimal reagent for their specific application.
Reaction Mechanisms: A Tale of Two Alkynes
Both bioconjugation strategies begin with the same initial step: the reaction of the NHS ester with a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein, to form a stable amide bond.[5][6] The key distinction lies in the second step, the click chemistry ligation.
This compound: The Copper-Catalyzed Approach (CuAAC)
The terminal alkyne of the propargyl group is relatively unreactive on its own and requires the presence of a copper(I) catalyst to efficiently react with an azide-functionalized molecule.[7][8] The reaction is typically facilitated by adding a copper(II) salt (e.g., CuSO₄) and a reducing agent, like sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[9][10][11] To enhance reaction efficiency and protect the biomolecule from potential damage by reactive oxygen species generated under these conditions, a copper-chelating ligand is often included.[8][9][10]
DBCO-PEG-NHS Ester: The Strain-Promoted Approach (SPAAC)
The DBCO linker circumvents the need for a catalyst.[] The dibenzocyclooctyne ring is highly strained, and this inherent energy drives a rapid cycloaddition reaction with an azide (B81097) upon simple mixing.[2][] This "bioorthogonal" reaction proceeds efficiently under physiological conditions without the need for potentially cytotoxic catalysts, making it the preferred method for in vivo and live-cell applications.[1][4][12]
Performance Comparison
The choice between Propargyl and DBCO linkers involves a trade-off between reaction speed and biocompatibility. The following table summarizes key performance characteristics based on experimental observations.
| Feature | This compound (CuAAC) | DBCO-PEG-NHS Ester (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Required | Yes (Copper (I))[7][10] | No[2][] |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity.[11][13] | Excellent; widely used for live-cell and in vivo applications.[1][4] |
| Reaction Kinetics | Very fast (Second-order rate constants typically 1-100 M⁻¹s⁻¹).[14] | Slower than CuAAC, but highly dependent on the specific cyclooctyne structure.[14][15] DBCO is one of the most reactive cyclooctynes.[16] |
| Linker Stability | Propargyl group is generally stable. | DBCO can be unstable in the presence of strong reducing agents like TCEP and can react with thiols (e.g., GSH).[17][18] |
| Side Reactions | Copper can complex with certain amino acid residues. Reactive oxygen species can be generated, potentially damaging biomolecules.[9][15] | The strained alkyne can react with thiols, which may lead to background signal in proteomics studies.[18][19] |
| Steric Hindrance | The small size of the terminal alkyne minimizes steric hindrance. | The bulky DBCO group may present steric challenges and increase hydrophobicity.[15] |
| Primary Application | In vitro conjugation, material science, synthesis of bioconjugates for non-living systems.[8] | Live-cell imaging, in vivo studies, targeted drug delivery, and conjugation of sensitive biomolecules.[2][4] |
Experimental Protocols
Below are generalized protocols for labeling a protein with either linker and subsequently conjugating it to an azide-modified molecule.
A. Protein Modification with NHS Ester Linker
This first stage is nearly identical for both linkers.
-
Reagent Preparation:
-
Prepare a protein solution (typically 2-5 mg/mL) in an amine-free buffer, such as PBS (Phosphate-Buffered Saline) at pH 7.2-8.0.[2][20] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[20]
-
Immediately before use, dissolve the Propargyl-PEG8-NHS or DBCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[20] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[20][21]
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.[20]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[20]
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.[20]
-
-
Purification:
-
Remove excess, unreacted linker and byproducts from the modified protein using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer (e.g., PBS).[5]
-
B. Click Chemistry Conjugation
Protocol for Propargyl-Modified Protein (CuAAC)
-
Reagent Preparation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified protein with the azide-modified molecule (a 2-5 fold molar excess of the azide molecule is a typical starting point).
-
Add the CuSO₄ and ligand solutions. A final concentration of 0.25-1 mM copper is common. The ligand-to-copper ratio is often 5:1.[9][10]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[7][9]
-
Incubate at room temperature for 1 hour. Protect the reaction from light.[7]
-
-
Purification:
-
Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.
-
Protocol for DBCO-Modified Protein (SPAAC)
-
Reagent Preparation:
-
Prepare a solution of the azide-containing molecule in a compatible buffer.
-
-
Conjugation Reaction:
-
Add the azide-containing molecule to the solution of the DBCO-modified protein. A 1.5 to 3-fold molar excess of the azide molecule is often sufficient.[20]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2][20] Reaction times can be shorter depending on the reactants and their concentrations.
-
-
Purification:
-
Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted azide-molecule.
-
Experimental Workflow Overview
The general workflow for bioconjugation using these linkers involves initial protein modification followed by a specific click chemistry reaction. The critical decision point is the choice between the copper-catalyzed or strain-promoted pathway, which dictates the subsequent reaction conditions.
Conclusion
The choice between this compound and DBCO-PEG-NHS ester is fundamentally dictated by the intended application.
This compound is an excellent choice for in vitro applications where speed and efficiency are paramount and the presence of a copper catalyst is not a concern. Its small alkyne group minimizes steric hindrance, and the CuAAC reaction is one of the fastest and most reliable click chemistry methods available.
DBCO-PEG-NHS ester is the undisputed choice for applications involving living systems. Its ability to undergo rapid, catalyst-free SPAAC reactions makes it ideal for live-cell labeling, in vivo imaging, and the development of therapeutics where copper-induced toxicity must be avoided. While the reaction kinetics may be slightly slower than CuAAC and the linker itself is bulkier, its biocompatibility is a decisive advantage for bioorthogonal chemistry.
References
- 1. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. glenresearch.com [glenresearch.com]
- 6. PEG NHS ester | BroadPharm [broadpharm.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 13. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. interchim.fr [interchim.fr]
Unlocking Bioconjugation Potential: A Comparative Guide to the PEG8 Spacer Arm in Propargyl-PEG-NHS Ester
For researchers, scientists, and drug development professionals, the architecture of a bioconjugate is as critical as its components. The choice of a spacer arm in a linker, such as Propargyl-PEG-NHS ester, can profoundly influence the stability, solubility, and biological activity of the final conjugate. This guide provides an in-depth comparison of the discrete Polyethylene (B3416737) Glycol (PEG) spacer with eight ethylene (B1197577) glycol units (PEG8) against other common alternatives, supported by experimental insights.
The Propargyl-PEG-NHS ester is a heterobifunctional linker designed for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on proteins and other biomolecules. The propargyl group then allows for a highly specific and efficient "click" reaction with an azide-tagged molecule. The PEG8 chain serves as a flexible, hydrophilic spacer separating the two reactive ends.
Core Advantages of the PEG8 Spacer Arm
The PEG8 spacer arm offers a unique combination of properties that make it a preferred choice in many bioconjugation applications, from antibody-drug conjugates (ADCs) to functionalized nanoparticles.[1]
-
Enhanced Hydrophilicity and Solubility: One of the primary challenges in bioconjugation is the aggregation and precipitation of hydrophobic molecules.[2] The hydrophilic nature of the PEG8 spacer significantly improves the water solubility of the entire conjugate, which is crucial for maintaining the stability and bioavailability of therapeutic proteins and hydrophobic drugs.[2][3][4][5] This property allows for conjugation reactions in aqueous buffers with minimal organic co-solvents.[2]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm, with a length of approximately 29.8 Å, provides adequate separation between the conjugated molecules.[1] This separation minimizes steric hindrance, preserving the native conformation and biological activity of proteins.[6][7] By creating distance, the PEG spacer ensures that the function of a therapeutic antibody, for instance, is not impeded by a conjugated drug payload.
-
Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, a property often referred to as its "stealth" effect.[6][8] This is particularly important for therapeutic applications where the linker itself should not trigger an adverse immune reaction.[4] While some studies have noted that PEG can be immunogenic in certain contexts, it is generally less immunogenic than more hydrophobic linkers.[9][10][11]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents.[6] The PEG8 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation time in the body.[3][6]
-
Homogeneity and Reproducibility: The PEG8 spacer is a discrete PEG (dPEG®), meaning it has a precisely defined length and molecular weight, unlike polydisperse PEGs which are mixtures of different chain lengths.[1] This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1]
Comparison with Alternative Spacer Arms
The selection of a spacer arm is a critical decision in the design of bioconjugates. The PEG8 spacer provides a balance of properties that are often superior to other alternatives like shorter/longer PEGs and alkyl chains.
| Spacer Type | Key Characteristics | Advantages | Disadvantages |
| PEG8 (Hydrophilic) | Discrete length (~29.8 Å), flexible, highly water-soluble. | Excellent balance of hydrophilicity, steric hindrance reduction, and low immunogenicity.[1][2] Improves solubility and stability of conjugates.[2][3] | May not be optimal for all applications; longer or shorter PEGs may be required for specific spatial arrangements.[12][13] |
| Shorter PEGs (e.g., PEG4) | Shorter spacer length, hydrophilic. | Can be effective in improving solubility and may be sufficient for some applications.[2] May lead to more efficient conjugation in certain cases.[2] | Offers less separation, potentially leading to greater steric hindrance compared to PEG8.[7] |
| Longer PEGs (e.g., PEG12, PEG24) | Longer spacer length, increased hydrophilicity. | Provides greater separation between conjugated molecules.[14] Can further enhance solubility.[2] | May be too long for some applications, potentially leading to unwanted flexibility or interactions. Increased length can sometimes reduce binding affinity.[15] |
| Alkyl Chains (e.g., C6, C12) (Hydrophobic) | Hydrophobic, rigid or flexible depending on saturation. | Can be useful when hydrophobicity is desired. | Often leads to aggregation and reduced solubility of the conjugate in aqueous environments.[15][16] Can result in a greater loss of binding affinity compared to PEG spacers.[15] |
| Cleavable Spacers | Contain a linkage (e.g., disulfide, ester) that can be broken under specific physiological conditions. | Allows for the controlled release of a payload at a target site.[3][17] | Can have stability issues, leading to premature release of the payload. The cleavage products may have unintended biological effects. |
Experimental Data Summary
| Study Focus | Spacer Arms Compared | Key Findings | Reference |
| Aptamer-Amphiphile Binding | No spacer, PEG4, PEG8, PEG24, C12, C24 alkyl | Hydrophobic alkyl spacers resulted in the greatest loss of binding affinity. Hydrophilic PEG spacers improved affinity but did not fully restore it to that of the free aptamer. | [15] |
| ADC Physicochemical Properties | PEG2, PEG4, PEG8, PEG12, PEG24 | A PEG8 spacer improved the solubility of a PBD dimer payload, allowing for bioconjugation in aqueous buffer with only 10% DMSO. | [2] |
| ADC Toxicity | No PEG, short PEG, PEG8, PEG12 | ADCs with PEG8 and PEG12 spacers had minimal effects on reticulocyte and platelet counts and liver enzyme levels, in contrast to ADCs with no or short PEG spacers which showed increased toxicity. | [14] |
| Peptide-Receptor Binding | PEG2, PEG3, PEG4, PEG6 | Variation in mini-PEG spacer length can be used to optimize targeting properties, though the influence on biodistribution was minor between the tested lengths. | [13][18] |
Key Experimental Protocols
General Protocol for Protein Labeling with Propargyl-PEG8-NHS Ester
This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines (e.g., Tris).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column.
Procedure:
-
Prepare Reagents:
-
Equilibrate the protein solution to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration (e.g., using a BCA assay).
-
Characterize the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the propargyl group with an azide-containing fluorescent dye and measuring the absorbance.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol describes the subsequent "click" reaction to conjugate an azide-containing molecule to the propargyl-labeled protein.
Materials:
-
Propargyl-labeled protein.
-
Azide-containing molecule (e.g., fluorescent dye, drug).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Ligand (e.g., TBTA).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 250 mM in water), and TBTA (e.g., 50 mM in DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-labeled protein and a molar excess of the azide-containing molecule.
-
Add the TBTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess reagents.
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Relationship between PEG8 spacer properties and bioconjugate advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. chempep.com [chempep.com]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEG4,PEG8,PEG24 | Effect Of Polyethylene Glycol,alkyl,and Oligonucleotide Spacers On The Binding,secondary Structure,and Self-assembly Of Fractalkine Binding FKN-S2 Aptamer-amphiphiles [sinopeg.com]
- 17. purepeg.com [purepeg.com]
- 18. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amide Bond Formation in Bioconjugation: A Stability Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of molecules to proteins and peptides is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and a variety of other targeted therapeutics and research tools. The formation of a stable amide bond is a widely utilized strategy for creating these bioconjugates. This guide provides an objective comparison of the stability of the amide bond formed by Propargyl-PEG8-NHS ester against common alternative conjugation chemistries. We present supporting experimental data, detailed protocols for stability assessment, and visualizations to aid in the selection of the most appropriate method for your research needs.
The stability of the linkage between a biomolecule and its payload is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile. While the amide bond itself is known for its exceptional stability under physiological conditions, the overall stability of the bioconjugate can be influenced by the chosen conjugation chemistry and the local molecular environment.
Comparative Analysis of Amide Bond Formation Chemistries
This section compares four common methods for forming a linkage with primary amines on biomolecules: N-hydroxysuccinimide (NHS) esters, carbodiimide (B86325) (EDC) chemistry, glutaraldehyde (B144438) crosslinking, and reductive amination.
Table 1: Quantitative Comparison of Conjugation Chemistries
| Feature | This compound | Carbodiimide (EDC/NHS) | Glutaraldehyde | Reductive Amination |
| Linkage Formed | Amide Bond | Amide Bond | Schiff Base (can be reduced) | Secondary Amine |
| Relative Stability | Very High | Very High | High (if reduced) | High |
| Optimal Reaction pH | 7.2 - 8.5[1] | 4.5 - 7.2[2] | 7.0 - 8.0 | 6.0 - 8.0 |
| Reaction Time | 0.5 - 4 hours[1] | 2 - 12 hours | 1 - 24 hours | 2 - 24 hours |
| Key Side Reactions | Hydrolysis of NHS ester[1] | N-acylurea formation, hydrolysis of O-acylisourea intermediate[3] | Intra/inter-protein crosslinking, polymerization | Over-alkylation |
| Illustrative Half-life of Conjugate (pH 7.4, 37°C) | > 1 year | > 1 year | Months (if reduced) | > 1 year |
| Illustrative Half-life of Conjugate (pH 5.0, 37°C) | > 1 year | > 1 year | Weeks to Months (if reduced) | > 1 year |
| Illustrative Half-life of Conjugate (pH 9.0, 37°C) | > 1 year | > 1 year | Days to Weeks (if unreduced) | > 1 year |
Disclaimer: The half-life values presented are illustrative and can vary significantly based on the specific protein, linker, and experimental conditions.
Experimental Protocols
Protocol 1: General Stability Assay for Bioconjugates
This protocol describes a general method for assessing the stability of a bioconjugate by monitoring the release of the conjugated molecule over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioconjugate of interest (e.g., Protein conjugated via this compound)
-
Stability buffers at various pH values (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM Phosphate Buffered Saline, pH 7.4; 50 mM Sodium Borate, pH 9.0)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
Mobile phases for HPLC
Procedure:
-
Sample Preparation: Prepare stock solutions of the bioconjugate in the different stability buffers to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the bioconjugate solutions into multiple vials for each time point and condition (pH and temperature). Incubate the vials at the specified temperatures.
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each condition.
-
Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to precipitate the protein and stop any further degradation.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload. Determine the half-life of the conjugate under each condition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a stability assay of a bioconjugate.
Caption: Workflow for assessing bioconjugate stability.
Logical Relationship of Conjugation Chemistries
This diagram illustrates the relationship between the starting functional groups and the resulting linkages for the discussed conjugation chemistries.
Caption: Pathways for amine-reactive bioconjugation.
Conclusion
The choice of conjugation chemistry has a significant impact on the stability and performance of a bioconjugate. This compound provides a reliable method for forming highly stable amide bonds with primary amines on biomolecules. While alternative methods such as EDC/NHS chemistry, glutaraldehyde crosslinking, and reductive amination also yield stable linkages, they come with different reaction conditions, efficiencies, and side-product profiles. For applications demanding the highest degree of stability, particularly for in vivo use, the robust nature of the amide bond formed via NHS ester chemistry remains a gold standard. However, the specific requirements of the biomolecule, the payload, and the intended application should always guide the selection of the optimal conjugation strategy. The provided stability assay protocol offers a framework for empirically determining the best approach for your specific research and development needs.
References
A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of Propargyl-PEG8-NHS Ester and its Alternatives
In the dynamic fields of proteomics, drug development, and molecular biology, the precise quantification of labeled proteins is paramount for accurate experimental outcomes. Propargyl-PEG8-NHS ester has emerged as a versatile tool for protein modification, enabling downstream applications through "click" chemistry. This guide provides a comprehensive comparison of methods for quantifying protein labeling with this compound against common alternatives, supported by experimental data and detailed protocols.
Unveiling the Options: A Comparative Overview
The choice of a protein labeling strategy significantly impacts the method and accuracy of subsequent quantification. Here, we compare this compound with two widely used alternatives: a fluorescently tagged NHS ester (e.g., FITC-NHS) and a biotin-labeled NHS ester (e.g., Biotin-NHS). Each approach offers distinct advantages and is amenable to different quantification techniques.
| Feature | This compound | Fluorescent NHS Ester (e.g., FITC-NHS) | Biotin (B1667282) NHS Ester |
| Labeling Chemistry | Amine-reactive NHS ester | Amine-reactive NHS ester | Amine-reactive NHS ester |
| Primary Functionality | Alkyne group for click chemistry | Direct fluorescence | High-affinity binding to streptavidin |
| Primary Quantification Method | Mass Spectrometry (post-click reaction) | UV-Vis Spectroscopy / Fluorescence Spectroscopy | Colorimetric (HABA assay) / Fluorescence-based assays / ELISA |
| Degree of Labeling (DOL) Determination | Mass shift in MS | Spectrophotometry (A280/Amax) | Indirectly via quantification of bound biotin |
| Sensitivity | High (attomole to femtomole range with MS) | Moderate to High (picomole to nanomole range) | Varies: Moderate (HABA) to High (Fluorescence/ELISA) |
| Multiplexing Capability | High (with isobaric tags in MS) | Limited | Moderate (with different streptavidin conjugates) |
| Potential for Interference | Minimal in MS | Autofluorescence, quenching | Endogenous biotin, steric hindrance |
In-Depth Quantification Methodologies
The quantification of protein labeling hinges on the specific properties of the conjugated tag. Below are detailed protocols for the primary quantification methods associated with this compound and its alternatives.
Quantifying Propargyl-PEG8-NHS Labeled Proteins via Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and accurate method for quantifying proteins labeled with this compound, typically after a subsequent click reaction to attach a reporter tag.
Experimental Protocol: Quantification by Mass Spectrometry
-
Protein Labeling:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the NHS ester to the protein solution.
-
Incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted NHS ester by dialysis or using a desalting column.
-
-
Click Reaction (for quantification via reporter tag):
-
To the labeled protein, add an azide-containing reporter tag (e.g., an azide-modified fluorophore or a biotin-azide followed by an affinity-based quantification).
-
Perform a copper-catalyzed or copper-free click reaction according to the manufacturer's protocol.
-
Purify the dual-labeled protein to remove excess click reagents.
-
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the labeled protein.
-
Digest the protein into peptides using a protease such as trypsin.
-
For relative quantification, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Quantification can be achieved through:
-
Quantifying Fluorescently Labeled Proteins
The degree of labeling (DOL) for proteins modified with fluorescent NHS esters can be readily determined using UV-Vis spectrophotometry.
Experimental Protocol: Quantification by UV-Vis Spectroscopy
-
Protein Labeling:
-
Follow the same labeling procedure as for this compound, using a fluorescent NHS ester (e.g., FITC-NHS).
-
Crucially, ensure the complete removal of all non-conjugated dye.[3]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[3]
-
The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[3]
-
The dye concentration is calculated from its absorbance at Amax.
-
-
Degree of Labeling (DOL) Calculation:
Quantifying Biotinylated Proteins
Several methods exist for quantifying biotinylation, with the HABA assay being a common colorimetric method and fluorescence-based assays offering higher sensitivity.[7][8]
Experimental Protocol: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
-
Protein Labeling:
-
Label the protein with a biotin NHS ester following the standard NHS ester labeling protocol.
-
Remove all unbound biotin.
-
-
HABA Assay:
-
The HABA assay is based on the displacement of HABA from avidin (B1170675) by biotin, which leads to a decrease in absorbance at 500 nm.[7][9]
-
Prepare a standard curve using known concentrations of biotin.
-
Add the biotinylated protein sample to the HABA/avidin solution.
-
Measure the change in absorbance at 500 nm and determine the biotin concentration from the standard curve.[9]
-
Experimental Protocol: Fluorescence-Based Biotin Quantification
-
Principle: These assays often utilize a fluorescently-labeled streptavidin or avidin and a quencher. When biotin displaces the quencher, an increase in fluorescence is observed.[10][11]
-
Procedure:
-
Prepare a standard curve with known concentrations of biotin.
-
Add the biotinylated protein sample to the fluorescent streptavidin/quencher complex.
-
Measure the fluorescence intensity and calculate the biotin concentration from the standard curve. This method can detect as little as 4 pmol of biotin.[10][11]
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in protein labeling and quantification.
Caption: General workflow for protein labeling and subsequent quantification.
Caption: Detailed workflow for quantitative proteomics using mass spectrometry.
Conclusion
References
- 1. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. mesoscale.com [mesoscale.com]
- 8. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Propargyl-PEG8-NHS Ester vs. Shorter PEG Chain Linkers: A Comparative Guide
For researchers and professionals in drug development and bioconjugation, the choice of a linker can significantly impact the performance of a final conjugate. This guide provides a detailed comparison of Propargyl-PEG8-NHS ester with its shorter polyethylene (B3416737) glycol (PEG) chain counterparts, supported by experimental insights and protocols.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely used as flexible, hydrophilic spacers to connect molecules such as proteins, peptides, or small molecule drugs.[1] The incorporation of a PEG chain can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[2][3] PEGylation, the process of attaching PEG chains, can also reduce the immunogenicity of the conjugated molecule.[3][4] These linkers are available in various lengths, and the choice of PEG chain length is a critical parameter in the design of bioconjugates.[1][3] Propargyl-PEG-NHS esters are heterobifunctional linkers, featuring a propargyl group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[5][6]
The Impact of PEG Chain Length on Conjugate Properties
The length of the PEG linker plays a crucial role in modulating the physicochemical and biological properties of the conjugate. Longer PEG chains can provide a greater "stealth" effect, shielding the conjugated molecule from proteolytic enzymes and the immune system, which can lead to a longer circulation half-life.[1][7] However, longer linkers can also introduce greater structural flexibility and may lead to reduced biological activity due to steric hindrance, potentially interfering with receptor binding.[8][9] Conversely, shorter PEG linkers offer a more compact structure but may provide less of a shielding effect and solubility enhancement.[]
Quantitative Comparison of PEG Linker Performance
While direct head-to-head experimental data for this compound against a full series of shorter chain analogues is limited, we can infer performance characteristics from available studies on similar PEGylated molecules. The following tables summarize the expected impact of increasing PEG chain length from shorter alternatives (e.g., PEG2, PEG4) to PEG8.
Table 1: Physicochemical Properties
| Property | Shorter PEG Linkers (e.g., PEG2, PEG4) | This compound | Rationale & Supporting Data |
| Solubility Enhancement | Moderate | High | The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions.[2][3] Longer PEG chains generally lead to greater solubility enhancement. |
| Steric Hindrance | Low to Moderate | Moderate to High | Longer PEG chains occupy a larger hydrodynamic volume, which can lead to increased steric hindrance.[8][9] This can impact reaction kinetics and the biological activity of the conjugate. |
| Structural Flexibility | Lower | Higher | Computational studies on PEGylated antibodies show that longer PEG chains induce greater structural flexibility and deviation from the initial conformation.[8] |
Table 2: Biological Performance
| Performance Metric | Shorter PEG Linkers (e.g., PEG2, PEG4) | This compound | Rationale & Supporting Data |
| In Vivo Half-Life | Shorter | Longer | Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.[1][7] A study on affibody-drug conjugates showed a significantly improved half-life when using a 4 kDa or 10 kDa PEG linker compared to no PEG chain.[7] |
| Biological Activity (e.g., Receptor Binding) | Higher | Potentially Lower | Increased PEG chain length can lead to steric hindrance that interferes with the binding of the conjugated molecule to its target.[8][9] For example, modification of an affibody with a 10 kDa PEG chain reduced its in vitro cytotoxicity by approximately 22.5-fold compared to a non-PEGylated version.[7] |
| Immunogenicity | Higher Potential | Lower Potential | The "stealth" properties of longer PEG chains can mask immunogenic epitopes, potentially reducing the immune response against the conjugate.[3][4] |
Experimental Protocols
The following is a general protocol for the conjugation of a Propargyl-PEG-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Propargyl-PEG-NHS ester (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Protocol:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[11][12] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the NHS ester reaction.[11]
-
-
PEG-Linker Solution Preparation:
-
Equilibrate the vial of Propargyl-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[] Do not store the NHS ester in solution as it is susceptible to hydrolysis.[11][12]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution. A 20-fold molar excess is a common starting point for labeling antibodies.[11][12]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[11][12]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11][12]
-
-
Quenching the Reaction:
-
(Optional) Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or UV-Vis spectroscopy if the PEG linker or payload has a chromophore.[14]
-
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment using a Propargyl-PEG-NHS ester.
Caption: A diagram showing the relationship between PEG chain length and key properties of the resulting bioconjugate.
Conclusion
The selection of an appropriate PEG linker is a critical step in the design of bioconjugates. This compound offers a balance of properties, providing significant solubility enhancement and the potential for a longer in vivo half-life compared to shorter chain linkers. However, researchers must consider the potential for increased steric hindrance, which could negatively impact the biological activity of the conjugated molecule. For applications where maximizing biological activity is paramount and a shorter half-life is acceptable, a shorter PEG linker may be preferable. Conversely, for systemic applications where a long circulation time and reduced immunogenicity are critical, a longer PEG chain like that in this compound may be more suitable. The optimal choice will ultimately depend on the specific application and the desired characteristics of the final conjugate.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Propargyl-PEG8-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of reagents is paramount to ensure the reproducibility and efficacy of the resulting conjugates. Propargyl-PEG8-NHS ester is a popular bifunctional linker, featuring a terminal alkyne for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines. This guide provides a comprehensive comparison of methods to assess the purity of this compound, offering detailed experimental protocols and a comparison with alternative linkers.
Understanding the Importance of Purity
The primary concern with this compound purity is the hydrolysis of the NHS ester group to a non-reactive carboxylic acid. This hydrolysis can occur due to exposure to moisture and leads to a lower efficiency of conjugation, requiring a greater excess of the linker in reaction mixtures and complicating downstream purification. Commercial suppliers typically offer this compound with a purity of 95-98%. However, improper storage and handling can lead to degradation.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation and the specific information required.
| Analytical Method | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of hydrolyzed and other impurities. | High sensitivity and resolution, well-established for purity analysis. | Requires method development, may not definitively identify all peaks without mass spectrometry detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of impurities with distinct proton or carbon signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, may be difficult to quantify low-level impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight, identification of impurities and degradation products. | High sensitivity and specificity for mass determination. | May not be quantitative without appropriate standards and calibration. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and detecting its hydrolyzed carboxylic acid impurity.
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 260 nm (the NHS leaving group has a characteristic absorbance around 260 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
Expected Results: The pure this compound will elute as a major peak. The hydrolyzed carboxylic acid impurity will typically elute earlier due to its increased polarity. The purity can be calculated based on the relative peak areas.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the chemical structure of this compound and identifying major impurities.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Key Chemical Shifts (in CDCl₃, approximate):
-
~2.45 ppm (t, 1H): Terminal alkyne proton (-C≡CH)
-
~2.85 ppm (s, 4H): Succinimide protons of the NHS ester
-
~3.65 ppm (m, 32H): Methylene (B1212753) protons of the PEG chain (-O-CH₂-CH₂-O-)
-
~4.20 ppm (d, 2H): Methylene protons adjacent to the alkyne (-O-CH₂-C≡CH)
Impurity Detection: The presence of the hydrolyzed carboxylic acid can be identified by the disappearance of the NHS ester signals and the appearance of a broad carboxylic acid proton signal (typically >10 ppm, though it may not always be observed) and a shift in the adjacent methylene protons.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the this compound.
Instrumentation and Conditions:
-
Mass Spectrometer: ESI-MS system
-
Ionization Mode: Positive ion mode
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid and infuse into the mass spectrometer.
Expected Results: The expected monoisotopic mass of this compound (C₂₄H₃₉NO₁₂) is approximately 533.25 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 534.26 or other adducts such as [M+Na]⁺ at m/z 556.24. The hydrolyzed product would have a mass corresponding to the loss of the NHS group and the addition of a water molecule.
Comparison with Alternatives
Several alternatives to this compound are available for bioconjugation, each with its own characteristics.
| Linker | Reactive Groups | Key Features | Purity Assessment |
| Propargyl-PEGn-NHS ester (n ≠ 8) | Alkyne, NHS ester | Varying PEG chain length allows for optimization of solubility and spacing. | Similar methods to this compound (HPLC, NMR, MS). |
| Alkyne-PEGn-STP ester | Alkyne, STP ester | Sulfotetrafluorophenyl (STP) esters offer enhanced stability in aqueous solutions compared to NHS esters.[1] | Similar methods, with a focus on detecting hydrolysis to the corresponding carboxylic acid. |
| DBCO-PEGn-NHS ester | DBCO, NHS ester | Dibenzocyclooctyne (DBCO) enables copper-free "click" chemistry, which is advantageous for live-cell labeling.[2] | Purity assessment is similar, focusing on the integrity of both the DBCO and NHS ester moieties. |
Visualizing the Workflow and Decision-Making Process
By employing these analytical methods and understanding the potential for degradation, researchers can confidently assess the purity of their this compound and ensure the quality and consistency of their bioconjugation experiments.
References
Preserving Protein Functionality: A Comparative Guide to Labeling with Propargyl-PEG8-NHS Ester vs. Site-Specific Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of proteins is an indispensable tool. The choice of labeling chemistry is paramount, as it can significantly impact the biological activity of the protein. This guide provides an objective comparison of two common strategies for introducing an alkyne handle onto a protein for subsequent "click" chemistry applications: random amine labeling using Propargyl-PEG8-NHS ester and site-specific cysteine labeling using a maleimide-PEG-alkyne reagent.
The primary amine-reactive this compound targets lysine (B10760008) residues and the N-terminus, often resulting in a heterogeneous population of labeled proteins. In contrast, maleimide-based reagents selectively target the thiol group of cysteine residues, which are typically less abundant and can be engineered into specific locations, allowing for a more homogeneous and controlled conjugation. The impact of these differing strategies on protein function is a critical consideration for any application, from basic research to the development of antibody-drug conjugates (ADCs).
Impact on Protein Function: A Quantitative Comparison
The method of bioconjugation can have a profound effect on a protein's function. Non-specific labeling, such as that resulting from NHS ester chemistry, can lead to modification of amino acids within or near active sites or binding domains, potentially compromising the protein's activity. Site-specific labeling, by targeting residues known to be outside of these critical regions, generally offers a better chance of preserving protein function.
To illustrate this, we present a comparative analysis of the expected functional outcomes for a model enzyme and a therapeutic antibody when labeled via these two distinct approaches.
Case Study 1: Enzyme Kinetics of a Labeled Hydrolase
In this case study, we compare the enzymatic activity of a hypothetical hydrolase enzyme after labeling with either this compound or a Maleimide-PEG4-Alkyne. The Michaelis-Menten kinetic parameters, Km and Vmax, are key indicators of enzyme function. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction.
| Labeling Reagent | Target Residue | Km (μM) | Vmax (μmol/min) | % Activity Retained |
| Unlabeled Enzyme | - | 100 | 500 | 100% |
| This compound | Lysine | 250 | 300 | 60% |
| Maleimide-PEG4-Alkyne | Cysteine | 110 | 480 | 96% |
Note: The data in this table is representative and intended to illustrate the potential impact of different labeling strategies. Actual results will vary depending on the specific protein and reaction conditions.
The data suggests that random labeling of lysine residues with this compound can lead to a significant decrease in both the enzyme's affinity for its substrate (increased Km) and its maximum catalytic rate (decreased Vmax). This is likely due to the modification of lysine residues in or near the enzyme's active site. In contrast, site-specific labeling of a cysteine residue located away from the active site results in minimal changes to the kinetic parameters, with the enzyme retaining near-full activity.
Case Study 2: Binding Affinity of a Labeled Monoclonal Antibody
For therapeutic antibodies, the ability to bind to their target antigen with high affinity is critical for efficacy. Here, we compare the binding affinity of a monoclonal antibody (mAb) to its target antigen after labeling. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Labeling Reagent | Target Residue | Kd (nM) | % Binding Affinity Retained |
| Unlabeled mAb | - | 1.0 | 100% |
| This compound | Lysine | 5.0 | 20% |
| Maleimide-PEG4-Alkyne | Cysteine | 1.2 | 83% |
Note: The data in this table is representative and intended to illustrate the potential impact of different labeling strategies. Actual results will vary depending on the specific protein and reaction conditions.
Similar to the enzyme case study, random lysine labeling with this compound is shown to potentially decrease the binding affinity of the antibody for its antigen, as indicated by the higher Kd value. This could be due to the modification of lysine residues within the antigen-binding fragment (Fab) of the antibody. Site-specific cysteine labeling, particularly when the cysteine is engineered into a region of the antibody distant from the antigen-binding site (e.g., the Fc region), is expected to have a much smaller impact on antigen binding.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Prepare the protein solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it into the bicarbonate buffer using a desalting column.
-
Prepare the NHS ester stock solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Perform the labeling reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Purify the labeled protein: Remove the excess, unreacted NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterize the labeled protein: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the label has a chromophore.
Protocol 2: Protein Labeling with Maleimide-PEG-Alkyne
Materials:
-
Cysteine-containing protein (in a phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)
-
Maleimide-PEG-Alkyne
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Reduce the protein (if necessary): If the cysteine residue is in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Prepare the maleimide (B117702) stock solution: Immediately before use, dissolve the Maleimide-PEG-Alkyne in anhydrous DMSO to a concentration of 10 mM.
-
Perform the labeling reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction (optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10 mM to quench any unreacted maleimide.
-
Purify the labeled protein: Remove the excess, unreacted maleimide reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterize the labeled protein: Determine the degree of labeling using MALDI-TOF mass spectrometry.
Protocol 3: Enzyme Kinetics Assay
Materials:
-
Unlabeled and labeled enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the enzyme (unlabeled or labeled) to each substrate dilution.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) can also be used for a linear representation of the data.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
Materials:
-
Unlabeled and labeled antibody
-
Antigen
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (NHS, EDC)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilize the antigen onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of dilutions of the antibody (unlabeled or labeled) in the running buffer.
-
Inject the antibody dilutions over the antigen-coated surface and a reference surface (without antigen).
-
Monitor the binding response in real-time to obtain association and dissociation curves.
-
Regenerate the sensor surface between each antibody injection using the appropriate regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
Visualizing the Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Navigating Stability: A Comparative Guide to Propargyl-PEG8-NHS Ester in Various Buffers
For researchers and scientists engaged in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, the efficacy of labeling and crosslinking reagents is paramount. Propargyl-PEG8-NHS ester is a valuable tool in this arena, offering a discrete length PEG spacer, a terminal alkyne for "click" chemistry, and an amine-reactive N-hydroxysuccinimide (NHS) ester. However, the success of conjugation hinges critically on the stability of the NHS ester, which is highly susceptible to hydrolysis in aqueous environments. This guide provides a comparative analysis of the stability of this compound in different buffer systems, supported by experimental data for general NHS esters, which are directly applicable.
The Critical Role of pH in NHS Ester Stability
The primary determinant of this compound stability in aqueous solutions is the pH of the buffer. The NHS ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond. Concurrently, it competes with hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rates of both the desired aminolysis and the competing hydrolysis are pH-dependent.
-
Amine Reactivity: The reactive species for conjugation is the unprotonated primary amine. As the pH increases above the pKa of the amine (typically around 8.5-9.5 for lysine), the concentration of the nucleophilic deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: The rate of hydrolysis of the NHS ester significantly accelerates at higher pH values.[1]
Therefore, selecting the optimal buffer and pH is a balancing act to maximize the reaction with the target amine while minimizing hydrolytic degradation of the this compound.
Comparative Stability in Different Buffer Systems
The choice of buffer is critical not only for pH control but also for its chemical compatibility with the NHS ester. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][3]
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2][3]
The following table summarizes the half-life of general NHS esters at various pH values and temperatures. This data provides a strong indication of the expected stability of this compound under similar conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [2][4] |
| 7.0 | Ambient | ~7 hours | [5] |
| 8.0 | Ambient | ~1 hour | [6] |
| 8.5 | Ambient | Optimal for reaction | [3][7] |
| 8.6 | 4 | 10 minutes | [2][4] |
| 9.0 | Ambient | Minutes | [5][8] |
Key Takeaways from the Data:
-
A significant decrease in stability is observed as the pH increases from 7 to 9.
-
Lowering the temperature can extend the half-life of the NHS ester, providing a longer window for the conjugation reaction.
-
While a pH of 8.3-8.5 is often cited as optimal for the labeling reaction due to increased amine reactivity, the window of opportunity is short due to rapid hydrolysis.[3][7]
Alternative Chemistries for Enhanced Stability
For applications requiring greater stability, alternative amine-reactive chemistries exist. Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[9] However, they are generally more hydrophobic, and their optimal pH for conjugation is slightly higher than that for NHS esters.[9][10]
Experimental Protocol: Assessing the Stability of this compound
To quantitatively assess the stability of this compound in a specific buffer, a straightforward spectrophotometric method can be employed. This method relies on measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[2][8]
Materials:
-
This compound
-
Selected buffers (e.g., 0.1 M phosphate buffer at pH 7.4, 0.1 M sodium bicarbonate buffer at pH 8.3)
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[3]
-
Reaction Setup:
-
Add a small volume of the this compound stock solution to the desired buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1-2 mg/mL).[5]
-
Prepare a control sample with the same concentration of the organic solvent in the buffer without the NHS ester.
-
-
Spectrophotometric Measurement:
-
Immediately measure the absorbance of the solution at 260 nm at time zero.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).
-
At regular time intervals, measure the absorbance at 260 nm.
-
-
Data Analysis:
-
The increase in absorbance at 260 nm over time corresponds to the release of NHS and thus the hydrolysis of the this compound.
-
The half-life of the ester in the tested buffer can be calculated from the rate of this absorbance increase.
-
Below is a graphical representation of the experimental workflow.
Logical Pathway for Buffer Selection
The decision-making process for selecting an appropriate buffer for a conjugation reaction involving this compound is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
Evaluating the Biocompatibility of Propargyl-PEG8-NHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The heterobifunctional linker, Propargyl-PEG8-NHS ester, which combines a PEG spacer with reactive groups for amine and alkyne chemistry, has gained prominence in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). However, a thorough evaluation of the biocompatibility of the resulting conjugates is paramount to ensure their safety and efficacy. This guide provides an objective comparison of this compound conjugates with relevant alternatives, supported by experimental data and detailed protocols for key biocompatibility assays.
Introduction to this compound Bioconjugation
This compound is a linker that facilitates the covalent attachment of a PEG polymer to a biomolecule. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form a stable amide bond. The terminal propargyl group enables subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to introduce a second molecule of interest containing an azide (B81097) group. This modular approach allows for the precise construction of complex bioconjugates.
Biocompatibility Considerations
The biocompatibility of a bioconjugate is a multifaceted issue encompassing its potential to elicit an immune response (immunogenicity), cause cell death (cytotoxicity), and interact unfavorably with blood components (hemocompatibility). While PEG is generally considered a biocompatible polymer, its conjugation to other molecules can sometimes lead to the generation of anti-PEG antibodies, which may affect the therapeutic's safety and efficacy.[1][2]
Comparative Analysis of Linker Technologies
The choice of linker can significantly impact the biocompatibility profile of a bioconjugate. Here, we compare this compound-mediated conjugation with alternative strategies.
| Linker/Conjugation Strategy | Key Advantages | Potential Biocompatibility Concerns |
| This compound (Click Chemistry) | High reaction efficiency and specificity of click chemistry.[][4] The PEG spacer can enhance solubility and reduce immunogenicity.[1] | Potential for residual copper catalyst from CuAAC to be cytotoxic.[5] The triazole ring formed can be immunogenic in some contexts. |
| Maleimide-NHS Ester | Well-established chemistry for thiol-amine conjugation. | The resulting thioether bond can be susceptible to retro-Michael addition, leading to drug deconjugation and potential off-target toxicity. |
| Polysarcosine (PSar) Linkers | Biodegradable and considered non-immunogenic, offering a potential solution to the "PEG dilemma".[6][7] | Newer technology with less long-term clinical data compared to PEG. |
| Zwitterionic Polymers | Exhibit excellent resistance to non-specific protein adsorption and are generally considered highly biocompatible.[8] | May have different pharmacokinetic profiles compared to PEG that require optimization. |
| Polypeptide-Based Linkers | Biodegradable into natural amino acids, minimizing long-term accumulation concerns. Highly tunable in terms of length and flexibility.[7] | Specific peptide sequences could be immunogenic. |
| Polysaccharide (e.g., Dextran) Linkers | High hydrophilicity and biocompatibility.[6] | Can be more heterogeneous in size and structure compared to synthetic polymers. |
Experimental Data on Biocompatibility
While specific data for conjugates synthesized with this compound is limited in publicly available literature, we can infer potential biocompatibility from studies on its components and the resulting chemical linkages. Studies on triazole-containing compounds have shown a range of cytotoxic activities, which appear to be highly dependent on the overall molecular structure rather than the triazole moiety itself.[9][10][11][12] The biocompatibility of the click DNA linker has been demonstrated in both E. coli and mammalian cells, suggesting the triazole linkage is well-tolerated in a biological context.[13][14]
Experimental Protocols
A comprehensive evaluation of biocompatibility involves a panel of in vitro and in vivo assays. Below are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the bioconjugate on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.[15][16][17] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate, a relevant control (e.g., unconjugated protein), and a vehicle control in complete cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Immunogenicity Assay (T-Cell Proliferation Assay)
This assay evaluates the potential of the bioconjugate to stimulate an adaptive immune response.
Principle: The T-cell proliferation assay measures the activation and subsequent proliferation of T-lymphocytes upon encountering an antigen. This is often assessed by the dilution of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed between daughter cells upon cell division.[18][19]
Protocol:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
CFSE Staining: Resuspend PBMCs in a solution containing CFSE and incubate to allow for cell staining. Quench the staining reaction with cell culture medium containing fetal bovine serum.
-
Cell Culture and Stimulation: Plate the CFSE-stained PBMCs in a 96-well plate. Add the this compound conjugate, a positive control (e.g., phytohemagglutinin), and a negative control (vehicle) to the respective wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry to measure the dilution of CFSE in the T-cell populations, which indicates proliferation.
-
Data Analysis: Quantify the percentage of proliferating T-cells for each condition. A significant increase in proliferation in response to the bioconjugate compared to the negative control suggests a potential for immunogenicity.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in evaluating the biocompatibility of this compound conjugates, the following diagrams illustrate the key experimental workflow and the general signaling pathway of an immune response.
Experimental workflow for synthesis and biocompatibility testing.
Simplified signaling pathway of an immunogenic response.
Conclusion
The evaluation of biocompatibility is a critical step in the development of bioconjugates. While this compound offers a versatile and efficient platform for creating complex biomolecules, a thorough assessment of the resulting conjugate's interaction with biological systems is essential. This guide provides a framework for comparing this technology with alternatives and outlines key experimental protocols for assessing biocompatibility. The choice of linker should be guided by a comprehensive analysis of performance, stability, and biocompatibility data to ensure the development of safe and effective therapeutics. As the field of bioconjugation advances, emerging alternatives to PEG, such as polysarcosine and zwitterionic polymers, present promising avenues for further enhancing the biocompatibility of next-generation biotherapeutics.[6][8]
References
- 1. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 9. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the bio-compatibility of a click DNA backbone linker - ePrints Soton [eprints.soton.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Propargyl-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development
The architecture of an Antibody-Drug Conjugate (ADC) is a triad (B1167595) of a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] This guide provides a detailed comparison of Propargyl-PEG8-NHS ester, a modern heterobifunctional linker, against other common alternatives, supported by experimental insights and protocols for researchers in drug development.
This compound integrates three key chemical motifs:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with lysine (B10760008) residues on the antibody surface.[2]
-
Polyethylene Glycol (PEG) Chain: A hydrophilic spacer (containing eight PEG units) known to enhance solubility, reduce aggregation, and prolong circulation half-life.[][4]
-
Propargyl Group: A terminal alkyne that serves as a bioorthogonal handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise and high-yield conjugation of an azide-modified payload.[5][]
This combination offers a versatile platform for creating next-generation ADCs with potentially improved therapeutic indices.
Comparative Analysis of Linker Technologies
The choice of linker dictates the method of conjugation and ultimately impacts the homogeneity and biophysical properties of the final ADC. This compound leverages a two-step, bioorthogonal approach that presents distinct advantages over traditional single-step conjugation chemistries.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | VC (Valine-Citrulline) Peptide Linker |
| Conjugation Chemistry | 1. Amine reaction (Lysine). 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][7] | Thiol reaction (Cysteine) via maleimide (B117702) group.[] | Thiol reaction (Cysteine) via maleimide group.[9] |
| Payload Release | Non-cleavable; relies on lysosomal degradation of the antibody backbone.[10][11] | Non-cleavable; relies on lysosomal degradation of the antibody backbone.[9] | Cleavable; specifically hydrolyzed by lysosomal proteases (e.g., Cathepsin B).[12] |
| Homogeneity (DAR) | Heterogeneous due to lysine targeting, but the click-step is highly efficient.[5] | Can be controlled with engineered cysteines for a more homogeneous product. | Can be controlled with engineered cysteines for a more homogeneous product. |
| Hydrophilicity | High, due to the PEG8 spacer.[4] | Low; linker is hydrophobic.[13] | Moderate; peptide-based but lacks a significant hydrophilic spacer. |
| Key Advantages | Improves ADC solubility and PK; bioorthogonal reaction prevents side reactions.[][5] | Well-established, stable linker technology.[] | Enables targeted intracellular release of an unmodified payload, potential for bystander effect.[12] |
| Potential Drawbacks | Lysine conjugation leads to a mix of ADC species. Requires a two-step process. | Can lead to aggregation with hydrophobic payloads; potential for maleimide instability.[13] | Potential for premature linker cleavage in circulation. |
Quantitative Data from Experimental Studies
While direct comparative studies for this compound are emerging, data from related PEGylated linkers demonstrate their quantitative impact on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics This data is adapted from a study optimizing a PEGylated glucuronide-MMAE linker, which demonstrated a clear relationship between PEG chain length and in vivo plasma clearance. A threshold was observed at PEG8, beyond which clearance was not significantly improved.
| Linker Side Chain | ADC Plasma Clearance (mL/hr/kg) in Rats |
| No PEG | 1.1 |
| PEG2 | 1.0 |
| PEG4 | 0.8 |
| PEG8 | 0.5 |
| PEG12 | 0.5 |
| PEG24 | 0.4 |
| Data derived from a study on homogeneous DAR 8 ADCs using a non-binding IgG. The study highlights that sufficient PEGylation (≥8 units) is crucial for minimizing the accelerated clearance often seen with high-DAR, hydrophobic ADCs.[14] |
Table 2: Impact of Hydrophilic Linkers on In Vitro Cytotoxicity and Therapeutic Window Studies comparing hydrophilic PEG-containing linkers to the more hydrophobic SMCC linker for antibody-maytansinoid conjugates have shown improved selectivity.
| Cell Line (Target Antigen) | Linker Type | IC50 (ng/mL) |
| Antigen-Positive Cells | ||
| Cancer Cell Line A | Hydrophobic (SMCC) | 1.5 |
| Hydrophilic (PEG-containing) | 0.9 | |
| Antigen-Negative Cells | ||
| Normal Cell Line B | Hydrophobic (SMCC) | 300 |
| Hydrophilic (PEG-containing) | >1000 | |
| This representative data illustrates that ADCs with hydrophilic linkers can be more potent against target cells and less toxic to non-target cells, thereby widening the therapeutic window.[13] |
Visualizations
Experimental and Logical Diagrams
Experimental Protocols
Protocol 1: Two-Step ADC Conjugation via this compound
This protocol outlines the general procedure for conjugating an azide-functionalized payload to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS), pH 7.2-7.4.
-
This compound, dissolved in anhydrous DMSO (10 mM stock).
-
Reaction Buffer: Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).[15]
-
Azide-functionalized payload, dissolved in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4), THPTA ligand, and a reducing agent (e.g., Sodium Ascorbate).
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).[16]
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
Step A: Antibody Modification with Propargyl Linker
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If needed, perform a buffer exchange using a desalting column into PBS. Adjust the antibody concentration to 2-5 mg/mL.
-
pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer.
-
Reaction: Add a 10-20 fold molar excess of the this compound (from DMSO stock) to the antibody solution while gently stirring.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. The resulting product is the propargyl-functionalized antibody.
Step B: Click Chemistry Conjugation of Payload
-
Prepare Click Reagents: Prepare fresh stock solutions of CuSO4, THPTA ligand, and sodium ascorbate (B8700270).
-
Reaction Mixture: In a new tube, combine the propargyl-functionalized antibody with a 3-5 fold molar excess of the azide-payload.
-
Initiate Reaction: Add the pre-mixed CuSO4/THPTA solution to the antibody/payload mixture, followed by the sodium ascorbate to initiate the CuAAC reaction. The final copper concentration should be in the range of 50-200 µM.
-
Incubation: Incubate for 4-12 hours at 4°C or 2-4 hours at room temperature.[16]
-
Final Purification: Purify the final ADC product to remove residual payload, copper, and other reagents using Size Exclusion Chromatography (SEC). The ADC is collected in a formulation-appropriate buffer (e.g., PBS).
Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B is run over 20-30 minutes.
-
Analysis: The unconjugated antibody will elute first. ADC species with increasing numbers of conjugated drugs (DAR 2, 4, 6, etc.) will be more hydrophobic and thus have longer retention times. The average DAR is calculated by integrating the peak areas corresponding to each species.
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Plating: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free payload in cell culture medium.
-
Incubation: Add the diluted compounds to the cells and incubate for 96-120 hours.[14]
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited). A potent and specific ADC will have a low IC50 value for target cells and a significantly higher IC50 for control cells.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. nbinno.com [nbinno.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. njbio.com [njbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Propargyl-PEG8-NHS Ester: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Propargyl-PEG8-NHS ester, a bifunctional crosslinker commonly utilized in bioconjugation and drug delivery applications. By adhering to these protocols, laboratories can mitigate risks and ensure the environmentally responsible management of this chemical.
This compound is classified as an irritant, harmful if swallowed, and may cause respiratory irritation.[1] The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards primary amines and is sensitive to moisture. The polyethylene (B3416737) glycol (PEG) component is generally of low toxicity and is biodegradable. The primary consideration for disposal is the reactive nature of the NHS ester.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard and Toxicity Data
| Compound | CAS Number | Molecular Weight ( g/mol ) | Acute Oral Toxicity (LD50, Rat) | Notes |
| This compound | 2182601-74-5 | 533.57 | No data available | Classified as harmful if swallowed (Category 4).[1] |
| Polyethylene Glycol 200 | 25322-68-3 | ~200 | 28.9 g/kg | Practically non-toxic.[3] |
| Polyethylene Glycol 300 | 25322-68-3 | ~300 | 22 - 28 g/kg | Practically non-toxic.[4] |
| Polyethylene Glycol (general) | 25322-68-3 | >2000 | >50 g/kg | Toxicity decreases as molecular weight increases.[2] |
| N-Hydroxysuccinimide | 6066-82-6 | 115.09 | No data available | Causes serious eye damage and skin irritation. |
Step-by-Step Disposal Procedures
The recommended disposal strategy for this compound involves quenching the reactive NHS ester followed by collection for chemical waste disposal.
Experimental Protocol: Quenching of Unused this compound
This protocol details the neutralization of the reactive NHS ester in a controlled manner.
Materials:
-
Unused or waste this compound solution.
-
A suitable quenching agent such as a primary amine solution (e.g., 1 M Tris buffer, pH 8.5) or a basic solution (e.g., 1 M sodium hydroxide). Using a primary amine is preferable as it directly reacts with the NHS ester.
-
Appropriate reaction vessel.
-
Stir plate and stir bar.
-
pH meter or pH strips.
Methodology:
-
In a chemical fume hood, place the waste solution of this compound in a suitable reaction vessel.
-
While stirring, slowly add an excess of the quenching agent (e.g., 1 M Tris buffer, pH 8.5). A 10-fold molar excess of the amine to the NHS ester is recommended to ensure complete reaction.
-
Allow the reaction to proceed at room temperature for at least one hour to ensure complete hydrolysis and quenching of the NHS ester.
-
Verify that the pH of the final solution is neutral or slightly basic.
-
The quenched solution can now be collected as chemical waste.
Waste Collection and Labeling
-
Solid Waste:
-
Collect unquenched solid this compound in a clearly labeled, sealed container.
-
Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
The container should be labeled as "Hazardous Waste: this compound, Solid" and include the appropriate hazard pictograms (e.g., irritant, harmful).
-
-
Liquid Waste (Quenched):
-
Transfer the quenched solution into a designated, leak-proof container for hazardous chemical waste.
-
The container must be clearly labeled with "Hazardous Waste: Quenched this compound solution" and list all constituents (e.g., water, Tris buffer, quenched PEG compound).
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Final Disposal Logistics
All collected waste must be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this compound, either in its solid form or in solution, down the drain. Adhere to all local, state, and federal regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Propargyl-PEG8-NHS ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Propargyl-PEG8-NHS ester. It is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. The propargyl group also introduces a risk of flammability and reactivity. Adherence to strict PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids | - Chemical splash goggles- Chemical-resistant lab coat or gown- Double-gloving with nitrile gloves- Face shield | - Respiratory protection (N95 or higher) if weighing outside of a certified chemical fume hood or glove box. |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (nitrile)- Chemical-resistant apron over lab coat | - Face shield when handling larger volumes (>50 mL) or during procedures with a high risk of splashing. |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty nitrile gloves- Chemical-resistant apron | - Face shield if splashing is likely. |
Note: Always inspect PPE for damage before use and ensure a proper fit. Nitrile gloves are recommended for their resistance to a broad range of chemicals; however, for prolonged or high-exposure tasks, consult a glove compatibility chart.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
2.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to control potential exposure.
-
Ventilation: Ensure adequate ventilation to minimize the inhalation of dust or aerosols.
-
Equipment Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) within the designated handling area before commencing work.
-
Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
2.2. Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound. Add the solvent slowly to avoid splashing.
-
Mixing: Use gentle agitation (e.g., magnetic stirrer, vortex mixer at low speed) to dissolve the compound completely.
-
Reaction Quenching: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze. For reactions requiring the quenching of unreacted NHS ester, a solution of hydroxylamine (B1172632) or methylamine (B109427) can be used.
2.3. Donning and Doffing PPE Proper donning and doffing of PPE are critical to prevent contamination.
-
Donning Sequence:
-
Lab coat or gown
-
Face mask or respirator
-
Goggles or face shield
-
Gloves (the first pair if double-gloving)
-
Second pair of gloves (cuff of the outer glove should go over the cuff of the lab coat)
-
-
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the lab coat or gown by rolling it inside out.
-
Perform hand hygiene.
-
Remove the face shield or goggles from the back.
-
Remove the face mask or respirator from the back.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
-
Emergency Procedures
3.1. Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: Evaluate the size and nature of the spill to determine if it can be safely managed internally or if it requires emergency response.
-
Containment: For small spills, contain the spill with absorbent materials (e.g., vermiculite, sand, or a commercial spill kit) by working from the outside in.
-
Cleanup:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.
-
For liquid spills, cover with an inert absorbent material. Once absorbed, scoop the material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
3.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Quenching of Reactive Waste: Before disposal, any unreacted this compound in solution should be quenched. This can be achieved by adding an excess of a primary amine solution (e.g., a 1 M solution of methylamine or hydroxylamine) and allowing it to react for at least one hour at room temperature.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all quenched liquid waste in a separate, clearly labeled, and sealed container for hazardous liquid waste.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.
Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
